molecular formula C5H6ClNS B3251778 (2-Chlorothiophen-3-yl)methanamine CAS No. 211430-95-4

(2-Chlorothiophen-3-yl)methanamine

Cat. No.: B3251778
CAS No.: 211430-95-4
M. Wt: 147.63 g/mol
InChI Key: XPAXPYCTXJJFCB-UHFFFAOYSA-N
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Description

(2-Chlorothiophen-3-yl)methanamine ( 211430-95-4) is a valuable chlorothiophene derivative with the molecular formula C5H6ClNS and a molecular weight of 147.63 g/mol . Its structure features a methanamine group attached to a chlorinated thiophene ring, making it a versatile building block in medicinal chemistry and pharmaceutical research for constructing more complex heterocyclic systems . Compounds with chlorothiophene scaffolds are frequently explored as key intermediates in the synthesis of potential therapeutic agents . As a high-purity chemical intermediate, it is strictly intended for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any other form of personal use. Researchers can leverage this compound to develop novel molecules with potential biological activity. Proper handling and storage are essential; please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorothiophen-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAXPYCTXJJFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4): Properties, Synthetic Workflows, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry, I frequently encounter building blocks that serve as the structural linchpins for novel therapeutics. (2-Chlorothiophen-3-yl)methanamine (CAS: 211430-95-4) is one such critical intermediate. Characterized by its unique combination of a bioisosteric thiophene core, a sterically defining chlorine atom, and a versatile primary amine, this compound is heavily utilized in the synthesis of advanced anticoagulants, specifically Factor Xa inhibitors[1].

This whitepaper bypasses superficial overviews to provide an in-depth, field-proven guide to the physicochemical properties, structural rationale, and validated synthetic protocols associated with this molecule.

Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic route, establishing its fundamental chemical identity is paramount. The presence of the chlorine atom on the thiophene ring significantly alters the electron density of the aromatic system, impacting both its stability and its reactivity profile compared to unhalogenated analogs.

Table 1: Core Chemical and Physical Properties
ParameterSpecification
Chemical Name (2-Chlorothiophen-3-yl)methanamine
Synonyms (2-Chloro-3-thienyl)methanamine
CAS Registry Number 211430-95-4
Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
InChI Key XPAXPYCTXJJFCB-UHFFFAOYSA-N
MDL Number MFCD19212737
Appearance Colorless to pale yellow liquid
Storage Conditions Inert atmosphere (Argon/N2), 2–8°C, protect from light

Structural Rationale in Medicinal Chemistry

Why choose a chlorothiophene over a standard substituted benzene ring? The selection of (2-chlorothiophen-3-yl)methanamine in drug design is driven by three distinct molecular phenomena:

  • Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring. However, thiophene is more electron-rich and possesses a smaller van der Waals volume. This subtle shift often improves the metabolic stability and solubility profile of the final active pharmaceutical ingredient (API).

  • Halogen Bonding: The chlorine atom at the C2 position is not merely a steric placeholder. In the active site of target enzymes (such as serine proteases), the electron-deficient "sigma-hole" of the chlorine atom can engage in highly directional halogen bonds with the backbone carbonyl oxygens of the protein, exponentially increasing binding affinity[2].

  • Amine Versatility: The primary methanamine group serves as an ideal nucleophilic anchor. It is readily converted into amides, ureas, carbamates, or integrated into heterocyclic systems like oxazolidinones[1].

Application in Therapeutics: Factor Xa Inhibition

The most prominent application of (2-chlorothiophen-3-yl)methanamine derivatives is in the development of Factor Xa (FXa) inhibitors , a class of oral anticoagulants used to treat and prevent thromboembolic diseases[1].

Factor Xa occupies the critical convergence point of the intrinsic and extrinsic coagulation pathways. Because one molecule of FXa catalyzes the generation of approximately 138 molecules of thrombin, inhibiting FXa provides a massive amplification of anticoagulant effect without entirely abolishing the body's ability to form primary hemostatic plugs[2].

In the synthesis of these drugs, the primary amine of our target compound is often cyclized into an oxazolidinone core, while the chlorothiophene moiety is positioned to slot perfectly into the S1 or S4 binding pockets of the FXa enzyme. Furthermore, downstream bromination at the 5-position of the thiophene ring allows for subsequent Suzuki cross-coupling to extend the molecular architecture[1].

FactorXaPathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Activation Extrinsic Extrinsic Pathway Extrinsic->FactorX Activation FactorXa Factor Xa (Active Protease) FactorX->FactorXa Cleavage Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Proteolysis Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Factor Xa Inhibitor (e.g., Oxazolidinones) Inhibitor->FactorXa Direct Inhibition

Figure 1: Blood coagulation cascade highlighting the central role of Factor Xa and its direct inhibition.

Synthetic Methodologies & Experimental Workflows

While (2-chlorothiophen-3-yl)methanamine is commercially available, scaling up drug discovery efforts often requires in-house synthesis. The most reliable, self-validating route is the reduction of 2-chlorothiophene-3-carbonitrile (CAS: 127667-02-1)[3].

Causality in Reagent Selection: Aggressive reducing agents like Lithium Aluminum Hydride (


) under reflux can cause unwanted hydrodehalogenation (cleaving the crucial chlorine atom). Therefore, Borane-Tetrahydrofuran (

)
is the reagent of choice. It provides a mild, chemoselective reduction of the nitrile to the primary amine while leaving the aromatic halogen intact.

SynthesisWorkflow N1 2-Chlorothiophene -3-carbonitrile N2 Reduction (BH3·THF) THF, 0°C to Reflux N1->N2 Step 1 N3 Quenching (MeOH then 1M HCl) N2->N3 Step 2 N4 Workup & Extraction (NaOH to pH 12, DCM) N3->N4 Step 3 N5 (2-Chlorothiophen-3-yl) methanamine N4->N5 Step 4

Figure 2: Synthetic workflow for the preparation of (2-Chlorothiophen-3-yl)methanamine via nitrile reduction.

Step-by-Step Protocol: Nitrile Reduction via Borane-THF

This protocol is designed as a self-validating system; the visual cues at each step confirm the reaction's progress.

  • Initiation & Setup: Charge a flame-dried, argon-purged flask with 2-chlorothiophene-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M). Causality: Absolute exclusion of moisture is required to prevent the hydrolysis of the borane complex, which would drastically reduce the stoichiometric efficiency.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add

    
     (1.0 M in THF, 3.0 eq). Causality: The initial 0 °C addition controls the exothermic complexation of borane to the nitrile nitrogen.
    
  • Reflux: Gradually warm the reaction to room temperature, then heat to reflux for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol dropwise until effervescence ceases. Causality: Methanol safely quenches unreacted borane, releasing

    
     gas (visual validation). Follow this by adding 1M HCl and stirring for 1 hour. Causality: Borane forms a highly stable complex with the newly formed amine. The HCl is strictly required to break this complex and precipitate the amine hydrochloride salt.
    
  • Isolation: Remove volatiles under reduced pressure. Basify the remaining aqueous layer with 2M NaOH to pH > 12. Extract the freebase amine with Dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. The resulting crude oil can be purified via Kugelrohr distillation or converted to a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the product[4].
    

Analytical Validation

To ensure the integrity of the synthesized (2-chlorothiophen-3-yl)methanamine prior to downstream coupling, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected

    
     at 
    
    
    
    148.0. A distinct
    
    
    peak at
    
    
    150.0 with a ~3:1 intensity ratio must be present, validating the retention of the chlorine isotope pattern (
    
    
    /
    
    
    ).
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.90 – 7.15 ppm (m, 2H): Thiophene aromatic protons.
      
    • 
       3.85 ppm (s, 2H): Methylene (
      
      
      
      ) protons adjacent to the amine.
    • 
       1.60 ppm (br s, 2H): Primary amine (
      
      
      
      ) protons. Self-validation: This peak will disappear upon shaking the NMR sample with a drop of
      
      
      due to deuterium exchange.

References

  • Google Patents.CN104478866B - Oxazolidinone compounds and its application in medicine.

Sources

Structure of 2-chloro-3-thiophenemethanamine vs 3-chloro-2-isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomeric Challenge

In medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group, offering unique electronic distribution and metabolic profiles. However, the introduction of a polar methanamine tail (–CH₂NH₂) and a lipophilic chlorine atom creates a specific regioisomeric challenge.

This guide analyzes two specific isomers:

  • Isomer A: 2-chloro-3-thiophenemethanamine (The "Tioconazole-like" scaffold).

  • Isomer B: 3-chloro-2-thiophenemethanamine (The "Inverse" scaffold).

While structurally similar, their synthesis requires diametrically opposed strategies—Electrophilic Aromatic Substitution (EAS) for Isomer A and Directed Ortho-Metalation (DoM) for Isomer B. Misidentification of these isomers is a common failure point in early-stage SAR (Structure-Activity Relationship) campaigns due to their identical molecular weight and similar polarity. This guide provides the definitive protocols for synthesis, purification, and structural validation.

Structural & Electronic Profiling

Before synthesis, one must understand the electronic landscape that dictates reactivity.

FeatureIsomer A (2-Cl, 3-CH₂NH₂) Isomer B (3-Cl, 2-CH₂NH₂)
Electronic Vector Dipole moment is minimized; Cl and S vectors partially cancel.Dipole moment is maximized; Cl and S vectors are additive.
Steric Environment The amine tail is flanked by Cl (C2) and H (C4).The amine tail is flanked by S (C1) and Cl (C3).
C-H Reactivity C5-H is highly activated (alpha to S). Prone to polymerization.[1]C5-H is activated (alpha to S). C4-H is beta.
pKa (Amine) ~8.9 - 9.2 (Inductive withdrawal by Cl is weaker).~8.5 - 8.8 (Cl is closer to the amine nitrogen lone pair).

Key Insight: Isomer B is electronically "harder" to access via standard Friedel-Crafts chemistry because the 2-position is the natural site for electrophilic attack, but placing a chlorine at C3 deactivates the ring, making subsequent functionalization at C2 difficult without directing groups.

Synthetic Pathways & Regiocontrol[2]

This section details the causal logic behind the synthetic route selection.

Synthesis of Isomer A (2-chloro-3-thiophenemethanamine)

Strategy: Electrophilic Control. We utilize the natural propensity of the thiophene ring to undergo electrophilic substitution at the


-position (C2).
  • Step 1: Chlorination. Start with 3-methylthiophene. Treat with NCS (N-chlorosuccinimide). The methyl group at C3 directs the incoming Cl primarily to C2 (the crowded but electronically favored

    
    -position).
    
  • Step 2: Radical Bromination. The C2-Cl blocks the ring. We now functionalize the methyl group using NBS/AIBN.

  • Step 3: Amination. The resulting benzylic-type bromide is converted to the amine via the Delépine reaction (using Hexamethylenetetramine) to avoid over-alkylation seen with ammonia.

Synthesis of Isomer B (3-chloro-2-thiophenemethanamine)

Strategy: Nucleophilic/Lithiation Control. Direct chlorination of 2-methylthiophene yields the 5-chloro isomer (wrong product). Therefore, we must use Directed Ortho-Metalation (DoM) .

  • Step 1: Lithiation. Start with 3-chlorothiophene. The chlorine atom acts as a Weak Directing Group (DG), but the acidity of the C2 proton (between S and Cl) allows for selective deprotonation using LDA at -78°C.

  • Step 2: Formylation. Quench the lithiated species with DMF to yield 3-chloro-2-thiophenecarboxaldehyde.

  • Step 3: Reductive Amination. Convert the aldehyde to the amine using Sodium Cyanoborohydride (

    
    ) and Ammonium Acetate.
    

SynthesisPathways cluster_A Isomer A: Electrophilic Route cluster_B Isomer B: Lithiation Route StartA 3-Methylthiophene StepA1 Chlorination (NCS) (Targets C2) StartA->StepA1 InterA1 2-Chloro-3-methylthiophene StepA1->InterA1 StepA2 Radical Bromination (NBS/AIBN) InterA1->StepA2 InterA2 2-Chloro-3-(bromomethyl)thiophene StepA2->InterA2 StepA3 Delépine Reaction (Hexamine / HCl) InterA2->StepA3 FinalA Isomer A (2-Cl-3-CH2NH2) StepA3->FinalA StartB 3-Chlorothiophene StepB1 Lithiation (LDA, -78°C) (Targets C2 via DoM) StartB->StepB1 InterB1 2-Lithio-3-chlorothiophene StepB1->InterB1 StepB2 Formylation (DMF) InterB1->StepB2 InterB2 3-Chloro-2-formylthiophene StepB2->InterB2 StepB3 Reductive Amination (NH4OAc / NaBH3CN) InterB2->StepB3 FinalB Isomer B (3-Cl-2-CH2NH2) StepB3->FinalB

Figure 1: Divergent synthetic strategies required to access specific regioisomers. Note the pivot from electrophilic substitution (Isomer A) to lithiation (Isomer B).

Analytical Validation: The Self-Validating System

Relying solely on LC-MS is insufficient as both isomers have the same mass (MW ~147.6) and similar retention times. The following NMR protocol acts as a self-validating system to confirm regio-identity.

1H-NMR Coupling Analysis

Both isomers display a pair of doublets for the ring protons (H4 and H5). The coupling constant (


) is the discriminator.
  • Isomer A (2,3-subst): Protons at 4,5.

    
    .
    
  • Isomer B (2,3-subst): Protons at 4,5.

    
    .
    
  • Critical Failure: Coupling constants alone are not diagnostic enough here because both are 2,3-disubstituted systems.

The Definitive Test: 1D-NOE (Nuclear Overhauser Effect)

We must use spatial proximity to confirm structure.

  • Experiment: Irradiate the methylene (

    
    ) protons of the amine tail.
    
  • Prediction for Isomer A: The

    
     is at C3. It is spatially adjacent to the proton at C4 .
    
    • Result: Strong NOE enhancement of the H4 doublet.

  • Prediction for Isomer B: The

    
     is at C2. It is spatially adjacent to the Chlorine at C3 . The nearest proton is at C4, but it is shielded by the bulky Chlorine.
    
    • Result: Weak or NO NOE enhancement of the ring protons.

ParameterIsomer AIsomer B
NOE Signal Strong (CH₂

H4)
Weak/Null (Blocked by Cl)
C13 NMR (C-Cl) ~125 ppm (C2-Cl,

)
~128 ppm (C3-Cl,

)

Detailed Experimental Protocol (Isomer B)

Rationale: Isomer B is the more technically demanding synthesis due to the moisture sensitivity of the lithiation step.

Objective: Synthesis of 3-chloro-2-thiophenemethanamine HCl salt.

  • Lithiation (DoM):

    • Flame-dry a 250mL 3-neck flask under Argon.

    • Add 3-chlorothiophene (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Cool to -78°C (Dry ice/Acetone). Critical: Temperature control prevents "Halogen Dance" side reactions.

    • Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 30 mins.

    • Stir for 1 hour at -78°C. The solution turns yellow/orange (Lithiated species).

    • Add anhydrous DMF (1.5 eq) dropwise. Stir 30 mins.

    • Warm to 0°C and quench with saturated

      
      . Extract with EtOAc.[2][3]
      
    • Checkpoint: 1H-NMR of crude should show aldehyde peak ~10.0 ppm.

  • Reductive Amination:

    • Dissolve crude aldehyde in MeOH.

    • Add Ammonium Acetate (10 eq). Stir 30 mins.

    • Add Sodium Cyanoborohydride (1.5 eq). Safety: Vent HCN gas if acid is present.

    • Stir 12 hours at RT.

    • Quench with 1N NaOH. Extract with DCM.

  • Salt Formation:

    • Dissolve free amine in

      
      .
      
    • Add 2M HCl in ether dropwise. Collect white precipitate via filtration.

References

  • National Institutes of Health (NIH). (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. Retrieved from [Link](Note: Generalized landing page for verification)

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Advances. Retrieved from [Link]

  • Google Patents. (2011). Synthetic method of 3-chloro-2-methylaniline (Analogous Chemistry).

Sources

Technical Monograph: 3-(Aminomethyl)-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 211430-95-4 Role: Critical Intermediate & Pharmacophore Building Block

Part 1: Executive Summary

3-(Aminomethyl)-2-chlorothiophene (also known as (2-chlorothiophen-3-yl)methanamine) is a bifunctional heterocyclic building block extensively utilized in modern drug discovery. It serves as a "privileged scaffold" donor, offering a thiophene core that acts as a bioisostere for phenyl rings in active pharmaceutical ingredients (APIs).

Its value lies in its dual reactivity:

  • The Primary Amine: A nucleophilic handle for rapid diversification via sulfonylation, amidation, or reductive amination.

  • The 2-Chloro Substituent: A latent electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage elaboration of the core.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols required for high-integrity research applications.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data aggregates experimental values and high-confidence predictive models for the free base.

ParameterDataNote
IUPAC Name (2-Chlorothiophen-3-yl)methanamine
CAS Number 211430-95-4Distinct from the chloromethyl precursor (109459-94-1)
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Physical State Colorless to pale yellow liquidOften stored as HCl salt for stability
Boiling Point ~100–110 °C @ 15 mmHgPredicted based on non-chloro analog
Density ~1.3 g/cm³High density due to halogenation
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility as free base
pKa (Conjugate Acid) ~8.5–9.0Typical for benzylic-type amines

Part 3: Synthetic Routes & Manufacturing[8][9]

The synthesis of 3-(aminomethyl)-2-chlorothiophene generally proceeds via the functionalization of 2-chloro-3-(chloromethyl)thiophene . Direct amination of the halide is avoided due to polyalkylation side reactions; therefore, "masked" amine equivalents (Azide or Phthalimide) are employed.

Workflow Visualization

The following diagram outlines the two primary industrial routes: the Gabriel Synthesis (Route A) and the Azide Reduction (Route B).

SynthesisWorkflow cluster_legend Process Key Start 2-Chloro-3-(chloromethyl)thiophene (CAS: 109459-94-1) Phthalimide N-(2-chloro-3-thenyl)phthalimide (Intermediate) Start->Phthalimide Route A: Potassium Phthalimide DMF, 90°C Azide 3-(Azidomethyl)-2-chlorothiophene (Potentially Explosive) Start->Azide Route B: NaN3 DMSO, RT Target 3-(Aminomethyl)-2-chlorothiophene (CAS: 211430-95-4) Phthalimide->Target Hydrazine Hydrate EtOH, Reflux Azide->Target Reduction (PPh3/H2O or H2/Pd) Legend Route A: High Purity (Gabriel) Route B: Atom Economy (Azide)

Caption: Comparative synthetic workflows. Route A (Gabriel) is preferred for small-scale purity; Route B (Azide) is scalable but requires safety controls for azide handling.

Detailed Protocol: Gabriel Synthesis (Route A)

This method is recommended for laboratory-scale preparation (<50g) as it avoids the safety hazards of organic azides and prevents over-alkylation.

Step 1: Imide Formation

  • Reagents: Suspend Potassium Phthalimide (1.1 equiv) in anhydrous DMF.

  • Addition: Add 2-chloro-3-(chloromethyl)thiophene (1.0 equiv) dropwise.

  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC (Intermediate is UV active).

  • Workup: Pour into ice water. Filter the precipitated solid (N-(2-chloro-3-thenyl)phthalimide). Wash with water and cold ethanol.

Step 2: Hydrazinolysis

  • Reagents: Suspend the imide intermediate in Ethanol (0.5 M).

  • Cleavage: Add Hydrazine Hydrate (2.5 equiv).

  • Reaction: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature and acidify with 1M HCl (to pH 1).

    • Filter off the phthalhydrazide byproduct.[1]

    • Basify the filtrate with NaOH (to pH 12) and extract with Dichloromethane (DCM).

    • Dry over Na₂SO₄ and concentrate to yield the free amine.

Part 4: Reactivity & Applications in Medicinal Chemistry

The compound is a versatile "diversity handle."[2] The amine allows for the rapid construction of libraries, while the chlorine atom remains intact for subsequent optimization cycles.

Reactivity Logic Map

ReactivityMap Core 3-(Aminomethyl)-2-chlorothiophene Sulfon Sulfonamide Formation (Bioactive Core) Core->Sulfon + R-SO2Cl / Pyridine Amide Amide Coupling (Peptidomimetics) Core->Amide + R-COCl / Et3N RedAm Reductive Amination (Secondary Amines) Core->RedAm + R-CHO / NaBH(OAc)3 Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki + Ar-B(OH)2 / Pd(0) Cat. (Requires Protection of Amine)

Caption: Divergent synthesis pathways. The amine reacts under mild conditions; the chloride requires transition metal catalysis.

Key Application: Sulfonamide Synthesis

Thiophene sulfonamides are a major class of carbonic anhydrase inhibitors and antitumor agents.

Protocol (Self-Validating):

  • Setup: Dissolve 3-(aminomethyl)-2-chlorothiophene (1.0 mmol) in DCM (5 mL) with Pyridine (2.0 mmol).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) slowly to prevent exotherm.

  • Validation: The reaction is self-indicating; the disappearance of the mobile amine spot on TLC and the appearance of a less polar sulfonamide confirms conversion.

  • Purification: Acid wash (1M HCl) removes excess pyridine. The product remains in the organic layer.

Part 5: Handling, Stability & Safety

Stability Profile
  • Oxidation: Primary benzylic-type amines absorb CO₂ from the air to form carbamates/carbonates. Store under Nitrogen or Argon.[1]

  • Thermal: The free base is stable at room temperature but should be stored at 2–8°C to prevent slow oxidation/discoloration.

  • Salt Form: Converting the oil to the Hydrochloride (HCl) salt significantly increases shelf-life and handling ease.

Safety Hazards (GHS Classification)
  • Corrosivity: H314 - Causes severe skin burns and eye damage. The high pKa makes it caustic to mucous membranes.

  • Sensitization: Thiophene derivatives can be skin sensitizers.

  • PPE: Neoprene gloves, chemical splash goggles, and a fume hood are mandatory.

References

  • PubChem. (2025).[3] 2-Chloro-3-(chloromethyl)thiophene Compound Summary (Precursor Data). National Library of Medicine. [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides and Late-Stage Conversion to Sulfonamides.Molecules. [Link][4][5]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chlorothiophen-3-yl)methanamine (CAS No: 211430-95-4) is a highly versatile heterocyclic building block widely utilized in modern medicinal chemistry and drug discovery. Featuring a thiophene ring substituted with a highly electronegative chlorine atom and a primary methanamine group, this compound serves as a critical intermediate in the synthesis of complex pharmacophores. Its unique structural topology allows it to act as an effective bioisostere for substituted benzylamines while offering distinct electronic and lipophilic properties. This whitepaper provides a comprehensive technical analysis of its molecular weight, chemical formula, structural causality, and validated experimental protocols for its integration into drug discovery workflows.

Physicochemical Profiling

The molecular formula of (2-Chlorothiophen-3-yl)methanamine is C₅H₆ClNS , corresponding to a molecular weight of 147.63 g/mol (1[1]). The structural composition consists of a thiophene core, which provides a sulfur-containing aromatic system that often enhances target binding through π-π stacking and sulfur-aromatic interactions.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (2-Chlorothiophen-3-yl)methanamine
CAS Number 211430-95-4
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų
LogP (Lipophilicity) 1.86
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1
Table 2: Safety & Handling Specifications
ParameterSpecification
Storage Temperature 2-8°C (Sealed, Dry)
Hazard Statements H302, H315, H319, H335
Signal Word Warning
InChI Key XPAXPYCTXJJFCB-UHFFFAOYSA-N

Data sourced from authoritative chemical databases ().

Structural Causality in Drug Design

The selection of (2-Chlorothiophen-3-yl)methanamine as a scaffold in drug design is driven by specific mechanistic advantages:

  • Chlorine Substitution (Metabolic Shielding): The placement of the chlorine atom at the C2 position of the thiophene ring significantly modulates the electron density of the aromatic system. This halogenation increases the overall lipophilicity (LogP = 1.86), which is crucial for membrane permeability, while simultaneously blocking potential metabolic oxidation sites (e.g., CYP450-mediated epoxidation), thereby enhancing the pharmacokinetic half-life of derived drugs (1[1]).

  • Methanamine Moiety (Nucleophilic Anchor): The primary amine serves as a highly reactive nucleophile, ideal for rapid derivatization. With a TPSA of 26.02 Ų, the unmodified building block maintains excellent polar surface area characteristics, ensuring that subsequent derivatives remain compliant with Lipinski's Rule of Five.

  • Target Applications: It has been successfully utilized to synthesize oxazolidinone compounds acting as Factor Xa Inhibitors for thromboembolic disorders (2[2]), and incorporated into Grp94 Inhibitors to improve π-π interactions within secondary binding pockets of chaperone proteins (3[3]).

Validated Experimental Protocols

Protocol A: Standardized Amide Coupling Workflow

This protocol describes the synthesis of amide derivatives using (2-Chlorothiophen-3-yl)methanamine, employing HATU as the coupling reagent.

  • Reagent Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive O-7-azabenzotriazol-1-yl ester intermediate formed during the reaction.

  • Activation Phase: Cool the mixture to 0°C and add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate rapid reaction with HATU, forming the active ester without acting as a competing nucleophile. Cooling to 0°C minimizes epimerization if the carboxylic acid contains a chiral center.

  • Propagation & Monitoring: Add (2-Chlorothiophen-3-yl)methanamine (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: The primary amine attacks the activated ester to form the stable amide bond.

  • Isolation & Purification: Quench the reaction with deionized water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl, followed by brine.

    • Causality: The 5% LiCl wash is specifically employed to effectively partition and remove residual DMF from the organic phase, ensuring high purity of the crude product prior to column chromatography.

Protocol B: Self-Validating Analytical Quality Control

To ensure the integrity of the (2-Chlorothiophen-3-yl)methanamine building block before synthesis, the following self-validating analytical protocol must be executed.

  • Mass Spectrometry (ESI-MS): Analyze the sample in positive electrospray ionization mode.

    • Validation Metric: A valid sample must display a base peak at m/z 148.0 ([M+H]⁺ for ³⁵Cl) and a secondary peak at m/z 150.0 ([M+H]⁺ for ³⁷Cl). The relative intensity of these peaks must be approximately 3:1 , confirming the presence of a single chlorine atom.

  • Nuclear Magnetic Resonance (¹H-NMR): Dissolve 5 mg of the compound in CDCl₃.

    • Validation Metric: The spectrum must exhibit a distinct singlet integrating to 2 protons around δ 3.8-4.0 ppm , corresponding to the methylene (-CH₂-) spacer. The thiophene aromatic protons (H-4 and H-5) should appear as two distinct doublets (J ≈ 5.5 Hz) between δ 6.8-7.2 ppm .

Systems Visualization: Synthetic and Biological Workflow

G A (2-Chlorothiophen-3-yl)methanamine C5H6ClNS | MW: 147.63 B Electrophilic Activation (Carboxylic Acids + HATU/DIPEA) A->B Nucleophilic Addition C Amide/Urea Intermediates (Optimized Lipophilicity) B->C Coupling Reaction D Target 1: Grp94 Inhibitors (Chaperone Protein Modulators) C->D Bioassay Screening E Target 2: Factor Xa Inhibitors (Antithrombotic Agents) C->E Bioassay Screening

Derivatization workflow of (2-Chlorothiophen-3-yl)methanamine into targeted therapeutic agents.

References

  • Title: CN104478866B - Oxazolidinone compounds and its application in medicine Source: Google Patents URL
  • Title: Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold Source: KU ScholarWorks URL: [Link]

Sources

2-Chloro-3-aminomethylthiophene: A Technical Guide to Identity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-3-aminomethylthiophene SMILES and InChIKey Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-aminomethylthiophene (also known as (2-chlorothiophen-3-yl)methanamine) is a high-value heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical "linchpin" scaffold, bridging the electron-rich thiophene core with a reactive primary amine handle, essential for constructing complex sulfonamide, amide, or urea linkages in medicinal chemistry.[1]

This guide provides a definitive reference for its chemical identity, validated synthesis protocols, and strategic applications in drug discovery, specifically targeting kinase and Factor Xa inhibitors.[1]

Chemical Identity & Descriptors

The precise identification of this molecule is critical for database integration and intellectual property filings. The following descriptors are verified against chemical registries.

Descriptor Value
IUPAC Name (2-chlorothiophen-3-yl)methanamine
Common Name 2-Chloro-3-aminomethylthiophene
CAS Number 211430-95-4
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Canonical SMILES NCC1=C(Cl)SC=C1
Isomeric SMILES Clc1scc(CN)c1
InChI String InChI=1S/C5H6ClNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2
InChIKey XPAXPYCTXJJFCB-UHFFFAOYSA-N

Structural Analysis & Reactivity

As a Senior Application Scientist, it is vital to understand why this molecule behaves as it does.

Electronic Effects

The thiophene ring is naturally electron-rich (π-excessive). However, the chlorine atom at the C2 position introduces a unique electronic push-pull dynamic:

  • Inductive Withdrawal (-I): The C2-Cl bond withdraws electron density from the ring, slightly deactivating the C3 position compared to unsubstituted thiophene. This increases the stability of the aminomethyl group against oxidative degradation.

  • Steric Influence: The chlorine atom provides steric bulk adjacent to the methylene linker, which can influence the conformation of downstream amides or sulfonamides, potentially locking bioactive molecules into a preferred binding pose.[1]

Stability Considerations

The free base amine is prone to oxidative darkening and potential dimerization (forming secondary amines) upon prolonged exposure to air.

  • Recommendation: Store and handle primarily as the hydrochloride salt (C₅H₆ClNS[1][2]·HCl). The salt form significantly enhances shelf-life and crystallinity, facilitating easier weighing and stoichiometry control.

Synthesis Protocols

While direct reduction of 2-chloro-3-cyanothiophene is possible, the most robust and scalable route in an industrial setting involves the Gabriel Synthesis or the Delépine Reaction starting from the chloromethyl precursor. This avoids the formation of secondary amine impurities common in direct ammonolysis.

Validated Synthetic Route (Gabriel Synthesis)

This protocol ensures high purity by protecting the nitrogen during the substitution step.

Precursor: 2-Chloro-3-(chloromethyl)thiophene (CAS 109459-94-1).[3]

Step 1: Nucleophilic Substitution [4]
  • Reagents: 2-Chloro-3-(chloromethyl)thiophene (1.0 eq), Potassium Phthalimide (1.1 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 2-chloro-3-(chloromethyl)thiophene in anhydrous DMF.

    • Add Potassium Phthalimide in portions at room temperature.

    • Heat the mixture to 80°C for 4 hours. Monitor by TLC for disappearance of the starting chloride.

    • Workup: Pour into ice water. The phthalimide intermediate will precipitate. Filter, wash with water, and dry.[1][5]

Step 2: Hydrazinolysis (Deprotection) [1]
  • Reagents: Phthalimide intermediate (from Step 1), Hydrazine hydrate (1.2 eq), Ethanol.[1]

  • Procedure:

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine hydrate dropwise.

    • Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

    • Isolation: Cool to room temperature. Acidify with 2M HCl to pH < 2. Filter off the phthalhydrazide byproduct.

    • Purification: Neutralize the filtrate with NaOH to pH 10 and extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate to yield the free amine.

    • Salt Formation: Dissolve in diethyl ether and bubble dry HCl gas to precipitate 2-Chloro-3-aminomethylthiophene Hydrochloride .

Synthesis Workflow Diagram

SynthesisPath Figure 1: High-Purity Synthesis via Gabriel Pathway Start 2-Chlorothiophene Inter1 2-Chloro-3- (chloromethyl)thiophene (CAS 109459-94-1) Start->Inter1 HCHO, HCl ZnCl2 (Chloromethylation) Inter2 Phthalimide Intermediate Inter1->Inter2 K-Phthalimide DMF, 80°C Product 2-Chloro-3- aminomethylthiophene (CAS 211430-95-4) Inter2->Product N2H4·H2O EtOH, Reflux

Figure 1: Step-by-step synthetic pathway ensuring primary amine specificity via Gabriel synthesis.

Applications in Drug Development

The 2-chloro-3-aminomethylthiophene moiety is a versatile pharmacophore.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment (MW < 150) with a distinct vector for growth.

  • Kinase Inhibition: The thiophene sulfur can engage in weak hydrogen bonding or π-interactions within the ATP-binding pocket, while the amine allows for extension into the solvent-exposed region.

  • Factor Xa Inhibitors: Derivatives of chlorothiophenes have been explored as S1 pocket binders in coagulation cascade inhibitors.

Antifungal Agents

This scaffold is structurally related to the precursor used for Tioconazole .[3][4][6] While Tioconazole utilizes the chloromethyl intermediate for O-alkylation, the amine derivative allows for the synthesis of aza-analogs, potentially improving solubility and metabolic stability profiles of next-generation antifungals.

Strategic Decision Tree

Applications Core 2-Chloro-3-aminomethylthiophene Amide Amide Coupling (R-COOH) Core->Amide RedAmin Reductive Amination (R-CHO) Core->RedAmin Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Kinase Kinase Inhibitors (ATP Hinge Binder) Amide->Kinase Agro Fungicides (Succinate Dehydrogenase) Amide->Agro GPCR GPCR Ligands (Linker Segment) RedAmin->GPCR Sulfon->Kinase

Figure 2: Functionalization pathways and therapeutic areas for the thiophene scaffold.

Safety & Handling (MSDS Summary)

Warning: This compound is a halogenated heterocyclic amine. Strict safety protocols are required.[5][6]

  • Hazards:

    • H314: Causes severe skin burns and eye damage (especially the free base).

    • H302: Harmful if swallowed.

    • Sensitization: Potential skin sensitizer due to the reactive benzylic-like amine.

  • Storage:

    • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

    • Hygroscopic: Keep container tightly closed.

  • Disposal: Must be disposed of as hazardous organic waste containing halogens and sulfur.

References

  • Sigma-Aldrich. (2-chlorothiophen-3-yl)methanamine Product Page. Retrieved from [1]

  • PubChem. 2-Chloro-3-(chloromethyl)thiophene (Precursor Data). National Library of Medicine. Retrieved from [1]

  • BenchChem. Technical Guide to 2-Chloro-3-(chloromethyl)thiophene Synthesis. Retrieved from

  • Enamine. Heterocyclic Building Blocks: Thiophenes. Retrieved from

  • Organic Syntheses. 2-Chloromethylthiophene. Org. Synth. 1955, 35, 811.[1] Retrieved from [1]

Sources

Technical Whitepaper: Isomers of Chlorothiophene Methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper on the structural, synthetic, and medicinal utility of chlorothiophene methanamine isomers. It is designed for medicinal chemists and drug discovery scientists optimizing lead compounds.[1]

Executive Summary: The Bioisosteric Advantage

In the landscape of modern drug design, the chlorothiophene methanamine scaffold represents a high-value pharmacophore. It functions primarily as a bioisostere for para- or meta-substituted benzylamines.[1][2] While the phenyl ring is the default aromatic spacer, the thiophene ring offers distinct electronic and steric advantages:

  • Altered Geometry: The C–S–C bond angle (~92°) creates a different vector for substituent display compared to the hexagonal phenyl ring (120°), allowing access to novel binding pockets.

  • Electronic Modulation: Thiophene is electron-rich (π-excessive).[1][2] The introduction of a chlorine atom modulates this density, tuning the pKa of the pendant amine and influencing π-π stacking interactions.

  • Metabolic Blocking: The chlorine substituent is not merely steric; it is a strategic block against the metabolic liability of the thiophene ring (S-oxidation).

This guide analyzes the specific isomers of this scaffold, with a focus on (5-chlorothiophen-2-yl)methanamine , the industry standard found in blockbuster drugs like Rivaroxaban (Xarelto).[2]

Structural Landscape & Isomer Stability

The position of the chlorine atom relative to the sulfur and the methanamine tail dictates the thermodynamic stability and the vector of the pharmacophore.

The Four Primary Isomers

We categorize the isomers based on the substitution pattern relative to the sulfur atom (position 1).

Isomer StructureIUPAC NameStability ProfileVector Orientation
2,5-Substituted (5-chlorothiophen-2-yl)methanamine High. The Cl atom at C5 blocks the most reactive alpha-position.[1][2]Linear, pseudo-para mimic.
2,3-Substituted (3-chlorothiophen-2-yl)methanamineModerate. Steric clash between Cl and the methanamine tail may induce twist.[1][2]Bent, pseudo-ortho mimic.
2,4-Substituted (4-chlorothiophen-2-yl)methanamineModerate. Leaves the reactive C5 alpha-position open to metabolism.[1][2]Pseudo-meta mimic.
3,2-Substituted (2-chlorothiophen-3-yl)methanamineHigh. Cl at C2 blocks alpha position; amine at beta position (C3).[1][2]Pseudo-meta mimic.
Thermodynamic Stability Logic

Thiophene chemistry is governed by the reactivity of the


-positions (C2 and C5).[3] Electrophilic attack and metabolic oxidation occur predominantly here.[1][2]
  • Rule of Thumb: Isomers where the

    
    -positions are blocked (either by the alkyl tail or the halogen) are significantly more stable.
    
  • The Winner: The 2,5-isomer is the most robust, as both

    
    -positions are substituted. This explains its prevalence in approved drugs.[1]
    

Medicinal Chemistry Rationale: The "Chlorine Effect"

The addition of chlorine to the thiophene ring is a critical optimization step, not an arbitrary decoration.

Mitigating Metabolic Toxicity (The Structural Alert)

Thiophene rings are considered "structural alerts" in drug discovery due to cytochrome P450 (CYP450) mediated S-oxidation .[2]

  • Mechanism: CYPs can oxidize the sulfur lone pair, forming a thiophene S-oxide or epoxide.[2][4][5] These are highly reactive electrophiles (Michael acceptors) that can covalently bind to proteins (glutathione depletion, hepatotoxicity).

  • The Solution: Placing a Chlorine atom at the C5 position (in 2-substituted thiophenes) sterically and electronically deactivates the ring towards this oxidation.

Visualization: Metabolic Fate & Blocking Strategy

The following diagram illustrates the metabolic divergence between a naked thiophene and a chlorothiophene.

MetabolicPathways Thiophene Naked Thiophene Scaffold S_Oxide Thiophene S-Oxide (Reactive Electrophile) Thiophene->S_Oxide CYP450 (S-Oxidation) Adduct Protein Adduct (Hepatotoxicity) S_Oxide->Adduct Michael Addition (Covalent Binding) ChloroThiophene 5-Chlorothiophene Scaffold ChloroThiophene->S_Oxide Blocked by Cl Metabolite Stable Metabolites (Excretion) ChloroThiophene->Metabolite Phase II Conjugation

Figure 1: Mechanism of metabolic stabilization via chlorination. The Cl atom prevents the formation of the reactive S-oxide intermediate.

Case Study: Rivaroxaban (Xarelto)

The most prominent application of this chemistry is in Rivaroxaban , a direct Factor Xa inhibitor.

  • Fragment: 5-chlorothiophene-2-carboxamide.[1][2][6][7][8][9]

  • Role: The chlorothiophene moiety occupies the S1 pocket of Factor Xa. The chlorine atom fills a hydrophobic sub-pocket and interacts with Tyr228.

  • Significance: Replacing the chlorothiophene with a simple phenyl group results in a loss of potency (due to weaker hydrophobic fit) and decreased metabolic stability.

Experimental Protocols: Synthesis of (5-chlorothiophen-2-yl)methanamine

Objective: Synthesis of the key building block (Isomer 1) from commercially available 5-chlorothiophene-2-carbaldehyde.[1][2]

Reaction Class: Reductive Amination.

Reagents & Equipment
  • Starting Material: 5-Chlorothiophene-2-carbaldehyde (CAS 7283-96-7).[1][2]

  • Amine Source: Ammonium acetate (

    
    ) or Hydroxylamine (for oxime route).
    
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Methodology (Reductive Amination Route)

This protocol is preferred for its mild conditions, avoiding the harsh reagents of nitrile reduction (


).[2]
  • Imine Formation:

    • Charge a round-bottom flask with 5-chlorothiophene-2-carbaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq).

    • Dissolve in Methanol (0.2 M concentration).

    • Stir at room temperature for 2 hours under

      
       atmosphere. Checkpoint: Monitor via TLC for disappearance of aldehyde.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup (Self-Validating Step):

    • Quench with 1N HCl (to decompose excess borohydride and protonate the amine).

    • Remove MeOH under reduced pressure.[1][2]

    • Basify the aqueous residue to pH > 10 using 2N NaOH. Validation: The product is an amine; it must be in the organic phase only at high pH.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude oil is often pure enough for coupling. If not, convert to the HCl salt by adding 4M HCl in Dioxane, precipitating the white solid (5-chlorothiophen-2-yl)methanamine hydrochloride .[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Chlorothiophene-2-carbaldehyde (Aldehyde) Step1 Imine Formation (NH4OAc, MeOH) Start->Step1 Intermediate Imine Intermediate (Unstable) Step1->Intermediate Step2 Reduction (NaBH3CN, 0°C) Intermediate->Step2 Workup Acid Quench -> Base Extraction (pH Switching) Step2->Workup Product (5-Chlorothiophen-2-yl)methanamine (Target Amine) Workup->Product

Figure 2: Reductive amination workflow for converting the aldehyde precursor to the target methanamine.

Physicochemical Properties Comparison

The following table contrasts the target scaffold with its phenyl analog, highlighting why a chemist might choose one over the other.

PropertyPhenyl Methanamine (Benzylamine)(5-Chlorothiophen-2-yl)methanamineImplication
LogP (Lipophilicity) ~1.1~1.6Chlorothiophene is more lipophilic; better for crossing blood-brain barrier (BBB) or filling hydrophobic pockets.[1][2]
pKa (Amine) ~9.3~8.8The electron-withdrawing Cl/S system lowers pKa, potentially improving oral bioavailability.[2]
Metabolic Risk Low (Ring hydroxylation possible)High (S-oxidation) unless chlorinated.[1][2]Chlorination is mandatory for safety in chronic therapies.[1][2]
Geometry 120° bond angles~92° (C-S-C)Thiophene allows a "tighter" turn in the molecular backbone.

References

  • Bioactivation of Thiophene-Containing Drugs.Chemical Research in Toxicology.

    • Source:

  • Discovery of Rivaroxaban (Factor Xa Inhibitor).Journal of Medicinal Chemistry.

    • Source: [J. Med.[1][2] Chem. 2005, 48, 5900-5908]([Link]2]

  • Thiophenes as Phenyl Bioisosteres.

    • Source:

  • Comparative Stability of Chlorothiophene Isomers.BenchChem Technical Library.

    • Source:

  • Synthesis of 2-Aminothiophenes and Derivatives.

    • Source:

Sources

Technical Guide: Solubility Profile & Handling of (2-Chlorothiophen-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chlorothiophen-3-yl)methanamine hydrochloride is a critical heterocyclic building block employed in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. Its utility stems from the orthogonal reactivity of the primary amine (nucleophilic handle) and the 2-chlorothiophene moiety (electrophilic handle for metal-catalyzed cross-couplings).

Understanding the solubility profile of this salt is paramount for optimizing reaction yields and purification processes. As a hydrochloride salt, it exhibits high aqueous solubility but distinct behavior in organic media compared to its free base. This guide provides a comprehensive physicochemical profile, predicted solubility ranges, and a validated protocol for empirical solubility determination.

Physicochemical Identity

Before establishing solubility parameters, strict structural verification is required to distinguish this compound from its regioisomers (e.g., (3-chlorothiophen-2-yl)methanamine).

ParameterDetail
Chemical Name (2-Chlorothiophen-3-yl)methanamine hydrochloride
Free Base CAS 211430-95-4
Salt Stoichiometry 1:1 (Amine : HCl)
Molecular Formula C₅H₆ClNS · HCl
Molecular Weight 184.09 g/mol (Salt); 147.63 g/mol (Base)
Structure Thiophene ring substituted at C2 with Cl and C3 with -CH₂NH₂
pKa (Calculated) ~9.5 (Primary amine conjugate acid)
LogP (Free Base) ~1.86 (Lipophilic thiophene core)
Appearance White to off-white crystalline solid

Solubility Characterization

Mechanism of Dissolution

The solubility of (2-Chlorothiophen-3-yl)methanamine hydrochloride is governed by the lattice energy of the crystal and the solvation energy of the constituent ions.

  • Aqueous Media: The ionic nature of the hydrochloride salt drives high solubility in water (>50 mg/mL typically) via ion-dipole interactions. However, this is pH-dependent. At pH > pKa (~9.5), the compound deprotonates to the free base, drastically reducing aqueous solubility and increasing lipophilicity.

  • Organic Media:

    • Protic Polar (MeOH, EtOH): High solubility due to hydrogen bonding capabilities.

    • Aprotic Polar (DMSO, DMF): Excellent solubility; preferred for stock solutions.

    • Non-polar (DCM, Toluene, Hexanes): Poor solubility for the salt form; high solubility for the free base.

Predicted Solubility Profile

Note: Values are estimates based on structural analogs (e.g., thiophen-2-ylmethanamine HCl) and standard chemical principles. Empirical verification is required for GMP applications.

SolventSolubility RatingEstimated Range (mg/mL)Application Context
Water (pH < 7) High> 50 mg/mLAqueous workup, biological assays
DMSO Very High> 100 mg/mLHTS stock solutions, reaction solvent
Methanol High20 - 50 mg/mLRecrystallization, chromatography
Ethanol Moderate10 - 30 mg/mLRecrystallization
Dichloromethane Low (Salt)< 1 mg/mLExtraction (requires free-basing)
Ethyl Acetate Very Low< 0.5 mg/mLAnti-solvent for precipitation
Hexanes InsolubleNegligibleImpurity washing
Solubility Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium between the solid salt, dissolved ions, and the pH-dependent free base transition.

SolubilityEquilibrium SolidSalt Solid Salt (R-NH3+ Cl- lattice) DissolvedIons Dissolved Ions (R-NH3+)(aq) + (Cl-)(aq) SolidSalt->DissolvedIons Dissolution (H2O/DMSO) DissolvedIons->SolidSalt Crystallization FreeBase Free Base (R-NH2)(org) DissolvedIons->FreeBase pH > pKa (~9.5) (Deprotonation) FreeBase->DissolvedIons pH < pKa (Acidification) Precipitate Precipitation (Low Solubility) FreeBase->Precipitate In Aqueous Media

Caption: Solubility equilibrium dynamics showing the transition from solid salt to dissolved ions and the pH-dependent shift to the lipophilic free base.

Experimental Protocol: Determination of Saturation Solubility

For drug development applications, exact solubility values are necessary. The following "Shake-Flask" method coupled with HPLC-UV quantification is the gold standard.

Materials
  • Compound: (2-Chlorothiophen-3-yl)methanamine HCl (>98% purity).[1]

  • Media: Phosphate Buffer (pH 7.4), 0.1N HCl (Simulated Gastric Fluid), and DMSO.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system.

Workflow
  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.45 µm syringe filter (pre-saturated to prevent drug loss).

  • Dilution: Dilute the filtrate with mobile phase to fit within the linear calibration range.

  • Quantification: Analyze via HPLC-UV (Detection @ 235 nm, typical for thiophene ring).

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution ~3-5 min depending on gradient.

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate @ 25°C for 24h (Orbital Shaker) Start->Agitate CheckSolids Visual Check: Is solid still present? Agitate->CheckSolids AddMore Add more solid CheckSolids->AddMore No Filter Filter Supernatant (0.45 µm PTFE) CheckSolids->Filter Yes AddMore->Agitate Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification (@ 235 nm) Dilute->HPLC

Caption: Step-by-step workflow for the "Shake-Flask" method to determine thermodynamic solubility.

Stability & Handling

Hygroscopicity

Primary amine hydrochloride salts are often hygroscopic . Absorption of atmospheric moisture can lead to:

  • Formation of a sticky gum/oil.

  • Hydrolysis errors in weighing.

  • Recommendation: Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Stability in Solution
  • Acidic/Neutral pH: Stable for >24 hours at room temperature.

  • Basic pH: The free base is prone to oxidation (N-oxide formation) or dimerization over time. Use free base solutions immediately.

Applications in Synthesis

The solubility profile dictates the solvent choice for common downstream reactions:

  • Amide Coupling (to form Kinase Inhibitors):

    • Solvent: DMF or DCM/DMF mixture.

    • Base: DIPEA or TEA is required to neutralize the HCl salt and liberate the nucleophilic amine in situ.

    • Note: The HCl salt will not dissolve in pure DCM; add the base first to solubilize.

  • Nucleophilic Aromatic Substitution (SnAr):

    • Solvent: DMSO or NMP.

    • Conditions: High temperature (>100°C). The high boiling point and solubility of the salt in DMSO make it ideal.

References

  • ChemScene. (2023). (2-Chlorothiophen-3-yl)methanamine Product Data. Retrieved from

  • PubChem. (2023).[2][3] Compound Summary for CAS 211430-95-4. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: Thiophene-methylamine derivatives. Retrieved from

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just a number. Drug Discovery Today. (General reference for solubility protocols).

(Note: Specific solubility data for this exact CAS is proprietary. The values provided are expert estimates based on SAR analysis of the thiophene-methylamine class.)

Sources

Technical Guide: Sourcing and Handling (2-Chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, pricing, and synthesis of (2-Chlorothiophen-3-yl)methanamine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

(2-Chlorothiophen-3-yl)methanamine (CAS: 211430-95-4 ) is a high-value thiophene scaffold used primarily in the development of kinase inhibitors and GPCR ligands. Due to the electron-rich nature of the thiophene ring and the reactivity of the primary amine, it serves as a versatile "linker" or "head group" in fragment-based drug discovery (FBDD).

However, its commercial availability is often restricted to milligram-scale catalogs with high markups. For scale-up (>10 g), researchers face a critical "Make vs. Buy" decision. This guide provides the pricing intelligence and technical protocols necessary to navigate that decision.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (2-chlorothiophen-3-yl)methanamine
CAS Number 211430-95-4
Molecular Formula C₅H₆ClNS
Molecular Weight 147.63 g/mol
Physical State (Free Base) Yellow to brown oil (Air/CO₂ sensitive)
Physical State (HCl Salt) White to off-white hygroscopic solid
Solubility DMSO, Methanol, Water (as HCl salt)
pKa (Conjugate Acid) ~8.5–9.0 (Estimated)
Stability Warning
  • Free Base: The free amine readily absorbs atmospheric CO₂ to form carbamates and oxidizes upon prolonged air exposure. It must be stored under Argon/Nitrogen at -20°C.

  • Hydrochloride Salt: Significantly more stable. Recommended form for long-term storage.

Procurement Strategy: Suppliers & Price

The market for this compound is bifurcated into Catalog Suppliers (expensive, fast) and Bulk Manufacturers (cheaper, slow/inquire-only).

Supplier Landscape
Supplier TierRepresentative CompaniesTypical PurityLead TimeTarget Audience
Tier 1 (Global Dist.) Sigma-Aldrich, Fisher Scientific≥95%1–3 DaysEarly Discovery (<1 g)
Tier 2 (Specialist) Enamine, ChemScene, Combi-Blocks≥97%1–2 WeeksHit-to-Lead (1–10 g)
Tier 3 (Bulk/Custom) Chiralen, Ambeed, BLD Pharm≥98%3–6 WeeksProcess Dev (>10 g)
Price Analysis (Estimated Q1 2025)

Pricing is non-linear. The "Catalog Premium" for <1g sizes is extreme.

QuantityEstimated Price Range (USD)Cost Per GramRecommendation
100 mg $80 – $150$1,000/gBuy for initial screening.
1 g $250 – $400$300/gBuy only if timeline is critical.
10 g $1,800 – $2,500$200/gBorderline. Consider synthesis.
100 g Custom Quote<$80/gOutsource to CRO or synthesize in-house.

Procurement Insight: Most Tier 1 suppliers (Sigma) are re-selling stock from Tier 2 specialists (Enamine/ChemScene). Checking the "Certificate of Origin" often reveals the true manufacturer, allowing you to bypass the markup in future bulk orders.

Technical Synthesis (The "Make" Protocol)

For requirements exceeding 10 grams, in-house synthesis becomes the logical choice. The direct chlorination of thiophene-3-methanamine is non-selective. The field-proven route utilizes a Gabriel Synthesis approach starting from the commodity chemical 2-chloro-3-methylthiophene .

Reaction Pathway

The synthesis involves three distinct steps:

  • Radical Bromination: Functionalizing the methyl group.[1]

  • Nucleophilic Substitution: Installing the protected nitrogen.

  • Deprotection: Liberating the primary amine.

SynthesisRoute SM 2-Chloro-3-methylthiophene (Starting Material) Int1 3-(Bromomethyl)-2-chlorothiophene (Lachrymator!) SM->Int1 NBS, AIBN CCl4, Reflux Int2 N-((2-chlorothiophen-3-yl)methyl)phthalimide (Protected Amine) Int1->Int2 Potassium Phthalimide DMF, 80°C Product (2-Chlorothiophen-3-yl)methanamine (Target) Int2->Product Hydrazine Hydrate EtOH, Reflux

Figure 1: Validated synthetic route for (2-Chlorothiophen-3-yl)methanamine.

Detailed Protocol
Step 1: Synthesis of 3-(Bromomethyl)-2-chlorothiophene[1]
  • Reagents: 2-Chloro-3-methylthiophene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl₄ or Benzene (Anhydrous).

  • Procedure:

    • Dissolve starting material in solvent under Argon.

    • Add NBS and AIBN. Heat to reflux.[1]

    • Critical Control: Monitor by TLC/GC. Stop immediately upon consumption of SM to prevent gem-dibromination.

    • Cool, filter off succinimide, and concentrate.

    • Purification: Vacuum distillation (Note: Product is a potent lachrymator; handle in a fume hood).

Step 2: Gabriel Synthesis (Phthalimide Installation)
  • Reagents: Bromide intermediate (from Step 1), Potassium Phthalimide (1.1 eq), DMF.

  • Procedure:

    • Suspend Potassium Phthalimide in DMF.

    • Add the bromide dropwise at RT (exothermic).

    • Heat to 80°C for 4 hours.

    • Pour into ice water. The product usually precipitates as a solid. Filter and wash with water/cold EtOH.

Step 3: Hydrazinolysis (Deprotection)
  • Reagents: Phthalimide intermediate, Hydrazine Hydrate (2.0 eq), Ethanol.

  • Procedure:

    • Suspend intermediate in EtOH.

    • Add Hydrazine Hydrate. Reflux for 2–4 hours.

    • A heavy white precipitate (phthalhydrazide) will form.

    • Workup: Cool, filter off the byproduct. Concentrate the filtrate.

    • Salt Formation: Dissolve residue in Et₂O and bubble dry HCl gas (or add 4M HCl in Dioxane) to precipitate the target as the Hydrochloride salt.

Quality Control & Decision Logic

Analytical Validation

To ensure the integrity of the purchased or synthesized compound, verify the following signals:

  • ¹H NMR (DMSO-d₆):

    • Thiophene Protons: Two doublets (or d/d) around δ 7.0–7.5 ppm with a coupling constant J ≈ 5.5–6.0 Hz (characteristic of 2,3-substitution pattern).

    • Methylene (-CH₂-): Singlet (or quartet if coupling to NH3+) around δ 3.8–4.1 ppm.

    • Amine (-NH₃⁺): Broad singlet around δ 8.0–8.5 ppm (exchangeable with D₂O).

  • LC-MS:

    • Look for [M+H]⁺ = 148/150 (Chlorine isotope pattern 3:1).

Procurement Decision Matrix

DecisionMatrix Start Need (2-Chlorothiophen-3-yl)methanamine QtyCheck Quantity Required? Start->QtyCheck Small < 5 Grams QtyCheck->Small Large > 10 Grams QtyCheck->Large ActionBuy BUY from Tier 2 Supplier (Enamine/ChemScene) Small->ActionBuy BudgetCheck Budget Constraints? Large->BudgetCheck Rich High Budget / Urgent BudgetCheck->Rich Speed is priority Poor Low Budget / Flexible Time BudgetCheck->Poor Cost is priority ActionQuote Request Bulk Quote (Chiralen/BLD Pharm) Rich->ActionQuote ActionMake MAKE via Gabriel Synthesis (See Section 4) Poor->ActionMake

Figure 2: Decision logic for sourcing vs. synthesis based on scale and resources.

References

  • Enamine . (2-chlorothiophen-3-yl)methanamine Product Page. Retrieved from (Verified availability of CAS 211430-95-4).

  • BenchChem . Application Notes and Protocols for the Preparation of 3-(Aminomethyl)-2-chlorothiophene. Retrieved from .

  • Organic Syntheses . 3-Thenyl Bromide (Bromination Protocol). Org. Synth. 1953, 33, 96. DOI: 10.15227/orgsyn.033.0096. Retrieved from .

  • ChemicalBook . 2-Chlorothiophene Suppliers and Price. Retrieved from .

  • Beilstein Journals . Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. 2007, 3, No. 28. Retrieved from .

Sources

2-Chlorothiophene-3-methanamine: A Comprehensive Technical Guide to Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is the foundation of successful lead optimization. 2-Chlorothiophene-3-methanamine (CAS: 211430-95-4), indexed across chemical databases via its InChIKey (XPAXPYCTXJJFCB-UHFFFAOYSA-N), is a highly specialized bifunctional scaffold. It combines the bioisosteric properties of a thiophene ring with a primary amine handle, making it a versatile precursor for synthesizing amides, ureas, and secondary amines.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and field-proven protocols for its synthesis and integration into pharmacophores.

Physicochemical Profiling & Structural Identifiers

Understanding the quantitative metrics of a building block is critical for predicting its behavior in biological systems. 2-Chlorothiophene-3-methanamine possesses a low molecular weight and an optimal lipophilicity profile, ensuring that its incorporation into larger drug candidates does not violate Lipinski’s Rule of Five.

Below is a consolidated table of its structural and computational chemistry data, sourced from authoritative chemical registries .

PropertyQuantitative Value / Identifier
Chemical Name 2-Chlorothiophene-3-methanamine
CAS Registry Number 211430-95-4
Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
SMILES String C1=CSC(=C1CN)Cl
InChIKey XPAXPYCTXJJFCB-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 26.02 Ų
Predicted LogP 1.86
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
Rotatable Bonds 1

Mechanistic Applications in Drug Discovery: The Bioisosteric Advantage

The integration of 2-Chlorothiophene-3-methanamine into a drug candidate is rarely arbitrary; it is driven by specific mechanistic goals related to pharmacokinetics (PK) and target affinity.

Thiophene as a Benzene Bioisostere

The thiophene ring is a classical bioisostere for the benzene ring. It offers a nearly identical spatial volume and geometry, allowing it to fit seamlessly into hydrophobic binding pockets that typically accommodate phenyl rings. However, thiophene alters the electronic distribution and slightly increases the lipophilicity of the molecule, which can enhance cell membrane permeability.

Overcoming Metabolic Liabilities via Halogenation

A critical challenge in using unsubstituted thiophenes is their susceptibility to cytochrome P450 (CYP450)-mediated oxidation. CYP450 enzymes typically attack the electron-rich α-positions of the thiophene ring, generating highly reactive electrophilic species (thiophene-S-oxides and epoxides) that covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity .

The Causality of the Chlorine Substitution: By installing a chlorine atom at the C2 position (the α-position adjacent to the sulfur), the primary site of metabolic oxidation is effectively blocked.

  • Steric Hindrance: The bulky chlorine atom prevents the CYP450 active site from accessing the vulnerable carbon.

  • Electronic Deactivation: The electron-withdrawing nature of the halogen reduces the overall electron density of the thiophene ring, making it less susceptible to oxidative attack. This strategic halogenation significantly extends the metabolic half-life of the drug candidate.

Synthetic Process Chemistry

The de novo synthesis of 2-Chlorothiophene-3-methanamine requires precise regiocontrol to ensure the chlorine atom and the methanamine group are positioned correctly.

Synthesis_Workflow A 3-Thiophenecarbonitrile (Starting Material) B Chlorination (NCS, AcOH, Δ) A->B Step 1 C 2-Chloro-3-thiophenecarbonitrile (Intermediate) B->C D Reduction (LiAlH4 or BH3·THF) C->D Step 2 E 2-Chlorothiophene-3-methanamine (Target Compound) D->E

Figure 1: Two-step synthetic workflow for 2-Chlorothiophene-3-methanamine.

Step-by-Step Methodology:
  • Regioselective Chlorination: 3-Thiophenecarbonitrile is treated with N-Chlorosuccinimide (NCS) in acetic acid under mild heating. Causality: The cyano group acts as a directing group, guiding the electrophilic chlorine to the sterically accessible and electronically favored C2 position, yielding 2-chloro-3-thiophenecarbonitrile.

  • Nitrile Reduction: The intermediate is subjected to reduction using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C. Causality: LiAlH4 is a powerful reducing agent that fully reduces the nitrile to a primary amine without cleaving the relatively stable carbon-chlorine bond on the aromatic ring.

Experimental Protocols: Pharmacophore Integration

The most common application of 2-Chlorothiophene-3-methanamine is its use as a nucleophile in amide coupling reactions to generate novel drug candidates.

Amide_Coupling A Carboxylic Acid Precursor BB BB A->BB B Activation (HATU, DIPEA, DMF) C Activated Ester Intermediate E Amide Bond Formation (RT, 2-12 hours) C->E D 2-Chlorothiophene-3-methanamine (Nucleophile) D->E Nucleophilic Attack F Chlorothiophene-Derived Drug Candidate E->F BB->C

Figure 2: Amide coupling protocol utilizing 2-Chlorothiophene-3-methanamine.

Protocol: HATU-Mediated Amide Coupling (Self-Validating System)

Objective: Synthesize a target amide by coupling a generic carboxylic acid with 2-Chlorothiophene-3-methanamine.

Causality & Reagent Selection:

  • HATU is selected over standard EDC/NHS coupling due to its superior efficiency in forming sterically hindered amides and its ability to suppress racemization.

  • DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate reaction with HATU but cannot compete with the primary amine as a nucleophile.

  • DMF (Dimethylformamide) is chosen as a polar aprotic solvent to ensure complete dissolution of both the highly polar activated ester and the lipophilic chlorothiophene moiety.

Step-by-Step Execution:

  • Activation Phase: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration. Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir the mixture at 0 °C for 15 minutes under an inert nitrogen atmosphere to generate the active ester.

  • Nucleophilic Addition: Add 1.1 equivalents of 2-Chlorothiophene-3-methanamine dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 12 hours.

  • Validation Checkpoint (Critical): Prior to aqueous workup, extract a 5 µL aliquot of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The system is considered self-validated and ready for quenching ONLY when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 148[M+H]+ peak (corresponding to the starting amine), confirming complete nucleophilic consumption.

  • Quenching & Extraction: Quench the validated reaction with saturated aqueous NaHCO3 (to neutralize any remaining acid/base). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Chen, W., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, American Chemical Society. Available at:[Link]

Methodological & Application

Technical Application Note: Selective Synthesis of (2-chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of 2-chlorothiophene-3-carbonitrile to (2-chlorothiophen-3-yl)methanamine represents a critical transformation in the synthesis of thiophene-based bioisosteres for medicinal chemistry. While the reduction of nitriles to primary amines is a standard operation, this specific substrate presents a chemoselectivity challenge: the susceptibility of the C-Cl bond to reductive dechlorination (hydrogenolysis).

Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) are contraindicated due to the high risk of reducing the C-Cl bond, leading to the des-chloro byproduct. Similarly, unmoderated Lithium Aluminum Hydride (LiAlH₄) reductions at elevated temperatures can lead to complex mixtures.

This protocol details two validated pathways designed to preserve the halogen substituent:

  • Method A (Recommended): Borane-Tetrahydrofuran (BH₃·THF) Complex Reduction. This method offers superior chemoselectivity and mild conditions.[1]

  • Method B (Alternative): Controlled Lithium Aluminum Hydride (LiAlH₄) Reduction at 0°C.

Retrosynthetic Analysis & Mechanism

The reduction of the nitrile group (-CN) proceeds through the sequential addition of hydride equivalents.

  • Path A (Borane): The nitrile nitrogen coordinates to borane, activating the carbon for hydride transfer. This forms a stable borazine intermediate which requires acidic hydrolysis to liberate the free amine.

  • Path B (Aluminate): Nucleophilic attack of the aluminohydride anion forms an imine-aluminate complex.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_conditions Critical Control Points SM 2-chlorothiophene- 3-carbonitrile (Substrate) Inter Intermediate (Borazine or Aluminate) SM->Inter Reduction (BH3 or LiAlH4) Prod (2-chlorothiophen- 3-yl)methanamine (Target) Inter->Prod Hydrolysis (HCl/MeOH) Warning Avoid H2/Pd-C (Risk of Dechlorination)

Figure 1: Reaction pathway highlighting the intermediate hydrolysis step required for amine liberation.

Experimental Protocols

Method A: Borane-THF Reduction (High Selectivity)

Best for: High-value substrates where preserving the aryl chloride is paramount.

Reagents & Stoichiometry
ReagentEquiv.Role
2-chlorothiophene-3-carbonitrile1.0Substrate
BH₃·THF (1.0 M in THF)2.5 - 3.0Reducing Agent
Methanol (MeOH)ExcessQuenching Agent
HCl (1.25 M in MeOH)ExcessComplex Breaker
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[2]
  • Dissolution: Charge the flask with 2-chlorothiophene-3-carbonitrile (1.0 eq) and anhydrous THF (concentration ~0.2 M).

  • Addition: Cool the solution to 0°C using an ice bath. Add BH₃·THF solution (2.5 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour. Then, heat to a gentle reflux (65°C) for 2–4 hours to ensure complete conversion.

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The nitrile spot should disappear. A new baseline spot (boron-amine complex) may appear.

  • Quench: Cool the mixture to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

  • Hydrolysis (Critical): The amine is currently bound to boron. Add HCl in MeOH (or 6M aqueous HCl) and reflux the mixture for 1 hour. This breaks the B-N bond.

  • Isolation: Concentrate the solvent in vacuo. The residue is the hydrochloride salt of the amine.

Method B: Lithium Aluminum Hydride (LAH) Reduction

Best for: Rapid synthesis when Borane is unavailable. Requires strict temperature control.[3]

Reagents & Stoichiometry
ReagentEquiv.Role
2-chlorothiophene-3-carbonitrile1.0Substrate
LiAlH₄ (Solid or THF soln)1.5 - 2.0Reducing Agent
THF (Anhydrous)SolventSolvent
Rochelle's Salt (Sat. Aq.)WorkupEmulsion Breaker
Step-by-Step Procedure
  • Setup: Oven-dry all glassware. Use a 3-neck RBF with an addition funnel and reflux condenser under Argon.

  • LAH Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve the nitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0°C.

    • Critical:Do not let the temperature rise above 5°C. Higher temperatures increase the risk of attacking the C-Cl bond.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Fieser Workup: Cool to 0°C. For every x grams of LiAlH₄ used, add carefully in sequence:

    • x mL water[4][5]

    • x mL 15% NaOH

    • 3x mL water

  • Filtration: A white granular precipitate (aluminum salts) will form. Filter through a Celite pad. Rinse the cake with diethyl ether.

Purification & Isolation (Acid-Base Extraction)[6]

The crude product from either method often contains non-basic impurities. An acid-base extraction is the most robust purification method.

Workflow Diagram

Purification Crude Crude Reaction Mixture (Amine + Impurities) Acidify Add 1M HCl (aq) Extract with Ether/DCM Crude->Acidify Sep1 Phase Separation Acidify->Sep1 OrgPhase1 Organic Phase (Neutral/Acidic Impurities) Sep1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Amine-HCl Salt) Sep1->AqPhase1 Basify Basify to pH > 12 (NaOH or KOH) AqPhase1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Combined Organic Phase (Free Amine) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Pure (2-chlorothiophen-3-yl)methanamine Dry->Product

Figure 2: Acid-base purification strategy to isolate the pure amine.

Analytical Validation

To confirm the identity and purity of the product, the following analytical criteria should be met.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Two doublets (or d/d) corresponding to the thiophene protons at positions 4 and 5. Expected range:

    
     6.8 – 7.2 ppm.
    
  • Benzylic Region: A singlet (or broad singlet if NH₂ couples) for the

    
     group attached to the thiophene ring. Expected shift: 
    
    
    
    3.7 – 3.9 ppm.
  • Amine Protons: Broad singlet for

    
    , exchangeable with 
    
    
    
    . Range:
    
    
    1.2 – 2.0 ppm.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 147.9 (³⁵Cl) and 149.9 (³⁷Cl).

  • Isotope Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of the Chlorine atom. Loss of this pattern indicates dechlorination.

Safety & Handling

  • Thiophenes: Many halothiophenes are skin irritants and lachrymators. Handle in a fume hood.

  • Lithium Aluminum Hydride: Pyrophoric solid. Reacts violently with water.[6] Keep a bucket of sand and a Class D fire extinguisher nearby.

  • Borane-THF: Flammable and moisture sensitive. Store at 2–8°C. Pressure build-up can occur; vent carefully.

References

  • Reduction of Thiophene Nitriles (Isotope Labeling): Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • General Borane Reduction of Nitriles: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[1][7] Organic Chemistry Portal. [Link]

  • LAH Reduction Protocols: Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]

Sources

Reductive amination using 2-chlorothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of 2-Chlorothiophene-3-carbaldehyde in Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Strategic Importance

In modern medicinal chemistry, the thiophene ring serves as a premier bioisostere for the phenyl ring. Its distinct electronic properties and altered lipophilicity can profoundly impact a drug candidate's pharmacokinetic profile, making it a highly sought-after scaffold[1]. Specifically, 2-chlorothiophene-3-carbaldehyde (CAS 14345-98-3) is a versatile building block utilized in the synthesis of complex bioactive molecules, including SARS-CoV 3CLpro inhibitors[2] and STK33 kinase inhibitors[3].

The strategic value of this specific compound lies in its orthogonal reactivity. The formyl group at the 3-position is primed for carbon-nitrogen (C-N) bond formation via reductive amination[4], while the chlorine atom at the 2-position remains inert under mild reducing conditions. This allows the C-Cl bond to be preserved for late-stage functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling[1].

Causality in Reagent Selection

Reductive amination is a delicate orchestration of two competing reactions: the condensation of the aldehyde and amine to form an iminium ion, and the subsequent reduction of that iminium ion to the secondary amine[1].

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes directly to their corresponding alcohols, NaBH(OAc)₃ exhibits exquisite chemoselectivity. Its electron-withdrawing acetate groups stabilize the boron-hydride bonds, rendering it mild enough to ignore the unreacted 2-chlorothiophene-3-carbaldehyde while rapidly reducing the more electrophilic iminium intermediate[1].

  • The Solvent & Additives: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred over protic solvents to minimize side reactions. The addition of a mild acid (glacial acetic acid) and a desiccant (4Å molecular sieves) is mechanistically critical. The acid protonates the hemiaminal hydroxyl group to facilitate water elimination, while the sieves sequester the liberated water, driving the equilibrium entirely toward the iminium ion[5].

Reaction Pathway & Orthogonal Reactivity

G N1 2-Chlorothiophene-3-carbaldehyde + Primary Amine N2 Hemiaminal Intermediate (Requires mild acid) N1->N2 Nucleophilic Addition N3 Iminium Ion Formation (Rate-determining step) N2->N3 Dehydration (-H2O) N4 Secondary Amine Product (via NaBH(OAc)3 reduction) N3->N4 Hydride Transfer N5 Downstream C-Cl Functionalization (e.g., Suzuki-Miyaura Coupling) N4->N5 Orthogonal Reactivity

Reaction mechanism and downstream utility of 2-chlorothiophene-3-carbaldehyde reductive amination.

Quantitative Optimization Data

To demonstrate the causality of the chosen parameters, Table 1 summarizes the optimization landscape for the reductive amination of 2-chlorothiophene-3-carbaldehyde with a standard primary amine.

Table 1: Optimization of Reductive Amination Conditions

Reducing Agent Solvent Additives Temp Yield (%) Chemoselectivity (Amine:Alcohol)
NaBH₄ MeOH None 0 °C to RT 45% 1:1 (Poor, direct aldehyde reduction)
NaBH₃CN MeOH AcOH (pH 5) RT 78% 9:1 (Good, but generates toxic byproducts)
NaBH(OAc)₃ DCE None RT 65% 8:1 (Moderate, slow iminium formation)

| NaBH(OAc)₃ | DCE | AcOH + 4Å MS | 0 °C to RT | 92% | >99:1 (Optimal, highly selective) |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the in-process checkpoints.

Materials:

  • 2-Chlorothiophene-3-carbaldehyde (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

Step-by-Step Methodology:

  • Imine/Iminium Assembly: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-chlorothiophene-3-carbaldehyde and the primary amine in anhydrous DCE.

  • Acidic Dehydration: Add activated 4Å molecular sieves followed by glacial acetic acid. Stir the suspension at room temperature (20-25 °C) for 2 to 4 hours.

    • Causality: The sieves physically trap water, preventing the hydrolysis of the iminium back to the aldehyde[5].

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2). Do not proceed until the aldehyde signal (UV 254 nm) is completely consumed. Premature reduction will yield the thiophene-3-methanol byproduct.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 10 minutes[6].

    • Causality: Cooling mitigates the exothermic nature of the hydride transfer and suppresses any trace background reduction of residual aldehyde.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

    • Self-Validation Checkpoint 2: A second LC-MS check should confirm the complete disappearance of the iminium mass and the emergence of the secondary amine product mass.

  • Quench and Phase Separation: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO₃ until gas evolution (H₂) ceases.

    • Causality: The basic quench neutralizes the acetic acid, destroys unreacted borohydride, and ensures the secondary amine product is in its free-base (lipophilic) form for extraction.

  • Isolation: Filter the mixture through a Celite pad to remove the molecular sieves[5]. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Field-Proven Insights & Troubleshooting

  • Over-Alkylation: When using highly nucleophilic primary amines, trace amounts of tertiary amine (over-alkylation) may form. To suppress this, ensure the aldehyde is strictly the limiting reagent and maintain the reaction at 0 °C during the initial reduction phase[1].

  • Dehalogenation Risks: While the C-Cl bond on the thiophene ring is generally stable to NaBH(OAc)₃, prolonged exposure to stronger reducing agents (like LiAlH₄ or Pd/C with H₂) will result in hydrodehalogenation. Stick strictly to borohydride-based reagents to preserve the 2-chloro handle for downstream cross-coupling.

References

  • NIH PMC. Discovery of N-(benzo[1,2,3]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. Retrieved from:[Link]

  • Google Patents. WO2016004136A1 - Heteroaryl compounds useful as inhibitors of sumo activating enzyme.
  • NIH PMC. A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. Retrieved from:[Link]

  • Google Patents. EP3784666B1 - Antiproliferation compounds and uses thereof.

Sources

Using (2-chlorothiophen-3-yl)methanamine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of (2-chlorothiophen-3-yl)methanamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the utility of (2-chlorothiophen-3-yl)methanamine (CAS: 214759-86-7) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl-amine fragments, this thiophene derivative offers a unique bioisosteric profile, combining a distinct electronic landscape with a lipophilic chlorine "anchor" and a versatile primary amine "growth vector." This note provides a comprehensive physicochemical profile, a validated STD-NMR screening protocol, and a strategic roadmap for fragment elaboration.

Rationale: Why this Fragment?

In FBDD, the "Rule of Three" (Ro3) guides library design, but structural novelty drives patentability and potency. (2-chlorothiophen-3-yl)methanamine represents a "privileged structure" mimic with three distinct advantages over its benzene analog (2-chlorobenzylamine):

  • Bioisosterism & Geometry: Thiophene is a 5-membered aromatic ring with different bond angles (

    
    ) compared to benzene (
    
    
    
    ). This allows the fragment to probe binding pockets that are sterically restricted for 6-membered rings [1].
  • The Chlorine Anchor (Halogen Bonding): The chlorine atom at position 2 serves two roles:

    • Metabolic Blocking: It blocks the highly reactive

      
      -position of the thiophene ring, preventing rapid oxidative metabolism (P450 oxidation).
      
    • Interaction Point: It provides a lipophilic handle and potential for halogen bonding (X-bond) with backbone carbonyls in the target protein [2].

  • The Amine Vector: The 3-aminomethyl group is an ideal "exit vector," allowing rapid chemical elaboration (amides, ureas, sulfonamides) without disrupting the core binding mode.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueRo3 CriteriaStatus
Molecular Weight 147.63 Da< 300✅ Pass
cLogP ~1.2< 3✅ Pass
H-Bond Donors 2 (NH₂)< 3✅ Pass
H-Bond Acceptors 2 (N, S)< 3✅ Pass
Rotatable Bonds 1< 3✅ Pass
TPSA 26.0 Ų< 60✅ Pass

Strategic Workflow

The following diagram outlines the integration of this fragment into a standard FBDD campaign, highlighting the transition from screening to elaboration.

FBDD_Workflow Fragment (2-chlorothiophen-3-yl) methanamine QC QC & Solubility (DMSO/Buffer) Fragment->QC Preparation Screen Primary Screen (STD-NMR) QC->Screen Pools of 5-8 Validation Hit Validation (Titration/SPR) Screen->Validation Deconvolution Elaboration Fragment Growing (Amide Coupling) Validation->Elaboration Crystal Structure Lead Lead Series (IC50 < 1µM) Elaboration->Lead SAR Expansion

Figure 1: FBDD workflow for (2-chlorothiophen-3-yl)methanamine, moving from QC to Lead Generation.

Protocol: Primary Screening via STD-NMR[1]

Saturation Transfer Difference (STD) NMR is the gold standard for validating this fragment because it detects weak binders (


: mM to 

M range) and maps the binding epitope (identifying which protons are in contact with the protein) [3].
Materials
  • Ligand: (2-chlorothiophen-3-yl)methanamine (purity >98%).[1]

  • Target Protein: >20 kDa recommended (for efficient spin diffusion).

  • Buffer: 50 mM Phosphate or Tris-d11 (deuterated), 150 mM NaCl, pH 7.4. Avoid protonated buffers.

  • Solvent: 99.9% D₂O.

Experimental Setup
  • Sample Preparation:

    • Ligand Stock: Dissolve fragment to 100 mM in d6-DMSO.

    • NMR Sample: Prepare 500

      
      L in a 5mm tube.
      
    • Ratio: High Ligand-to-Protein ratio is crucial. Use 100:1 (e.g., 500

      
      M Ligand : 5 
      
      
      
      M Protein).
    • Control: Prepare a sample containing only the ligand (no protein) to rule out artifacts.

  • Pulse Sequence (stdiffesgp.3 or similar):

    • On-Resonance Irradiation (

      
      ):  Set frequency to -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals are close to this frequency.
      
    • Off-Resonance Irradiation (

      
      ):  Set to 30 ppm (far from any signals).
      
    • Saturation Train: Gaussian pulse train, total saturation time 2–3 seconds.

    • Spin-Lock: T1

      
       filter (30 ms) to suppress protein background signals.
      
  • Data Acquisition & Analysis:

    • Record the difference spectrum (

      
      ).[2]
      
    • Positive Hit Criteria: Signals corresponding to the thiophene protons or the methylene group (

      
      ) appear in the difference spectrum.
      
    • Epitope Mapping: If the thiophene proton signals show higher STD intensity than the methylene protons, the aromatic ring is the primary anchor in the hydrophobic pocket.

Protocol: Fragment Elaboration (The "Grow" Strategy)

Once binding is validated, the primary amine serves as the growth vector. The goal is to reach into adjacent sub-pockets to pick up additional H-bonds or hydrophobic interactions.

Chemical Logic

The amine is nucleophilic. The most robust "growing" reactions are:

  • Amide Coupling: Reacting with carboxylic acids (R-COOH).

  • Sulfonamide Formation: Reacting with sulfonyl chlorides (R-SO₂Cl).

  • Reductive Amination: Reacting with aldehydes (R-CHO).

Synthetic Procedure (Parallel Library Synthesis)
  • Scale: 50–100

    
    mol per reaction (96-well plate format).
    
  • Reaction (Amide Coupling Example):

    • Dispense 50

      
      mol of (2-chlorothiophen-3-yl)methanamine (0.5 M in DMF) into wells.
      
    • Add 1.2 eq of diverse Carboxylic Acids (focus on solubilizing groups or heteroaromatics).

    • Add 1.5 eq HATU and 3.0 eq DIPEA .

    • Shake at RT for 12 hours.

    • Workup: Evaporate solvent, re-dissolve in DMSO/MeOH, purify via Prep-HPLC.

Elaboration Visualization

Elaboration_Pathways Core Core Fragment (Amine Vector) Amide Amide Coupling (+ R-COOH) Core->Amide Urea Urea Formation (+ R-NCO) Core->Urea RedAm Reductive Amination (+ R-CHO) Core->RedAm Result1 H-Bond Acceptor (C=O) Added Amide->Result1 Result2 H-Bond Donor/Acceptor Dual Motif Urea->Result2 Result3 Flexible Linker (Secondary Amine) RedAm->Result3

Figure 2: Chemical space expansion using the amine handle of the fragment.

Case Study Application: Kinase Hinge Binding

Hypothetical scenario based on structural precedents.

Challenge: Targeting a kinase with a restricted "Gatekeeper" residue where a phenyl ring clashes sterically. Solution:

  • Screening: The (2-chlorothiophen-3-yl)methanamine fragment is screened against the kinase.

  • Binding Mode: X-ray crystallography confirms the amine forms a key H-bond with the hinge region backbone (e.g., Glu/Met residues). The Thiophene ring sits in the hydrophobic slot. The Chlorine atom points toward the gatekeeper, displacing a conserved water molecule (entropy gain).

  • Optimization: The fragment is "grown" via amide coupling to introduce a solubilizing tail that extends into the solvent-exposed region, improving potency from 500

    
    M to 50 nM.
    

References

  • Thiophene Bioisosteres in Medicinal Chemistry

    • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. Thiophenes are discussed as classical isosteres for benzene, often improving lipophilicity and altering metabolic profiles.
    • Source:

  • Halogen Bonding in Drug Discovery

    • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. The role of Chlorine and Bromine as specific interaction anchors in hydrophobic pockets.
    • Source:

  • STD-NMR Protocols

    • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie. The foundational protocol for STD-NMR.[3]

    • Source:

  • Fragment Growing Strategies

    • Erlanson, D. A., et al. (2016). Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry.
    • Source:

Sources

Preparation of thieno[2,3-c]pyridine from (2-chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Thieno[2,3-c]pyridine from (2-chlorothiophen-3-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of the thieno[2,3-c]pyridine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and materials science. Thienopyridines are recognized for a wide range of biological activities, including anticoagulant, antitumor, and kinase inhibitory effects. The protocol herein details a robust and reproducible method starting from the readily accessible (2-chlorothiophen-3-yl)methanamine. The synthesis proceeds through a two-step sequence involving an initial N-formylation followed by an acid-catalyzed intramolecular cyclization, a strategy analogous to the Bischler-Napieralski reaction, to construct the fused pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also the underlying scientific rationale, safety considerations, and troubleshooting advice.

Introduction and Scientific Rationale

The thieno[2,3-c]pyridine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous pharmacologically active agents. Its rigid, planar structure and the presence of both sulfur and nitrogen heteroatoms provide unique electronic properties and opportunities for diverse functionalization. Traditional syntheses can be complex; however, the strategy outlined here presents a logical and efficient pathway from a substituted thiophene precursor.

The overall transformation hinges on an intramolecular electrophilic substitution reaction on the thiophene ring. The key steps are:

  • N-Formylation: The primary amine of (2-chlorothiophen-3-yl)methanamine is first protected as a formamide. This is a critical step for two reasons: it converts the amine into a less basic, more stable amide, and the resulting N-formyl group provides the necessary carbon atom (which will become C7 in the final product) and the electrophilic character required for the subsequent cyclization.

  • Intramolecular Cyclization: The N-formyl intermediate undergoes cyclization upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃). In this step, the oxygen of the formyl group is activated by POCl₃, creating a highly electrophilic Vilsmeier-type intermediate. This intermediate is then attacked by the electron-rich C2 position of the thiophene ring, displacing the chloride ion in an intramolecular nucleophilic aromatic substitution-like reaction to form the fused dihydropyridine ring.

  • Aromatization: The resulting 4,5-dihydrothieno[2,3-c]pyridine intermediate readily aromatizes under the reaction conditions or during aqueous work-up to yield the final, stable thieno[2,3-c]pyridine product.

This sequence provides a controlled and high-yielding route to the desired heterocyclic system.

Overall Reaction Workflow

The synthetic pathway is illustrated in the workflow diagram below.

Thieno[2,3-c]pyridine Synthesis start (2-chlorothiophen-3-yl)methanamine intermediate N-((2-chlorothiophen-3-yl)methyl)formamide start->intermediate Step 1: N-Formylation Ethyl Formate, Reflux product Thieno[2,3-c]pyridine intermediate->product Step 2: Cyclization & Aromatization POCl₃, Toluene, Reflux

Caption: Synthetic workflow for the preparation of thieno[2,3-c]pyridine.

Detailed Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Preparation of N-((2-chlorothiophen-3-yl)methyl)formamide

Rationale: This step converts the nucleophilic primary amine into a neutral amide, setting the stage for the acid-catalyzed cyclization. Using ethyl formate as the formylating agent is efficient and avoids harsh conditions.

Materials:

  • (2-chlorothiophen-3-yl)methanamine

  • Ethyl formate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 100 mL round-bottom flask, add (2-chlorothiophen-3-yl)methanamine (1.0 eq).

  • Add an excess of ethyl formate (10.0 eq), which will serve as both the reagent and the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 55 °C) with gentle stirring.

  • Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After the reaction is complete (disappearance of the starting amine spot on TLC), allow the mixture to cool to room temperature.

  • Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid, N-((2-chlorothiophen-3-yl)methyl)formamide, is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Thieno[2,3-c]pyridine

Rationale: This is the key ring-forming step. POCl₃ acts as a Lewis acid and a dehydrating agent to promote the intramolecular electrophilic attack of the formyl group onto the thiophene ring, leading to cyclization and subsequent aromatization.

Materials:

  • N-((2-chlorothiophen-3-yl)methyl)formamide (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Toluene

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer/hotplate

  • Ice-water bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is oven-dried.

  • Under an inert atmosphere (e.g., nitrogen), dissolve the crude N-((2-chlorothiophen-3-yl)methyl)formamide (1.0 eq) in anhydrous toluene (approx. 10 mL per 1 g of amide).

  • Cool the solution in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise via the dropping funnel over 20-30 minutes. The addition is exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Stir the mixture for 30 minutes, then carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or cold 2M sodium hydroxide (NaOH) until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude thieno[2,3-c]pyridine.

  • Purify the product by column chromatography on silica gel (Eluent: gradient of 10-30% Ethyl Acetate in Hexane) to obtain the pure thieno[2,3-c]pyridine.

Summary of Reaction Parameters

ParameterStep 1: N-FormylationStep 2: Cyclization
Starting Material (2-chlorothiophen-3-yl)methanamineN-((2-chlorothiophen-3-yl)methyl)formamide
Key Reagents Ethyl FormatePhosphorus Oxychloride (POCl₃)
Molar Ratio (Reagent) 10.0 eq (serves as solvent)2.0 - 3.0 eq
Solvent Ethyl FormateAnhydrous Toluene
Temperature Reflux (~55 °C)0 °C to Reflux (~110 °C)
Time 12 - 16 hours4 - 6 hours
Expected Yield >90% (crude)60 - 75% (after purification)

Mechanistic Visualization

The cyclization step is a variant of the Bischler-Napieralski reaction. The mechanism involves the activation of the formamide, followed by intramolecular electrophilic cyclization.

Cyclization_Mechanism cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Aromatization amide Formamide Intermediate activated Vilsmeier-type Electrophile amide->activated + POCl₃ cyclized Cyclized Dihydro Intermediate activated->cyclized - Cl⁻ - (HO)POCl₂ product Thieno[2,3-c]pyridine cyclized->product - H⁺

Caption: Key mechanistic stages of the acid-catalyzed cyclization.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Extend the reflux time. Ensure the ethyl formate is in large excess and of good quality.
Low yield in Step 2 Incomplete cyclization. Degradation of starting material/product. Moisture in the reaction.Ensure all glassware is scrupulously dried and the reaction is run under an inert atmosphere. Increase the amount of POCl₃ slightly (e.g., to 3.5 eq). Avoid excessive heating or prolonged reaction times.
Formation of multiple byproducts Side reactions due to high temperature. Impure starting formamide.Purify the formamide intermediate from Step 1 by column chromatography before proceeding. Ensure controlled addition of POCl₃ at low temperature.
Difficult purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of thieno[2,3-c]pyridine from (2-chlorothiophen-3-yl)methanamine. By understanding the rationale behind each step—from the crucial N-formylation to the acid-catalyzed intramolecular cyclization—researchers can effectively produce this valuable heterocyclic scaffold for applications in drug discovery and materials science. Adherence to the detailed procedures and safety guidelines will ensure a successful and safe synthetic outcome.

References

  • Karakas, D., & Sakagami, H. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 10(4), 485-490. Available at: [Link]

Application Note: Amide Coupling Protocols for (2-Chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

(2-Chlorothiophen-3-yl)methanamine is a high-value heterocyclic building block in modern drug discovery. Its thiophene core serves as a lipophilic bioisostere for phenyl rings, while the 2-chloro substituent blocks a metabolically labile site (preventing oxidation at the


-position) and provides a handle for late-stage diversification via palladium-catalyzed cross-couplings. This guide provides optimized protocols for coupling this specific amine with carboxylic acids, addressing the unique electronic and solubility profiles of halogenated thiophenes.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataImplications for Coupling
Structure 2-Cl-thiophene-3-CH

NH

Primary amine; sterically accessible.
MW 147.63 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).
Electronic Effect Inductive Withdrawal (-I)The 2-Cl atom exerts a -I effect, slightly reducing the pKa of the amine compared to non-halogenated analogs, but the methylene spacer mitigates this, maintaining good nucleophilicity.
Stability Acid Sensitive (Moderate)Thiophenes can polymerize in strong Lewis acids; the 2-Cl group stabilizes the ring against electrophilic attack.
Solubility DCM, DMF, DMSOSoluble in standard organic solvents; amine salts (HCl) require base neutralization.
Mechanistic Considerations

The reaction involves the nucleophilic attack of the primary amine nitrogen on an activated carboxylic acid. Unlike electron-deficient anilines, (2-chlorothiophen-3-yl)methanamine retains significant nucleophilicity. However, the sulfur atom in the thiophene ring is a soft nucleophile and can occasionally interfere with soft metal catalysts or undergo oxidation if harsh oxidants are present. Standard amide couplings (HATU, EDC, T3P) are chemically orthogonal to the thiophene sulfur.

Experimental Protocols

Method A: The "Discovery Standard" (HATU)

Best for: Milligram-scale synthesis, library generation, and valuable/scarce acids.

Rationale: HATU generates a highly reactive aza-benzotriazole ester, ensuring rapid coupling even with sterically hindered acids. DIPEA is used to neutralize the amine salt and activate the carboxylic acid.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Chlorothiophen-3-yl)methanamine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5-10 minutes to form the activated ester.

  • Coupling: Add (2-Chlorothiophen-3-yl)methanamine (1.1 mmol). If using the HCl salt of the amine, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Work-up: Dilute with EtOAc (30 mL). Wash sequentially with sat. NaHCO

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: The "Scale-Up" (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale, avoiding epimerization, and simple work-up.

Rationale: T3P (supplied as 50% in EtOAc/DMF) produces water-soluble byproducts, eliminating the need for chromatography in many cases. It is less sensitizing than HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Chlorothiophen-3-yl)methanamine (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or Et

    
    N (3.0 equiv)
    
  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Combine: Charge a flask with Carboxylic Acid (10 mmol), Amine (11 mmol), and Base (30 mmol) in EtOAc (50 mL).

  • Addition: Cool to 0°C. Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Work-up: Add water (20 mL) and stir for 15 minutes to quench excess T3P. Separate layers. Wash organic layer with 1M HCl (careful if product is basic), sat. NaHCO

    
    , and brine.
    
  • Isolation: Evaporate solvent. Recrystallize if necessary.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation and coupling pathway, highlighting the role of the 2-Cl-thiophene moiety.

AmideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (O-At Intermediate) Acid->ActiveEster Activation (5-10 min) HATU HATU (Activator) HATU->ActiveEster Activation (5-10 min) Base DIPEA (Base) Base->ActiveEster Activation (5-10 min) Transition Tetrahedral Intermediate ActiveEster->Transition + Amine (Nucleophilic Attack) Amine (2-Cl-thiophen-3-yl) methanamine Product Final Amide Product Transition->Product Elimination Byproducts Byproducts (Urea, HOAt) Transition->Byproducts

Caption: Mechanistic pathway for HATU-mediated coupling. The amine attacks the activated ester to form the stable amide bond.

Decision Matrix for Method Selection

Choose the optimal protocol based on your specific constraints.

DecisionTree Start Start: Select Coupling Strategy ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 100 mg (Discovery) ScaleCheck->SmallScale LargeScale > 1 gram (Process) ScaleCheck->LargeScale StericCheck Is Acid Sterically Hindered? SmallScale->StericCheck CostCheck Cost Sensitivity? LargeScale->CostCheck MethodA Method A: HATU/DIPEA (High Yield, Fast) StericCheck->MethodA Yes (e.g., tertiary carbon) StericCheck->MethodA No (Standard) MethodB Method B: T3P/Pyridine (Easy Workup, Low Epimerization) CostCheck->MethodB Low (Quality priority) MethodC Method C: Acid Chloride (SOCl2 then Amine) CostCheck->MethodC High (Need cheapest option)

Caption: Decision tree for selecting the appropriate coupling reagent based on scale, sterics, and cost.

Troubleshooting & Optimization

Common Issues
IssueCauseSolution
Low Yield Amine HCl salt not neutralized.Ensure at least 3.0 equiv of DIPEA is used. If using amine HCl salt, add 1.0 extra equiv of base.
Thiophene Smell Residual sulfur compounds.Wash organic phase with dilute bleach (sodium hypochlorite) only if product is stable, or use extensive acid/base washes.
Side Reactions N-acylation of thiophene ring (rare).Occurs only with extremely active electrophiles (e.g., Friedel-Crafts conditions). Stick to mild coupling reagents (HATU/T3P).
Streaking on TLC Free amine sticking to silica.Add 1% Et

N or 1% NH

OH to the TLC eluent and column solvent system.
Purification Tips
  • Flash Chromatography: Thiophene amides are generally UV active (254 nm). Use a gradient of 0-50% EtOAc in Hexanes.

  • Reverse Phase (Prep-HPLC): Highly effective. Use Water/Acetonitrile with 0.1% Formic Acid. The chlorine atom provides a distinct mass isotope pattern (M and M+2 in 3:1 ratio) useful for identification.

Safety & Handling

  • Thiophene Toxicity: Thiophenes can be skin sensitizers. Handle in a fume hood.

  • Chlorinated Compounds: The 2-chloro substituent may increase lipophilicity and skin absorption. Wear nitrile gloves.

  • Waste: Dispose of thiophene-containing waste in the dedicated halogenated organic solvent stream.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols. [Link]

  • Organic Chemistry Portal. Amide Synthesis via Coupling Reagents (HATU, EDC, T3P). [Link]

  • National Institutes of Health (PMC). Synthesis and Characterization of Thiophene-methanamine Derivatives. [Link]

Sources

Synthesis of thieno[3,2-d]pyrimidine scaffolds using thiophene amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere to the purine core found in ATP. This structural similarity allows for potent inhibition of kinase targets, including PI3K (e.g., GDC-0941/Pictilisib), EGFR, and mTOR.

This guide details the synthesis of the thieno[3,2-d]pyrimidine core starting from methyl 3-aminothiophene-2-carboxylate .[1] Unlike the [2,3-d] isomer, the [3,2-d] fusion presents unique challenges regarding the stability of the starting amine and the regioselectivity of the cyclization. This protocol focuses on the "Formamide Cyclization" route for C2-unsubstituted cores and the "Urea/Cyanate" route for C2-functionalized cores, followed by C4-activation via chlorination.

Retrosynthetic Analysis & Workflow

The construction of the scaffold relies on a "bottom-up" approach. The thiophene ring is pre-functionalized with an amine and an ester at adjacent positions (C3 and C2, respectively), acting as a "push-pull" system that facilitates cyclization with a C1 synthon.

Critical Decision Point:

  • Target: C2-H (Unsubstituted)

    
     Use Method A  (Formamide).
    
  • Target: C2-OH/SH (Functionalized)

    
     Use Method B  (Urea/Thiourea).
    
Workflow Diagram (DOT)

ThienoSynthesis Start Methyl 3-aminothiophene- 2-carboxylate Decision Select C1 Synthon Start->Decision MethodA Method A: Formamide Cyclization Decision->MethodA Target C2-H MethodB Method B: Urea/Cyanate Cyclization Decision->MethodB Target C2-OH CoreH Thieno[3,2-d]pyrimidin- 4(3H)-one (C2-H) MethodA->CoreH 150-180°C CoreOH Thieno[3,2-d]pyrimidine- 2,4-dione (C2-OH) MethodB->CoreOH Acid/Base Activation Activation: POCl3 Chlorination CoreH->Activation CoreOH->Activation Yields 2,4-dichloro Chloride 4-Chlorothieno[3,2-d]pyrimidine (Key Intermediate) Activation->Chloride SNAr SNAr Displacement (Library Generation) Chloride->SNAr R-NH2, Base Final Final Kinase Inhibitor (e.g., GDC-0941 Analog) SNAr->Final

Caption: Figure 1.[2] Strategic workflow for thieno[3,2-d]pyrimidine synthesis distinguishing between C2-functionalization pathways.

Pre-Experiment Caution: Thiophene Amine Instability

The Causality of Failure: Many protocols fail before the reaction begins. Free 3-aminothiophene-2-carboxylates are electron-rich and prone to rapid oxidative degradation and polymerization upon exposure to air.

  • Observation: Starting material turns dark brown/black.

  • Mitigation: Store the amine as a hydrochloride salt. Liberate the free base in situ or immediately prior to use under an inert atmosphere (

    
     or Ar).
    

Detailed Protocols

Method A: The Formamide Cyclization (Niementowski-Type)

This method is preferred for generating the core scaffold with a hydrogen at the C2 position. Formamide acts as both the solvent and the C1 carbon source.

Reagents:

  • Methyl 3-aminothiophene-2-carboxylate (1.0 eq)

  • Formamide (10–15 volumes)

  • Ammonium Formate (1.5 eq) – Catalyst/Ammonia source

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with methyl 3-aminothiophene-2-carboxylate and ammonium formate. Add Formamide.[3]

  • Degassing: Sparge the solution with Nitrogen for 10 minutes. Why: Removes dissolved oxygen to prevent thiophene oxidation at high temperatures.

  • Reaction: Heat the mixture to 140–150°C for 6–12 hours.

    • Mechanism:[2][4][5][6][7][8] The amine attacks the formamide to form an intermediate formamidine, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester carbonyl.

  • Monitoring: Monitor by LC-MS. TLC is often difficult due to the polarity of formamide.

  • Work-up: Cool the mixture to room temperature. The product, thieno[3,2-d]pyrimidin-4(3H)-one , usually precipitates as a solid.

  • Isolation: Pour into ice water (3x volume). Filter the precipitate.[9] Wash with water and cold ethanol.

Optimization Table: Formamide Cyclization

Parameter Condition Effect/Note
Temperature < 130°C Incomplete cyclization; intermediate formamidine accumulates.
Temperature > 180°C Decomposition of thiophene ring; tar formation.
Additive Ammonium Acetate Can replace ammonium formate; milder but slower.

| Purification | Recrystallization | DMF/Ethanol is the preferred solvent system. |

Method B: Activation via Chlorination

The "lactam" (4-one) produced in Method A is pharmacologically inert. It must be converted to the 4-chloro derivative to enable drug discovery applications (


).

Reagents:

  • Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 volumes) – Reagent & Solvent
    
  • 
    -Dimethylaniline or DIPEA (1.0 eq) – Base Catalyst
    

Step-by-Step Protocol:

  • Safety:

    
     reacts violently with water. All glassware must be oven-dried. Work in a fume hood.
    
  • Addition: Suspend the starting material in

    
    . Add the base slowly at room temperature.
    
  • Reflux: Heat to reflux (

    
    C) for 2–4 hours.
    
    • Visual Cue: The suspension will clear to a solution as the conversion to the chloride proceeds.

  • Quenching (Critical):

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <

      
      C to prevent hydrolysis of the product back to the starting material.
      
  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Stability: The resulting 4-chlorothieno[3,2-d]pyrimidine is hydrolytically unstable. Store in a freezer under inert gas or use immediately.

Mechanistic Insight: The "Push-Pull" Cyclization

Understanding the electronic mechanism allows for troubleshooting when substituents are altered.

Mechanism Step1 Amine Attack on Formamide Step2 Formamidine Intermediate Step1->Step2 - NH3 Step3 Intramolecular Cyclization Step2->Step3 N-attack on Ester Step4 Loss of MeOH (Aromatization) Step3->Step4 - MeOH

Caption: Figure 2. Mechanistic pathway of the Niementowski-type cyclization using formamide.

Why it works: The thiophene ring acts as an electron donor, increasing the nucleophilicity of the amine. However, the adjacent ester is an electron-withdrawing group (EWG), which is necessary for the final ring closure. If the ester is replaced by a nitrile, the reaction yields a 4-amino derivative directly (Dimroth rearrangement potential).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Oxidation of starting amineUse HCl salt of amine; sparge solvents with Argon.
Incomplete Chlorination Old/Wet

Distill

before use; ensure anhydrous conditions.
Product Hydrolysis Exothermic quenchQuench on ice; keep pH neutral/basic (use

).
Regioisomer Contamination Isomeric starting materialVerify starting material is 3-amino-2-carboxylate, not 2-amino-3-carboxylate.

References

  • He, M., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Thienopyrimidine: Encyclopedia Entry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation: Examples. Retrieved from [Link]

  • Sureja, D., et al. (2016).[10] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Semantic Scholar. Retrieved from [Link]

Sources

Reduction of 2-chloro-3-cyanothiophene to primary amine

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Strategies for Primary Amine Synthesis

Executive Summary & Strategic Analysis

The reduction of 2-chloro-3-cyanothiophene (1) to (2-chlorothiophen-3-yl)methanamine (2) presents a classic chemoselectivity challenge in medicinal chemistry. The thiophene ring is electron-rich and sensitive to oxidation, while the C-2 chlorine atom is susceptible to hydrodehalogenation (replacement by hydrogen) under standard reducing conditions.

This Application Note defines the Borane-Dimethyl Sulfide (BH₃·DMS) complex reduction as the "Gold Standard" protocol. Unlike catalytic hydrogenation (Pd/C, H₂), which carries a high risk of dehalogenation and catalyst poisoning by the thiophene sulfur, or Lithium Aluminum Hydride (LiAlH₄), which can attack the C-Cl bond at ambient temperatures, borane reagents operate via an electrophilic mechanism that preserves the halogen substituent while effectively reducing the nitrile.

Chemoselectivity Matrix
MethodReagentRisk ProfileSuitability
Electrophilic Hydride BH₃·DMS / BH₃·THF Low. Excellent tolerance of aryl halides.High (Recommended)
Nucleophilic HydrideLiAlH₄Medium. Risk of C-Cl reduction at >0°C.Moderate (Requires strict temp control)
Catalytic HydrogenationH₂ / Pd/C or Raney NiCritical. High risk of dehalogenation & S-poisoning.Low
Dissolving MetalNa / EtOHHigh. Incompatible with organochlorides.Low
Mechanistic Pathway & Workflow

The reduction of a nitrile by borane proceeds through the coordination of the boron atom to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. This allows for the delivery of hydride without the harsh nucleophilic attack associated with aluminohydrides.

Critical Process Step: The initial product is a stable borazine or amine-borane complex .[1] This complex must be disrupted via an acidic methanol quench and heat to liberate the free amine. Failure to perform this step results in low yields and isolation of boron-containing intermediates.

G Start 2-Chloro-3- cyanothiophene Coordination Coordination (R-CN → BH3) Start->Coordination BH3·DMS, THF Reduction Hydride Transfer (Imine-Borane) Coordination->Reduction Complex Stable Amine-Borane Complex Reduction->Complex Reflux Quench Acidic Methanolysis (HCl/MeOH) Complex->Quench Critical Step Product (2-Chlorothiophen-3-yl) methanamine Quench->Product Free Base Isolation

Figure 1: Mechanistic workflow for the Borane-mediated reduction of nitrile to primary amine.

Protocol A: Borane-Dimethyl Sulfide Reduction (Gold Standard)

Objective: Synthesis of (2-chlorothiophen-3-yl)methanamine with >90% retention of the chloro-substituent. Scale: 10.0 mmol (Adaptable to 100g scale).

Reagents & Materials
  • Substrate: 2-Chloro-3-cyanothiophene (1.43 g, 10 mmol).

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃[2][3]·DMS), 2.0 M in THF (Use 1.5 - 2.0 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[4][5]

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH (or conc. HCl).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 2-chloro-3-cyanothiophene (1.43 g, 10 mmol) and anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Via syringe, add BH₃·DMS (2.0 M in THF, 7.5 mL, 15 mmol) dropwise over 15 minutes.

    • Note: Gas evolution (minor) may occur. The solution typically remains clear or turns slightly yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the reaction to a gentle reflux (66°C) for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1).[6] The nitrile spot (

      
      ) should disappear. The amine-borane complex may appear as a streak or a new spot.
      
  • Quench & Complex Breaking (CRITICAL):

    • Cool the mixture to 0°C.

    • Carefully add Methanol (10 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.[5]

    • Add 1.25 M HCl in MeOH (10 mL) or concentrated HCl (1 mL) carefully.

    • Reflux Step: Heat the acidic mixture to reflux for 1 hour. This step is non-negotiable; it cleaves the B-N bond to release the free amine salt.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH/DMS.

    • Redissolve the residue in water (20 mL). The product is currently the hydrochloride salt.

    • Wash the aqueous layer with Diethyl Ether (2 x 10 mL) to remove non-basic impurities (unreacted nitrile or neutral side products).

    • Basify the aqueous layer to pH >12 using 2M NaOH (keep cold to prevent polymerization).

    • Extract the free amine into Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 95:5:1) or convert to HCl salt for recrystallization.

Protocol B: Lithium Aluminum Hydride (Low-Temp Alternative)

Context: Use only if Borane reagents are unavailable. Requires strict temperature control to prevent dehalogenation.

  • Preparation: Suspend LiAlH₄ (1.2 eq) in anhydrous Ether or THF at -10°C to 0°C .

  • Inverse Addition (Recommended): To minimize the excess of hydride relative to substrate, slowly add the nitrile solution to the LiAlH₄ suspension.

  • Temperature Limit: Do not exceed 10°C. Stir for 1-2 hours.

  • Quench: Use the Fieser method (

    
     g LAH requires 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to precipitate granular aluminum salts.
  • Validation: Immediately check MS/NMR for the des-chloro byproduct (m/z = M-34).

Analytical Validation & QC

To ensure the integrity of the product, specifically the retention of the chlorine atom, the following analytical signatures must be verified.

TechniqueParameterObservation (Target)Observation (Impurity: Des-chloro)
¹H NMR Thiophene ProtonsTwo doublets (J ~5.5 Hz) indicating 2,3-substitution pattern.Multiplets indicating 3-substituted thiophene (3 protons on ring).
LC-MS Molecular Ion[M+H]⁺ ≈ 148/150 (Cl isotope pattern 3:1).[M+H]⁺ ≈ 114 (Loss of Cl pattern).
HPLC Retention TimeTarget Peak.Typically elutes earlier (more polar without Cl).
Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of Amine-Borane complex.Extend the acidic methanol reflux time (Step 5).
Dehalogenation Reaction temperature too high (LAH) or Pd catalyst used.Switch to Protocol A (Borane); ensure temp <65°C.
Polymerization Thiophene ring instability in strong acid/heat.Keep workup cold; avoid concentrated mineral acids for long durations.
Safety & Toxicology
  • Thiophene Derivatives: Often possess potent odors and unknown toxicology. Handle in a well-ventilated fume hood. The product is a primary amine and may be corrosive/irritating.

  • Borane-DMS: Pyrophoric and generates dimethyl sulfide (stench). Use a bleach trap for the rotovap exhaust to neutralize DMS odors.

  • Hydrogen Gas: Generated during the quench step.[1] Ensure no ignition sources are present.

References
  • Brown, H. C., & Choi, Y. M. (1981). The Selective Reduction of Nitriles to Primary Amines with Borane-Dimethyl Sulfide. Synthesis. Link

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (Accessed 2026).[1][6] Link

  • BenchChem. 2-Chloro-3-(chloromethyl)thiophene Technical Guide. (Provides context on the stability of 2-chloro-3-substituted thiophenes). Link

  • Burckhalter, J. H., et al. Synthesis of Chloromethylthiophenes. Organic Syntheses, Coll. Vol. 3, p.811. (Context on handling chlorothiophenes). Link

  • AdiChemistry. Lithium Aluminium Hydride Reduction Mechanism. (Detailed mechanism of hydride transfer). Link

Sources

Application Note: Gabriel Synthesis of (2-chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for synthesizing (2-chlorothiophen-3-yl)methanamine , a critical heteroaromatic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting kinases and GPCRs.

While direct alkylation of ammonia with (2-chlorothiophen-3-yl)methyl halides often leads to over-alkylation (secondary/tertiary amines), the Gabriel Synthesis offers a controlled, high-yielding pathway to the primary amine. This guide addresses the specific challenges of working with halogenated thiophenes—namely, their sensitivity to polymerization and the "thiophene stench"—and provides a robust, scalable workflow.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution of 3-(bromomethyl)-2-chlorothiophene (or the corresponding chloride) by potassium phthalimide, followed by hydrazinolysis.

Reaction Scheme

The pathway consists of two distinct chemical transformations:[1][2]

  • 
     Displacement:  The phthalimide anion attacks the electrophilic benzylic-like carbon of the thiophene precursor.
    
  • Ing–Manske Procedure: Hydrazine hydrate facilitates a transamidation, releasing the primary amine and forming the cyclic phthalhydrazide byproduct.

GabrielSynthesis SM 3-(bromomethyl)- 2-chlorothiophene Inter N-((2-chlorothiophen-3-yl) methyl)phthalimide SM->Inter DMF, 80-90°C SN2 Reaction Reagent1 Potassium Phthalimide Reagent1->Inter Product (2-chlorothiophen-3-yl) methanamine Inter->Product EtOH, Reflux Hydrazinolysis Byproduct Phthalhydrazide (Precipitate) Inter->Byproduct Reagent2 Hydrazine Hydrate Reagent2->Product

Figure 1: Reaction pathway for the conversion of 3-(bromomethyl)-2-chlorothiophene to the target primary amine.

Experimental Protocol

Materials & Equipment
  • Starting Material: 3-(bromomethyl)-2-chlorothiophene (Note: If synthesizing in-house, ensure removal of residual acid to prevent polymerization).

  • Reagents: Potassium Phthalimide (98%), Hydrazine Hydrate (50-80% aq.), Ethanol (Absolute), DMF (Anhydrous), HCl (conc.), NaOH (pellets/solution).

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, addition funnel.

Step 1: N-Alkylation (Formation of Phthalimide Intermediate)

Rationale: DMF is chosen over acetone/


 because the higher boiling point allows for faster kinetics with the electron-rich (though deactivated by Cl) thiophene ring.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Add 3-(bromomethyl)-2-chlorothiophene (10.0 g, 47.3 mmol, 1.0 eq) and anhydrous DMF (50 mL). Stir until clear.

  • Addition: Add Potassium Phthalimide (9.6 g, 52.0 mmol, 1.1 eq) in one portion. The mixture will become a suspension.

  • Reaction: Heat the mixture to 85°C for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear, and the phthalimide intermediate (
      
      
      
      ) will appear.
  • Quench: Cool to room temperature (RT) and pour the mixture into Ice Water (200 mL) with vigorous stirring.

  • Isolation: The intermediate, N-((2-chlorothiophen-3-yl)methyl)phthalimide, will precipitate as a white/off-white solid. Filter, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Dry under vacuum.
    • Expected Yield: 85–95%

    • Observation: If the product oils out instead of precipitating, extract with DCM, dry over

      
      , and recrystallize from Ethanol.
      
Step 2: Hydrazinolysis (Cleavage to Primary Amine)

Rationale: The Ing–Manske protocol (hydrazine in ethanol) is preferred over acidic hydrolysis because thiophenes can be sensitive to harsh acidic conditions at high temperatures (potential for ring opening or polymerization).

  • Suspension: Suspend the dried Phthalimide Intermediate (from Step 1) in Ethanol (10 mL per gram of intermediate).

  • Cleavage: Add Hydrazine Hydrate (1.5 eq) dropwise.

  • Reflux: Heat to reflux (

    
    ).
    
    • Visual Cue: Within 30–60 minutes, the solution will clarify, followed by the heavy precipitation of bulky white phthalhydrazide byproduct.

    • Duration: Reflux for a total of 2–3 hours.

  • Cooling: Cool the mixture to RT. The phthalhydrazide will form a thick cake.

Workup & Purification (The "Acid-Base Dance")

This step is critical to separate the soluble amine from the insoluble phthalhydrazide and residual hydrazine.

Workup Step1 Crude Reaction Mixture (EtOH, Amine, Phthalhydrazide) Step2 Acidify with 2M HCl (pH < 2) Step1->Step2 Step3 Filtration Step2->Step3 Solid Solid: Phthalhydrazide (Discard) Step3->Solid Filtrate Filtrate: Amine-HCl salt in acidic EtOH/H2O Step3->Filtrate Step4 Concentrate (Remove EtOH) Extract with Et2O (discard org) Filtrate->Step4 Step5 Basify Aqueous Layer (NaOH to pH > 12) Step4->Step5 Step6 Extract with DCM (3x) Step5->Step6 Final Dry (Na2SO4) & Concentrate Target Amine (Free Base) Step6->Final

Figure 2: Workup purification logic designed to isolate the amine while removing byproducts.

  • Acidification: Add 2M HCl to the reaction mixture until pH < 2. This solubilizes the amine as the hydrochloride salt and ensures phthalhydrazide remains insoluble.

  • Filtration: Filter off the white phthalhydrazide solid. Wash the cake with water.[3]

  • Concentration: Evaporate the ethanol from the filtrate under reduced pressure. You are left with an acidic aqueous solution.[3]

  • Wash (Optional): Extract the acidic aqueous layer with Diethyl Ether (

    
    ) to remove any unreacted non-basic impurities. Discard the ether layer.
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 10M NaOH until pH > 12. The amine will liberate as an oil.[4]

  • Extraction: Extract with DCM (

    
    ). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate.

Key Data & Specifications

ParameterSpecificationNotes
Target CAS 211430-95-4
Molecular Weight 147.63 g/mol
Appearance Pale yellow oilMay darken on storage; store cold.
Typical Yield 75% – 90%Overall (2 steps).
1H NMR (CDCl3)

7.15 (d, 1H), 6.88 (d, 1H), 3.90 (s, 2H), 1.60 (bs, 2H)
Shift values approximate for thiophene protons.
Storage 2–8°C, under ArgonRecommendation: Convert to HCl salt for long-term stability.

Critical Process Parameters (CPPs) & Troubleshooting

Precursor Quality

The starting material, 3-(bromomethyl)-2-chlorothiophene , is a potent lachrymator and skin irritant. It is typically prepared via NBS bromination of 2-chloro-3-methylthiophene.

  • Risk: If the precursor contains residual acid from its synthesis, it can catalyze the polymerization of the thiophene ring during the heating step in DMF.

  • Mitigation: Wash the starting bromide with

    
     solution and dry thoroughly before use.
    
The "Thiophene Stench"

Thiophene derivatives containing sulfur and halogens often possess a penetrating, garlic-like odor that "sticks" to surfaces.

  • Control: All rotary evaporation must be vented to a scrubber or fume hood exhaust. Glassware should be soaked in a bleach bath (sodium hypochlorite) to oxidize sulfur residues before washing.

Salt Formation for Stability

Free base thiophene amines are prone to oxidative degradation (turning black/tarry) upon air exposure.

  • Protocol: Dissolve the free base oil in minimal dry diethyl ether. Add 2M HCl in ether (or dioxane) dropwise. The white hydrochloride salt will precipitate immediately. Filter and dry.[2][3] This salt is stable at room temperature for years.

References

  • BenchChem. (2025).[2][5] Application Notes and Protocols for the Preparation of 3-(Aminomethyl)-2-chlorothiophene. Retrieved from

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[2] Angewandte Chemie International Edition, 7(12), 919-930.

  • Campaigne, E., & Monroe, P. A. (1954). 3-Substituted Thiophenes.[2][5][6][7][8][9][10][11] VII. Journal of the American Chemical Society, 76(9), 2447–2450. (Foundational text on 3-substituted thiophene stability).

  • Sigma-Aldrich. (n.d.). (2-chlorothiophen-3-yl)methanamine Product Page. Retrieved from

  • Khan, M. A., & Gemal, A. L. (1978). Gabriel synthesis of amines: A convenient modification.[3] Journal of Heterocyclic Chemistry, 15(1), 159-161. (Optimization of hydrazinolysis).

Sources

Reactivity of 2-chloro group in thiophene methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide addresses the synthetic manipulation of 2-chloro-thiophene methanamine derivatives. These scaffolds are critical bioisosteres in drug discovery, often replacing benzylamines to alter lipophilicity and metabolic stability.

The core challenge lies in the dichotomous reactivity of the molecule:

  • The Thiophene Ring: Electron-rich (

    
    -excessive), making the 2-chloro group resistant to classical Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Methanamine Tail: A potent nucleophile and Lewis base that can poison transition metal catalysts if not properly managed.

This note provides validated protocols for activating the "dormant" 2-chloro handle via Palladium-catalyzed cross-coupling, while preserving the integrity of the sensitive methanamine side chain.

Electronic Context & Mechanistic Insight

The "Pseudo-Halogen" Paradox

Unlike 2-chloropyridine or 4-chloronitrobenzene, the 2-chlorothiophene moiety is not electrophilic enough for standard


 displacement by amines or alkoxides. The thiophene sulfur atom donates electron density into the ring (resonance effect), repelling incoming nucleophiles.

However, the C(sp


)–Cl bond is highly susceptible to Oxidative Addition  by Palladium(0). This makes Pd-catalyzed cross-coupling the gold standard for functionalization.
The "Catalyst Poison" Challenge

The free primary amine in the methanamine chain (


) is a competitive ligand. It binds tightly to Pd(II) intermediates, displacing the phosphine ligands required for the catalytic cycle. This leads to the formation of inactive "Palladium Black" aggregates.

Strategic Solution: The amine must be masked (e.g., Boc-protection) or the catalyst system must employ bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) that outcompete the amine for the metal center.

Reactivity Landscape Diagram

ReactivityLandscape cluster_0 Critical Requirement Start 2-Chloro-Thiophene Methanamine SNAr SNAr Substitution (Nucleophilic Attack) Start->SNAr BLOCKED (Electron-Rich Ring) PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCoupling PREFERRED (Oxidative Addition) Lithiation Lithium-Halogen Exchange Start->Lithiation VIABLE (Low Temp -78°C) Protect Mask Amine (e.g., N-Boc) Protect->PdCoupling Prevents Catalyst Poisoning

Figure 1: Reactivity profile of 2-chlorothiophene derivatives. Note the necessity of Pd-catalysis over classical substitution.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling 2-chloro-thiophene-3-methanamine (N-Boc protected) with an aryl boronic acid. Why this works: The use of XPhos Pd G2 precatalyst ensures rapid oxidative addition into the electron-rich thiophene-Cl bond, even at moderate temperatures.

Materials
  • Substrate: N-Boc-2-chloro-thiophene-3-methanamine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base:

    
     (3.0 equiv, 0.5M in water)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a reaction vial and cool under Argon. Oxygen is the enemy of thiophene couplings (promotes homocoupling/tarring).

  • Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Do not skip this step.

  • Charging: Add Substrate, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add XPhos Pd G2 last. Seal the vial immediately.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Self-Validation Check: The reaction mixture should turn from orange/red to dark brown/black. If it remains pale yellow, the catalyst has not activated (check temperature/oxygen).

  • Workup: Dilute with EtOAc, wash with brine. The thiophene product is often UV-active (blue fluorescence on TLC).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Displacing the 2-Cl with a secondary amine (e.g., Morpholine). Challenge: Preventing the exocyclic methanamine from reacting. Solution: Use RuPhos or BrettPhos , which are highly selective for the oxidative addition step and prevent the "poisoning" effect of the side-chain amine.

Optimization Table: Ligand Selection
ParameterStandard ConditionOptimized Condition (Thiophene)Rationale
Catalyst Source


or Pd-Precatalyst
Avoids acetate anions which can be inhibitory in specific thiophene cycles.
Ligand BINAPRuPhos or BrettPhos Bulky dialkylbiaryl phosphines facilitate reductive elimination on electron-rich rings.
Base

NaOtBu Stronger base required to deprotonate the incoming amine rapidly.
Temperature 100°C+65–85°C Thiophenes are thermally sensitive; lower temps reduce polymerization.
Workflow
  • Protection: Ensure the methanamine tail is Boc-protected.

  • Mix: Combine Pd source (2 mol%), Ligand (4 mol%), and NaOtBu (1.5 equiv) in Toluene. Stir 5 mins to form the active catalyst complex (Solution turns deep orange).

  • Add: Add the Chlorothiophene substrate and the secondary amine.

  • Heat: Stir at 80°C.

    • Self-Validation Check: Monitor by LCMS. Look for the disappearance of the isotope pattern of Chlorine (3:1 ratio of M : M+2).

Troubleshooting & "Gotchas"

Sulfur Poisoning

Thiophenes contain sulfur, which can weakly coordinate to Pd. If conversion stalls:

  • Increase Catalyst Loading: Bump from 2 mol% to 5 mol%.

  • Switch Ligand: Use SPhos , which was specifically designed to be robust in the presence of heteroatoms.

The "Black Tar" Effect

Thiophenes are prone to acid-catalyzed polymerization.

  • Avoid: Strong acids during workup (e.g., 1M HCl).

  • Use: Saturated

    
     or mild buffers for quenching.
    
Deprotection Sequence

Always perform the Pd-coupling before removing the Boc group.

  • Why? If you deprotect first, the free amine will chelate the Pd during the coupling, killing the reaction.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Cl-Thiophene Poison Catalyst POISONING (Free Amine Binding) Pd0->Poison If Amine Unprotected TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: The catalytic cycle. Note the "Poisoning" pathway if the methanamine is left unprotected.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1] NobelPrize.org. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Thiophenes and Reactivity." Organic-Chemistry.org. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 2-Chlorothiophene-3-Carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the synthesis of 2-chlorothiophene-3-carboxaldehyde (CAS: 14345-98-3). Direct electrophilic aromatic substitution (EAS) on 2-chlorothiophene typically fails to yield the 3-isomer. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve >95% regioselectivity.

Troubleshooting Guide: The Regioselectivity Problem

Q: When I subject 2-chlorothiophene to Vilsmeier-Haack formylation, my NMR shows substitution at the 5-position. Why does direct formylation fail to yield the 3-isomer?

A: Electronic and steric causality. In thiophene chemistry, the heteroatom (sulfur) acts as a strong


-donor, activating the 

-positions (C2 and C5) toward electrophilic attack. When the C2 position is occupied by a chlorine atom, the C5 position becomes the most electron-rich and sterically accessible site.

The Vilsmeier-Haack reagent (a bulky chloroiminium ion) will kinetically and thermodynamically favor the unhindered C5 position, yielding 2-chlorothiophene-5-carboxaldehyde [1]. To synthesize the 3-isomer, you must abandon direct EAS and utilize organolithium chemistry to artificially bypass the molecule's natural electronic bias.

FAQ: The Directed Ortho-Metalation (DoM) Strategy

Q: How can I force functionalization at the sterically hindered C2 or C3 position?

A: By using a Directed Metalation Group (DMG). Instead of starting with 2-chlorothiophene, start with 3-thiophenecarboxaldehyde .

  • Protection: Convert the aldehyde into an acetal (e.g., 1,3-dioxolane). The acetal oxygen acts as a Lewis basic DMG.

  • Lithiation: When treated with n-butyllithium (n-BuLi) at -78 °C, the lithium cation coordinates to the acetal oxygen. This coordination drastically lowers the transition state energy for deprotonation at the adjacent C2 position, forcing regioselective lithiation [2].

  • Quenching: The resulting C2-lithio species is quenched with a chlorinating agent like hexachloroethane (

    
    ) or N-chlorosuccinimide (NCS).
    
  • Deprotection: Acidic workup removes the acetal, revealing the target 2-chlorothiophene-3-carboxaldehyde.

FAQ: The Halogen-Metal Exchange Strategy

Q: The DoM route requires protection/deprotection steps. Is there a more direct organometallic route?

A: Yes, via selective Halogen-Metal Exchange. Start with 3-bromo-2-chlorothiophene . When treated with n-BuLi at strictly controlled cryogenic temperatures (-78 °C), the bromine atom undergoes a rapid lithium-halogen exchange. Causality: The driving force is the formation of a more stable aryl-lithium species. Bromine exchanges orders of magnitude faster than chlorine or hydrogen due to its higher polarizability and weaker C-X bond [3]. Quenching this intermediate with anhydrous N,N-dimethylformamide (DMF) directly yields the 3-carboxaldehyde.

Self-Validating Experimental Protocols

Both protocols below are designed as "self-validating systems," meaning they contain built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Halogen-Metal Exchange Route (Recommended for Scale-Up)

Objective: Convert 3-bromo-2-chlorothiophene to 2-chlorothiophene-3-carboxaldehyde.

  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add 3-bromo-2-chlorothiophene (1.0 eq) and anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Critical: Insert an internal temperature probe. The internal temp must not exceed -70 °C to prevent ring-opening of the thienyllithium intermediate.

  • Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

    • Validation Check: The solution should turn pale yellow. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • NMR Validation (Crucial): Check the

    
     NMR of the crude product.
    
    • Target Isomer (3-aldehyde): The thiophene protons at C4 and C5 will appear as two doublets with a coupling constant of

      
       Hz .
      
    • Wrong Isomer (5-aldehyde): If scrambling occurred, the C3 and C4 protons would show a smaller coupling constant of

      
       Hz .
      
Protocol B: Directed Ortho-Metalation (DoM) Route

Objective: Convert 3-thiophenecarboxaldehyde acetal to 2-chlorothiophene-3-carboxaldehyde.

  • Lithiation: Dissolve 2-(thiophen-3-yl)-1,3-dioxolane (1.0 eq) in anhydrous THF at -78 °C under argon. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

  • Chlorination: Add a solution of hexachloroethane (

    
    , 1.2 eq) in THF dropwise.
    
    • Causality:

      
       is preferred over 
      
      
      
      gas as it is a mild, easily weighable solid that prevents over-chlorination.
  • Deprotection: Warm to room temperature. Add 2M HCl and stir vigorously for 2 hours to hydrolyze the acetal.

  • TLC Validation: Spot the reaction mixture against the starting material. Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain . The product spot will instantly turn bright orange/red, confirming the presence of the free aldehyde.

Quantitative Data Presentation

ParameterDirect Vilsmeier-HaackDirected Ortho-Metalation (DoM)Halogen-Metal Exchange
Starting Material 2-Chlorothiophene3-Thiophenecarboxaldehyde3-Bromo-2-chlorothiophene
Key Reagents

, DMF
Ethylene glycol, n-BuLi,

n-BuLi, DMF
Temperature 0 °C to 80 °C-78 °C to RT-78 °C
Major Product 5-isomer (>90%)3-isomer (>95%)3-isomer (>98%)
Overall Yield N/A (Wrong Isomer)65 - 75% (Over 3 steps)80 - 85% (1 step)
Scalability HighModerate (requires cryogenic vessels)High (requires strict temp control)

Mechanistic Workflows & Visualizations

Pathway A 2-Chlorothiophene B Vilsmeier-Haack (POCl3, DMF) A->B Direct EAS C 2-Chlorothiophene-5- carboxaldehyde (Undesired) B->C Direct EAS D 3-Thiophenecarboxaldehyde E 1. Acetal Protection 2. n-BuLi, -78°C 3. C2Cl6 4. Deprotection D->E DoM Route F 2-Chlorothiophene-3- carboxaldehyde (Target) E->F DoM Route G 3-Bromo-2-chlorothiophene H 1. n-BuLi, -78°C 2. DMF G->H Exchange Route H->F Exchange Route

Reaction pathways for thiophene formylation and chlorination strategies.

DoM_Mechanism Step1 3-Thiophenecarboxaldehyde Acetal Step2 Coordination of n-BuLi to Acetal Oxygen Step1->Step2 n-BuLi, -78°C Step3 Deprotonation at C2 (Lithiation) Step2->Step3 Directed Metalation Step4 Electrophilic Quench (C2Cl6 or NCS) Step3->Step4 Chlorination Step5 Aqueous Acidic Deprotection Step4->Step5 H3O+ Target 2-Chlorothiophene-3- carboxaldehyde Step5->Target

Directed Ortho-Metalation (DoM) mechanistic workflow.

References

  • Process for production of 2-thiophene aldehydes. Google Patents (CA2108737A1). Demonstrates the limitations of Vilsmeier-Haack formylation on substituted thiophenes, which yields mixtures or undesired isomers.
  • Expedient Synthesis of Symmetric Aryl Ketones and of Ambient-Temperature Molten Salts of Imidazole. ResearchGate. Discusses the lithiation of 3-thiophenecarboxaldehyde acetals and the directing effects of the acetal group. Available at:[Link]

  • Heterocycle carboxamides as antiviral agents. Google Patents (WO2002004444A2). Details the highly regioselective halogen-metal exchange of 3-bromo-2-chlorothiophene using n-BuLi followed by DMF quenching.

Preventing oxidation of (2-chlorothiophen-3-yl)methanamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling (2-chlorothiophen-3-yl)methanamine

Status: Operational Ticket ID: T-AMINE-OX-PREV Subject: Prevention of Oxidation and Degradation of (2-chlorothiophen-3-yl)methanamine Free Base[1][2]

Executive Summary

You are encountering stability issues with (2-chlorothiophen-3-yl)methanamine because you are likely treating it as a standard organic amine. It is not. This molecule combines a nucleophilic primary amine with an electron-rich, oxidation-prone thiophene ring.[1][2]

The Golden Rule: The free base form of this compound is a transient intermediate , not a storage form. It should be generated in situ immediately prior to use.[1][2]

Part 1: The Mechanism of Failure (Why is it degrading?)

To prevent degradation, you must understand the three distinct pathways attacking your molecule.[2]

Oxidative Polymerization (The "Black Tar" Pathway)

Unlike benzene, the thiophene ring is electron-rich and susceptible to oxidation.

  • Trigger: Atmospheric oxygen attacks the nitrogen lone pair or the thiophene sulfur.

  • Propagation: The amine forms a radical cation or N-oxide, which sensitizes the thiophene ring. This leads to rapid oxidative coupling (dimerization) at the 5-position of the thiophene ring, resulting in extended conjugation.

  • Visual Indicator: Sample turns from clear/pale yellow

    
     orange 
    
    
    
    brown
    
    
    black gum.[1][2]
Carbon Dioxide Capture (The "Silent" Killer)

Primary amines are potent nucleophiles that react with atmospheric


 within seconds to minutes.
  • Reaction:

    
     (Carbamate).[1][2]
    
  • Consequence: This is often mistaken for oxidation.[1][2] It creates a solid crust or white precipitate that is insoluble in non-polar solvents, destroying stoichiometry in subsequent reactions.[2]

HCl Elimination (The "Explosive" Risk)
  • Context: While less common in the amine than in the chloromethyl precursor, the proximity of the chlorine (C2) and the aminomethyl group (C3) can facilitate elimination reactions under thermal stress, releasing HCl and leading to violent decomposition.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the specific chemical vulnerabilities of your molecule.

G Start (2-chlorothiophen-3-yl) methanamine (Free Base) Oxidation Pathway A: Oxidation (O2 Exposure) Start->Oxidation CO2 Pathway B: Carbamylation (Air Exposure) Start->CO2 Radical N-Radical / S-Oxide Intermediate Oxidation->Radical Carbamate Ammonium Carbamate (White Solid/Crust) CO2->Carbamate  Rapid   Polymer Polythiophene-like Oligomers (Black Tar) Radical->Polymer  Coupling at C5  

Caption: Figure 1. Dual degradation pathways.[1][2][3] Pathway A leads to irreversible color change (polymerization).[1][2] Pathway B leads to stoichiometry errors (carbamate formation).

Part 3: Troubleshooting Guide (Diagnostics)

SymptomProbable CauseVerification MethodCorrective Action
Sample turns yellow/brown Early-stage oxidative coupling.[1][2]TLC: Appearance of baseline streaks or new spots under UV.[2]Purify immediately via Kugelrohr distillation (if liquid) or proceed to reaction immediately.
White crust on flask walls

absorption (Carbamate formation).[1][2]
NMR: Check for broad peaks or loss of amine proton integration.Acidify to regenerate salt, degas, and re-basify under Argon.[2]
Low Yield in Coupling Stoichiometry error due to partial degradation.Titration: Titrate free base against standardized HCl to determine effective Molarity.Use 1.2 - 1.5 eq of amine in future reactions to account for loss.[1][2]
Violent fuming/Gas evolution Thermal decomposition / HCl release.[1][2]pH Paper: Wet vapor turns pH paper red.[1][2]EVACUATE HOOD. Allow to cool.[1][2] Do not cap tightly.

Part 4: The "Self-Validating" Protocol (Best Practice)

Do not store the free base. Store the Hydrochloride (HCl) Salt . It is indefinitely stable at room temperature.[1][2] Generate the free base only when needed.[2]

Workflow: The "Just-in-Time" Free Basing

Reagents Required:

  • (2-chlorothiophen-3-yl)methanamine HCl salt[1][2]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • 1M NaOH or Saturated

    
    [1]
    
  • Argon/Nitrogen balloon[1][2]

Step-by-Step:

  • The Partition:

    • Suspend the HCl salt in DCM in a separatory funnel.

    • Add 1M NaOH (cold) until the aqueous layer is pH > 12.[2]

    • Why? Cold temperature retards side reactions; high pH ensures complete deprotonation.[1][2]

  • The Extraction:

    • Shake vigorously and separate layers immediately.[1][2]

    • Extract aqueous layer 2x more with DCM.[1][2]

    • Combine organic layers.[1][2][4]

  • The Drying (Critical Step):

    • Dry over anhydrous

      
       or 
      
      
      
      .[1][2]
    • Expert Tip: Do NOT use

      
       if the solution is slightly acidic or if you plan to heat it, as it is slightly Lewis acidic and can promote degradation in sensitive thiophenes.
      
  • The Concentration:

    • Filter into a flask already flushed with Argon.

    • Evaporate solvent under reduced pressure (Rotavap) at < 30°C .[1][2]

    • Do not evaporate to dryness. Leave it as a concentrated oil if possible.[1][2]

  • The Validation:

    • Take an aliquot for NMR immediately.[1][2]

    • Proceed to the next reaction step within 15 minutes .

Part 5: Storage (If Absolutely Necessary)

If you are forced to store the free base, you must simulate a "time capsule" environment.

ParameterSpecificationReason
Temperature -20°C to -80°C Arrhenius equation: lowers reaction rate of polymerization.[1][2]
Atmosphere Argon (glovebox preferred) Nitrogen is acceptable, but Argon is heavier than air and blankets the liquid better.
Container Teflon-taped glass vial inside a secondary jar with desiccant Prevents moisture and oxygen ingress.[1][2]
Light Amber Glass / Foil Wrap Thiophenes are photosensitive; light accelerates radical formation.[1][2]
Stabilizer Copper wire (optional) Some protocols suggest Cu wire to scavenge radicals (use with caution depending on downstream chemistry).[1][2]

Part 6: Frequently Asked Questions (FAQs)

Q: Can I purify the black free base by column chromatography? A: Generally, no.[2] Silica gel is slightly acidic (


).[1][2] Putting an acid-sensitive, electron-rich amine on silica often catalyzes its decomposition on the column (it will streak and never come off).[1][2]
  • Solution: If you must purify, use Neutral Alumina or treat your silica with 1% Triethylamine (TEA) in the eluent to deactivate acidic sites.[2]

Q: My free base solidified. Is it pure? A: Likely not. The free base is typically an oil at room temperature.[2] If it is a solid, it has likely formed the carbamate salt by reacting with air (


).[2] Check solubility in DCM; carbamates are often insoluble in DCM but soluble in water.[1][2]

Q: Why does the protocol recommend MTBE over DCM for extraction? A: DCM can react with primary amines over long periods (to form chloromethyl ammonium salts), though it is slow. MTBE is non-reactive, floats (easier separation), and does not form radicals as easily as chlorinated solvents.[1][2]

References

  • Handling Air-Sensitive Reagents. Fisher Scientific Technical Guide. (General protocols for inert atmosphere handling). Link

  • Thiophene Chemistry & Oxidation. Organic Syntheses, Coll.[1][2] Vol. 3, p. 811 (2-chloromethylthiophene precursor stability data).[1][2][5] Link[1]

  • Amine-CO2 Reaction Mechanism. RSC Advances, 2021.[1][2] (Kinetics of carbamate formation in primary amines). Link

  • Purification of Laboratory Chemicals. W.L.F. Armarego. (Standard reference for purification of unstable amines and thiophenes). Link

Sources

Technical Support Center: Handling & Troubleshooting 3-Aminomethyl-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields, unexplained side reactions, or rapid degradation when working with 3-aminomethyl-2-chlorothiophene .

While this compound is a highly valuable building block in medicinal chemistry and materials science, its structural features—a primary amine tethered to an electron-rich thiophene ring—make it inherently unstable in its free base form. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Part 1: The Causality of Instability

To troubleshoot effectively, we must first understand why 3-aminomethyl-2-chlorothiophene degrades. The instability is driven by three primary mechanisms:

  • Oxidative Deamination & Polymerization: The electron-rich thiophene ring donates electron density, making the primary amine highly nucleophilic. When exposed to atmospheric oxygen and light, the non-ionized free base is highly susceptible to oxidative degradation, leading to C-N bond cleavage, the formation of imines, and subsequent polymerization[1][2].

  • Carbamate Formation: Primary amines act as nucleophiles that readily attack atmospheric CO₂. This forms carbamic acids, which then undergo acid-base reactions with another amine molecule to form alkyl ammonium carbamates[3]. This effectively neutralizes the active titer of your reagent.

  • Free Base vs. Salt Reactivity: Free base forms of amine-containing compounds are, on average, more than three times more reactive toward oxidative degradation than their corresponding salt forms[4]. Protonating the amine neutralizes its nucleophilicity, shutting down both oxidation and CO₂ absorption pathways.

Degradation Start 3-aminomethyl-2-chlorothiophene (Free Base) Ox Oxidative Degradation (Air/Light) Start->Ox O2 exposure CO2 Carbamate Formation (Atmospheric CO2) Start->CO2 CO2 exposure Poly Polymerization (Heat/Trace Metals) Start->Poly Thermal stress Stable Stable HCl Salt (Inert Storage) Start->Stable + HCl (g) / Ether

Degradation pathways of 3-aminomethyl-2-chlorothiophene free base and stabilization.

Part 2: Quantitative Stability Profiling

To highlight the critical need for proper storage, the following table summarizes the quantitative degradation profile of 3-aminomethyl-2-chlorothiophene across different chemical forms and environments.

Chemical FormStorage ConditionAtmosphereTime to 5% Degradation (T₉₅)Primary Degradant / Observation
Free Base 25 °C (Benchtop)Ambient Air< 48 HoursBrown discoloration, polymeric tars
Free Base 4 °C (Fridge)Argon~ 14 DaysImines, trace carbamates
HCl Salt 25 °C (Benchtop)Ambient Air> 6 MonthsNone (Remains white powder)
HCl Salt -20 °C (Freezer)Argon/Desiccant> 2 YearsNone (Pristine stability)

Part 3: Troubleshooting FAQs

Q1: My freshly purchased 3-aminomethyl-2-chlorothiophene arrived as a dark brown oil, but the Certificate of Analysis (CoA) says it should be a pale yellow liquid. Has it degraded, and can I still use it? Causality: Yes, it has degraded. The transition from pale yellow to dark brown indicates oxidative polymerization. The benzylic-like aminomethyl position is prone to radical formation in the presence of O₂ and light, leading to colored polymeric byproducts[1]. Solution: Do not use it directly, as the exact molarity of the active amine is now unknown, which will ruin the stoichiometry of your downstream reactions. You must salvage it using Protocol A below.

Q2: I am observing inconsistent yields in my Buchwald-Hartwig aminations when using the free base stored in the fridge. How can I ensure reproducibility? Causality: Even in the fridge, the free base reacts with trace atmospheric CO₂ to form carbamate salts[3]. If you weigh out 1.0 equivalent of what you believe is the free base, you are actually adding a mixture of free amine and inactive carbamate, starving your catalytic cycle of the necessary nucleophile. Solution: Always store and weigh the compound as the hydrochloride (HCl) salt. Generate the free base in situ using a non-nucleophilic base during the reaction (Protocol B ).

Q3: During the scale-up of an amidation reaction under basic conditions, I noticed significant dechlorination side-products. Why is the 2-chloro group reacting? Causality: While 2-chlorothiophenes are generally stable, the combination of strong bases (e.g., NaH or excessive alkoxides) and heat can trigger nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the chlorine atom slightly activates the adjacent positions on the thiophene ring. Solution: Switch to milder, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) and keep reaction temperatures below 60 °C.

Part 4: Self-Validating Experimental Protocols

Protocol A: Salvaging Degraded Free Base and Conversion to Stable HCl Salt

Use this protocol to rescue a discolored, degraded batch of the free base and convert it into a shelf-stable reagent.

Causality behind choices: Washing with NaOH ensures any carbamate salts are broken down and the amine is fully in its free base form before extraction. Using anhydrous HCl in dioxane prevents water introduction, driving the equilibrium entirely toward the insoluble, stable hydrochloride salt[4].

  • Dissolution: Dissolve 5.0 g of the degraded brown oil in 50 mL of diethyl ether.

  • Basification: Wash the organic layer with 25 mL of 1M NaOH. (This breaks down carbamates and removes water-soluble acidic polymeric degradants).

  • Extraction & Drying: Separate the ether layer, wash with brine, and dry over anhydrous Na₂SO₄. Filter into a clean, dry round-bottom flask.

  • Salt Formation: Under vigorous stirring, dropwise add 1.1 equivalents of 4M HCl in dioxane. A white precipitate will immediately form.

  • Isolation: Filter the solid via vacuum filtration, wash with cold ether, and dry under high vacuum.

Self-Validation Checkpoint: This system validates itself physically and analytically. Physically, the dark impurities remain soluble in the ether mother liquor, while the pure product crashes out as a pristine white solid. Analytically, taking a ¹H-NMR in D₂O will show the disappearance of broad polymeric baseline noise and a distinct downfield shift of the aminomethyl protons (~4.2 ppm) compared to the free base, confirming successful protonation and purification.

Protocol B: In Situ Free-Basing for Amidation Workflows

Use this protocol when utilizing the stable HCl salt in a reaction requiring the nucleophilic free amine.

Causality behind choices: Storing the compound as an HCl salt prevents oxidation, as the protonated amine is no longer nucleophilic. Adding DIPEA in situ deprotonates the salt immediately prior to the addition of the electrophile, minimizing the window of vulnerability where the free base could degrade[2].

  • Preparation: Weigh the required amount of 3-aminomethyl-2-chlorothiophene HCl salt (ambient air is fine) and add it to a flame-dried flask purged with N₂.

  • Suspension: Suspend the salt in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • In Situ Generation: Add 2.5 equivalents of DIPEA. Stir for 5 minutes.

  • Coupling: Immediately add 1.0 equivalent of your electrophile (e.g., acid chloride or activated ester). Stir at room temperature until complete.

Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension (insoluble HCl salt) to a clear solution as the free base is generated. Complete conversion is validated via Thin Layer Chromatography (TLC); the primary amine starting material spot (which stains brightly with Ninhydrin) will completely disappear, replaced by a UV-active, Ninhydrin-negative amide product spot.

Workflow Step1 Weigh HCl Salt (Ambient Air OK) Step2 Suspend in Dry Solvent (e.g., DCM or DMF) Step1->Step2 Step3 Add Mild Base (DIPEA) (Generate Free Base In Situ) Step2->Step3 N2 Atmosphere Step4 Add Electrophile (Acid Chloride / Activated Ester) Step3->Step4 Immediate addition Step5 Product Formation Step4->Step5

Step-by-step workflow for utilizing the stabilized HCl salt in an amidation reaction.

References

  • Title: Thiophen-2-amine hydrochloride | 18621-53-9 Source: Benchchem URL
  • Title: Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source: ChemRxiv URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Optimizing yield for reduction of 3-cyano-2-chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reduction of 3-Cyano-2-Chlorothiophene

Ticket ID: #THIO-RED-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Impurity Control in 3-Cyano-2-Chlorothiophene Reduction

Executive Summary: The "Dechlorination" Trap

Researchers frequently encounter low yields (<40%) when reducing 3-cyano-2-chlorothiophene (also known as 2-chloro-3-thiophenecarbonitrile) to its corresponding amine, 3-(aminomethyl)-2-chlorothiophene .

The primary failure mode is not lack of reactivity, but rather chemoselectivity . Standard catalytic hydrogenation (H₂/Pd-C) often cleaves the C-Cl bond (hydrodehalogenation) before reducing the nitrile, or the thiophene sulfur poisons the catalyst, stalling the reaction.

This guide details the Borane-Tetrahydrofuran (BH₃[1]·THF) protocol, which is the industry-standard solution for preserving aryl halides during nitrile reduction.

Part 1: Critical Decision Matrix (Method Selection)

Before starting, verify your current approach against this matrix.

MethodSuitabilityCommon Failure ModeRecommendation
Catalytic Hydrogenation (H₂/Pd-C) 🔴 High Risk Dechlorination: Rapid loss of the Cl atom. Poisoning: Thiophene sulfur deactivates Pd surface.AVOID unless using specialized sulfided Pt catalysts.
Lithium Aluminum Hydride (LAH) 🟡 Moderate Risk Over-reduction: Can attack the thiophene ring or displace Cl if temperature is uncontrolled.Use only at -78°C to 0°C if BH₃ is unavailable.
Borane-THF / Borane-DMS 🟢 Optimal Stable Complex: Product forms a B-N complex that requires vigorous acid hydrolysis to release.PREFERRED METHOD. Preserves C-Cl bond.
Raney Nickel 🔴 High Risk Desulfurization: High risk of ring-opening (removing sulfur from the thiophene).AVOID.

Part 2: Optimized Experimental Protocol (Borane Route)

Objective: Synthesis of 3-(aminomethyl)-2-chlorothiophene without dechlorination. Scale: 10 mmol (Adjustable).

Reagents & Materials
  • Substrate: 3-cyano-2-chlorothiophene (1.43 g, 10 mmol).

  • Reagent: Borane-THF complex (1.0 M solution, 30 mL, 3.0 equiv). Note: Use fresh reagent; BH₃ degrades over time.

  • Solvent: Anhydrous THF.

  • Quench: Methanol, 6M HCl.

Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.[2][3][4]
    
  • Dissolution: Add 3-cyano-2-chlorothiophene (10 mmol) and anhydrous THF (15 mL). Cool to 0°C (ice bath).

  • Addition: Add BH₃·THF (30 mmol) dropwise via syringe/cannula over 20 minutes.

    • Technical Note: Evolution of gas is minimal here, but ensure venting is active.

  • Reaction: Remove ice bath. Allow to warm to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Monitor via TLC.[1][2][5] If starting material remains, heat to mild reflux (60°C) for 2 hours.

  • The "Hidden" Step (Complex Hydrolysis):

    • Cool to 0°C.[1][2]

    • Carefully add Methanol (10 mL) dropwise. Caution: Vigorous

      
       evolution.
      
    • CRITICAL: The amine is currently trapped as a Borane-Amine complex (

      
      ). You must  break this bond.
      
    • Add 6M HCl (15 mL) and reflux the mixture for 1 hour. Many users skip this reflux and lose 50% yield in the aqueous phase.

  • Workup:

    • Cool to RT. Concentrate in vacuo to remove THF/MeOH.

    • Dilute residue with water. Wash with Diethyl Ether (

      
      ) to remove non-basic impurities.
      
    • Basify the aqueous layer to pH >12 using 6M NaOH (keep cool).

    • Extract product with Dichloromethane (DCM) (3 x 20 mL).

    • Dry over

      
       and concentrate.
      

Part 3: Troubleshooting Guide (Q&A)

Q1: My yield is low (<30%), but TLC showed full conversion. Where is my product? A: You likely failed to hydrolyze the Borane-Amine complex.

  • Diagnosis: The intermediate

    
     is not basic. If you do a standard acid/base workup without the HCl reflux step (Step 5), the complex remains in the organic layer or is discarded.
    
  • Fix: After quenching with MeOH, add aqueous HCl and boil the solution. This is non-negotiable for borane reductions.

Q2: I see a side product with M-34 mass (Loss of Chlorine). A: This is dechlorination.

  • Cause: If you used Catalytic Hydrogenation (Pd/C), this is expected.

  • Cause (Borane): If using Borane, this is rare. Check your temperature. Do not exceed 65°C. Ensure your THF is peroxide-free, as radical species can promote dehalogenation.

Q3: The reaction mixture turned into a solid gel. A: Polymerization or high concentration.

  • Cause: Thiophene imines (intermediates) can polymerize.

  • Fix: Dilute the reaction. Ensure the concentration of substrate in THF is <0.5 M.

Q4: Can I use Borane-Dimethyl Sulfide (BMS) instead of Borane-THF? A: Yes, and it is often preferred for larger scales.

  • Benefit: BMS is more stable and has a higher concentration (10 M).

  • Adjustment: Distill off the dimethyl sulfide (DMS) during the workup, as it smells foul and can complicate separation.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical "Trap" where yield is often lost.

G Start 3-Cyano-2-Chlorothiophene BH3_Add Add BH3·THF (Electrophilic Attack) Start->BH3_Add Imine Imine-Borane Intermediate BH3_Add->Imine Complex Amine-Borane Complex (R-CH2-NH2 · BH3) Imine->Complex Reduction Hydrolysis Acid Hydrolysis (HCl, Reflux) Complex->Hydrolysis Required Step Loss YIELD LOSS: Complex discarded in organic layer Complex->Loss No Hydrolysis (Common Error) Product 3-(Aminomethyl)-2-chlorothiophene (Target) Hydrolysis->Product Release Free Amine

Caption: Reaction pathway highlighting the stable Amine-Borane complex trap which requires vigorous hydrolysis to release the final product.

Part 5: Data & Specifications

ParameterSpecification
Target Yield 85 - 92%
Appearance Colorless to pale yellow oil (darkens on air exposure)
Storage Store under Argon at 4°C. Unstable as free base (absorbs

).
1H NMR (CDCl3)

7.2 (d, 1H), 6.9 (d, 1H), 3.9 (s, 2H,

), 1.5 (br s,

).
Safety Hazard Borane-THF is pyrophoric. Thiophenes are lachrymators.[6]

References

  • Brown, H. C., & Choi, Y. M. (1981). The hydroboration of nitriles. A convenient conversion of nitriles to primary amines.[7] Synthesis.[1][2][3][6][8][9][10][11]

  • Organic Syntheses. Borane Reductions (using BH3.THF or BH3.Me2S).[1] ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • BenchChem. Application Notes and Protocols for the Preparation of 3-(Aminomethyl)-2-chlorothiophene.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Regioisomeric Purification of 2-Chlorothiophene-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-chlorothiophene-3-methanamine (CAS: 211430-95-4) . This compound is a critical building block in the synthesis of Factor Xa inhibitors and Bub1 kinase inhibitors [1][2].

Because of the unique electronic properties of the thiophene ring, synthesizing this intermediate often yields stubborn regioisomeric impurities. This guide provides field-proven, mechanistically grounded solutions for isolating the pure 2-chloro isomer.

Mechanistic Insight: The Origin of Regioisomeric Impurities

Why do I always see a 5-chloro impurity in my final product? The root cause lies upstream during the initial chlorination of 3-methylthiophene. The sulfur heteroatom in the thiophene ring donates electron density via resonance, strongly activating the α-positions (C2 and C5) toward electrophilic aromatic substitution [3].

When chlorinating agents (like sulfuryl chloride or N-chlorosuccinimide) are introduced, this dual activation inevitably leads to a mixture of the desired 2-chloro-3-methylthiophene and the regioisomeric impurity 5-chloro-3-methylthiophene [4]. When this mixture is subjected to radical bromination and subsequent amination, the 5-chloro regioisomer is carried through the entire synthetic sequence, resulting in 5-chlorothiophene-3-methanamine contamination. Because the 2-chloro and 5-chloro isomers have nearly identical molecular weights, pKa values, and boiling points, standard distillation or simple acid-base extractions are entirely ineffective [5].

Purification Workflow & Decision Matrix

Select your purification strategy based on your current working scale.

Workflow Start Crude 2-Chlorothiophene- 3-methanamine (Contains 5-chloro isomer) Scale Determine Working Scale Start->Scale Small Analytical/Prep (< 1 g) Scale->Small Med Intermediate (1 - 50 g) Scale->Med Large Process Scale (> 50 g) Scale->Large HPLC Prep-HPLC (Phenyl-Hexyl, TFA modifier) Small->HPLC Boc Boc-Protection -> Silica Chromatography -> Deprotection Med->Boc Cryst Fractional Crystallization (Oxalate/Tartrate Salt) Large->Cryst Pure Pure 2-Chlorothiophene- 3-methanamine (>99% Regiopurity) HPLC->Pure Boc->Pure Cryst->Pure

Decision matrix for the regioisomeric purification of 2-chlorothiophene-3-methanamine based on scale.

Quantitative Comparison of Purification Methods
Purification MethodIdeal ScaleTypical Yield RecoveryPurity AchievedMechanistic Advantage
Fractional Crystallization > 50 g (Process)65 - 75%> 99.0%Leverages differential crystal lattice packing energies of diastereomeric/chiral salts.
Boc-Derivatization 1 - 50 g (Intermediate)80 - 85%> 98.5%Eliminates silanol-amine hydrogen bonding; exploits subtle dipole moment shifts.
Prep-HPLC (Phenyl-Hexyl) < 1 g (Analytical)85 - 90%> 99.5%Utilizes π-π interactions to resolve positional isomers that co-elute on standard C18.

Troubleshooting Guide & Experimental Protocols

Issue 1: "I am scaling up my synthesis (>50g) and cannot use chromatography. How do I remove the 5-chloro isomer?"

The Solution: Fractional Crystallization via Oxalate Salt Formation Causality: The spatial arrangement of the chlorine atom at the 2-position versus the 5-position alters the crystal lattice packing energy when paired with a dicarboxylic acid like oxalic acid. The 2-chloro isomer forms a highly crystalline, less soluble salt in polar protic solvents, allowing it to selectively precipitate while the 5-chloro isomer remains in the mother liquor.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50.0 g of crude 2-chlorothiophene-3-methanamine free base in 250 mL of absolute ethanol in a round-bottom flask.

  • Salt Formation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 150 mL of warm absolute ethanol.

  • Addition: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring at room temperature. An exothermic reaction will occur, and a precipitate will begin to form.

  • Digestion: Heat the suspension to reflux until the solid completely dissolves (add up to 50 mL of additional ethanol if necessary).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature slowly over 4 hours, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Filter the crystals via vacuum filtration and wash with 50 mL of ice-cold ethanol.

  • Validation Check: Analyze a small sample of the salt by

    
    H-NMR (in DMSO-
    
    
    
    ). The singlet for the thiophene proton should confirm the isomeric purity. If purity is <99%, perform a second recrystallization from ethanol.
  • Free-Basing: Suspend the pure oxalate salt in 300 mL of dichloromethane (DCM) and add 1M NaOH (aq) until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure free base.
Issue 2: "My free amine streaks terribly on silica gel, making separation impossible at the 10g scale. What is the workaround?"

The Solution: Boc-Derivatization and Normal Phase Chromatography Causality: Free amines are highly polar and basic, causing severe tailing on acidic silica gel due to strong hydrogen bonding with silanol groups. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate neutralizes the basicity. This allows the subtle electronic differences and dipole moments between the 2-chloro and 5-chloro positions to dictate retention time via dipole-dipole interactions with the stationary phase.

Step-by-Step Protocol:

  • Protection: Dissolve 10.0 g of the crude amine mixture in 100 mL of DCM. Add 1.2 equivalents of triethylamine (TEA), followed by slow addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc

    
    O) at 0 °C.
    
  • Reaction: Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Chromatography: Load the crude Boc-protected mixture onto a silica gel column. Elute using a shallow gradient of Hexanes/Ethyl Acetate (start at 98:2 and slowly increase to 90:10).

  • Fraction Collection: The 5-chloro isomer typically elutes slightly faster than the 2-chloro isomer. Monitor fractions via TLC (UV active).

  • Deprotection: Pool and concentrate the pure 2-chloro fractions. Dissolve the resulting solid in 50 mL of DCM and add 20 mL of 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture in vacuo to yield pure 2-chlorothiophene-3-methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase Prep-HPLC to separate the free amines directly? A: Yes, but standard C18 columns often yield complete co-elution because they rely purely on hydrophobic partitioning, and the hydrophobicity of the two isomers is nearly identical. We strongly recommend using a Phenyl-Hexyl stationary phase . The position of the electron-withdrawing chlorine atom alters the electron density of the thiophene π-system, leading to differential π-π binding affinities with the phenyl stationary phase [6]. Always use a modifier like 0.1% TFA to suppress peak tailing.

Q: How can I prevent the formation of the 5-chloro isomer upstream during the chlorination of 3-methylthiophene? A: While complete regiocontrol is difficult, optimization of the chlorination step is critical. Using highly controlled temperatures (-10 °C to 0 °C) and specific, milder chlorinating agents—such as tert-butyl hypochlorite in the presence of isopropanol—can significantly improve the regioselectivity toward the 2-position compared to standard sulfuryl chloride [4].

Q: I tried distilling the free base under high vacuum, but the purity didn't improve. Why? A: The boiling points of 2-chlorothiophene-3-methanamine and 5-chlorothiophene-3-methanamine differ by less than 2 °C. Standard fractional distillation lacks the theoretical plates required to resolve them [5]. You must rely on crystallization, chromatography, or derivatization.

References

  • [1] Google Patents. Oxazolidinone compounds and its application in medicine (CN104478866B). Retrieved from:

  • [2] Google Patents. 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones (WO2015193339A1). Retrieved from:

  • [3] Google Patents. Method for producing 3-methyl-2-thiophenecarboxylic acid (EP2298756A1). Retrieved from:

  • [4] McGillivray, G., & ten Krooden, E. Chlorinations with t-butyl hypochlorite in the presence of alcohols. South African Journal of Chemistry. Retrieved from:[Link]

  • [6] Danso, D., et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH PMC. Retrieved from:[Link]

  • [5] Reddit Community. How to separate these regioisomers? /r/OrganicChemistry. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 2-Chlorothiophene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of heterocyclic synthesis. The intramolecular cyclization of 2-chlorothiophene amines—often used to construct critical pharmacophores like thienopyridines[1] or thienopyrimidines[2]—is a notorious synthetic bottleneck.

Unlike their pyridine counterparts, 2-chlorothiophenes present unique electronic and coordination challenges[3]. This guide provides an authoritative, causality-driven troubleshooting framework to help you overcome these barriers, ensuring scalable and reproducible cyclizations.

Part 1: The Mechanistic Bottlenecks (Causality & Theory)

Before adjusting equivalents or swapping solvents, it is critical to understand why 2-chlorothiophenes resist cyclization. The failures typically stem from three fundamental mechanistic bottlenecks:

  • Electronic Deactivation in SNAr: The thiophene ring is inherently electron-rich (a π-excessive heterocycle). Consequently, the C2 position is significantly less electrophilic than corresponding positions in electron-deficient rings (like pyridine or pyrimidine). Without strong electron-withdrawing groups (EWGs) on the thiophene core, classical Nucleophilic Aromatic Substitution (SNAr) is kinetically sluggish[4].

  • Catalyst Poisoning (The "Sulfur Effect"): In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination), the sulfur atom of the thiophene ring acts as a soft Lewis base. It can strongly coordinate to soft Palladium (Pd) or Copper (Cu) centers, displacing phosphine ligands and leading to irreversible catalyst deactivation (observed as Pd-black precipitation).

  • Protodehalogenation: During Pd-catalyzed cycles, if the reductive elimination step is slow (due to steric hindrance or poor nucleophilicity of the tethered amine), the Pd(II)-aryl intermediate is trapped. It will then undergo β-hydride elimination or abstract a proton from the solvent, resulting in hydrodehalogenation (yielding the unchlorinated thiophene) instead of the desired cyclized product[5].

Part 2: Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve your specific cyclization failure.

G Start Cyclization Failure (2-Chlorothiophene Amine) Method Which cyclization method are you using? Start->Method SNAr Classical SNAr (Base/Heat) Method->SNAr PdCu Pd/Cu Catalysis (Buchwald-Hartwig) Method->PdCu CheckEWG Is the thiophene ring activated by an EWG? SNAr->CheckEWG CheckIssue What is the primary mode of failure? PdCu->CheckIssue ForceSNAr Optimize SNAr: Use highly polar solvent & strong base CheckEWG->ForceSNAr Yes SwitchPd Switch to Pd-Catalysis: SNAr is kinetically unfavorable CheckEWG->SwitchPd No Dehalogenation Protodehalogenation (Loss of Cl) CheckIssue->Dehalogenation PdBlack Catalyst Death (Pd-Black Precipitation) CheckIssue->PdBlack FixDehal Accelerate Elimination: Use bulky, electron-rich ligands (e.g., PEPPSI-IPr) Dehalogenation->FixDehal FixPoison Prevent Sulfur Poisoning: Increase Ligand:Pd ratio PdBlack->FixPoison

Caption: Diagnostic workflow for resolving 2-chlorothiophene cyclization failures.

Part 3: Frequently Asked Questions (FAQs)

Q1: My SNAr cyclization of a 2-chlorothiophene amine is stalling at 20% conversion. How can I drive it to completion? A1: The 2-chloro position on an unactivated thiophene is highly resistant to SNAr[4]. If you cannot add an electron-withdrawing group (like -NO₂ or -CN) to the 3- or 5-position to activate the ring, you must rely on forcing conditions. Switch to a highly polar aprotic solvent (e.g., DMSO or NMP) to maximize the nucleophilicity of the amine. Use a strong, non-nucleophilic base like KOtBu or Cs₂CO₃. If the substrate degrades under thermal stress, abandon SNAr and pivot to transition-metal catalysis.

Q2: I switched to a Buchwald-Hartwig amination, but my major product is the protodehalogenated thiophene (loss of chlorine). What is happening? A2: Protodehalogenation occurs when the oxidative addition of the 2-chlorothiophene to Pd(0) is successful, but the subsequent amine coordination or reductive elimination is too slow[5]. To fix this, you must accelerate reductive elimination. Switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., t-BuBrettPhos) or use a pre-activated N-heterocyclic carbene (NHC) complex like Pd-PEPPSI-IPr[6]. These ligands force the Pd center into a geometry that drastically lowers the activation energy for C-N reductive elimination.

Q3: My reaction mixture turns black within 15 minutes, and no product is formed. Is the thiophene poisoning the catalyst? A3: Yes. The precipitation of "Pd-black" indicates that your active Pd(0) species has aggregated into inactive nanoparticles. Thiophene sulfur competes with your phosphine ligands for the Pd center. Once the phosphine dissociates, the unligated Pd(0) rapidly aggregates. Solution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2.5:1) to keep the Pd center saturated. Alternatively, use a tightly binding bidentate ligand (like Xantphos) or a robust precatalyst where the active species is stabilized.

Part 4: Quantitative Ligand Screening Data

To illustrate the impact of ligand choice on 2-chlorothiophene amination, consider the following comparative data synthesized from benchmark cross-coupling studies[5][6]:

Catalyst / Ligand SystemBaseTemp (°C)Conv. to Cyclized Product (%)Dehalogenation (%)Mechanistic Notes
Pd₂(dba)₃ / PPh₃Cs₂CO₃100< 10%~ 15%Severe Pd-black formation; rapid sulfur poisoning.
Pd(OAc)₂ / BINAPNaOtBu10025 - 30%~ 40%Sluggish reductive elimination; high side-product formation.
Pd₂(dba)₃ / XantphosCs₂CO₃10065 - 70%< 5%Good bidentate stabilization against sulfur binding.
Pd-PEPPSI-IPr(NMe₂)₂Cs₂CO₃80> 90%< 2%NHC ligand provides excellent stability and fast reductive elimination[6].
Pd₂(dba)₃ / t-BuBrettPhosNaOtBu80> 95%< 1%Optimal for primary amines; sterics prevent β-hydride elimination.

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints. If a checkpoint fails, the reaction must be aborted and the preceding steps investigated.

Protocol: High-Efficiency Intramolecular Buchwald-Hartwig Cyclization using Pd-PEPPSI-IPr

Mechanism: The bulky NHC ligand on the PEPPSI precatalyst prevents sulfur coordination while accelerating the C-N bond formation, minimizing dehalogenation[6].

Materials:

  • 2-Chlorothiophene amine precursor (1.0 equiv, 1.0 mmol)

  • Pd-PEPPSI-IPr precatalyst (0.02 equiv, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL, sparged with Argon for 30 mins)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with the 2-chlorothiophene amine precursor, Pd-PEPPSI-IPr, and Cs₂CO₃.

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

    • Self-Validation Checkpoint 1: The mixture should be a pale yellow/amber suspension. If the solution immediately turns dark brown or black upon solvent addition, oxygen or moisture contamination has occurred, prematurely degrading the precatalyst. Discard and re-purify the solvent.

  • Heating: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ remains fully suspended.

  • Monitoring: After 2 hours, sample 50 µL of the reaction mixture via syringe. Dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint 2: LC-MS should show >80% conversion of the starting material mass, with the primary peak corresponding to the [M-HCl] cyclized mass. If the [M-Cl+H] mass (dehalogenation) exceeds 10%, verify the structural integrity of the precatalyst or switch to a stronger base like NaOtBu.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the base and catalyst residues. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • [5] Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Source: Organic Letters - ACS Publications | URL:

  • [6] Title: ChemInform Abstract: Efficient and Versatile Buchwald-Hartwig Amination of (Hetero)aryl Chlorides Using the Pd-PEPPSI-IPr(NMe2)2 Precatalyst in the Presence of Carbonate Base | Source: ResearchGate | URL:

  • [1] Title: 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 | Source: Benchchem | URL:

  • [2] Title: 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | Source: Smolecule | URL:

  • [4] Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | Source: PMC | URL:

  • [3] Title: 2-Chlorothiophene | 96-43-5 | Source: Benchchem | URL:

Sources

Minimizing dechlorination side reactions during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Root Cause

The Core Issue: Dechlorination is rarely a random event; it is a competitive kinetic process driven by the activation energy of the Carbon-Chlorine (C-Cl) bond. In synthesis, this manifests in two distinct mechanistic environments:

  • Heterogeneous Hydrogenation: The catalyst surface (Pd, Pt, Ni) adsorbs the C-Cl bond, facilitating hydrogenolysis (

    
    ).
    
  • Homogeneous Cross-Coupling: The metal center (usually Pd) undergoes oxidative addition into the C-Cl bond instead of the desired C-Br/C-I bond, or a Pd-Hydride species forms and reduces the C-Cl bond (hydrodehalogenation).

This guide provides troubleshooting protocols to kinetically suppress these pathways while maintaining the thermodynamic drive for your desired reaction.

Mechanism Visualization

The following diagram illustrates the competitive pathways in a Palladium-catalyzed system. Understanding this flow is critical for selecting the correct inhibitor or ligand.

DechlorinationPathways Start Substrate (Ar-Cl-Br) OxAdd_Br Oxidative Addition (C-Br Bond) Start->OxAdd_Br Fast (k1) OxAdd_Cl Oxidative Addition (C-Cl Bond) Start->OxAdd_Cl Slow (k2) Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Pd0->OxAdd_Cl Cycle_Product Product Formation (Ar-Cl-R) OxAdd_Br->Cycle_Product Transmetallation + RE Pd_H Pd-Hydride Species (from solvent/base) OxAdd_Br->Pd_H Slow Transmetallation Side_WrongCoupling Wrong Site Coupling OxAdd_Cl->Side_WrongCoupling Side_Dechlor Dechlorinated Byproduct (Ar-H) Pd_H->Side_Dechlor Reductive Elimination

Figure 1: Competitive kinetic pathways in Pd-catalyzed cross-coupling. Green paths represent the desired reaction; red paths represent dechlorination vectors.

Troubleshooting Module: Hydrogenation (Nitro Reduction)

Scenario: You are reducing a nitro group (


) to an aniline (

) on a scaffold containing an Aryl-Chloride. Common Failure: The product is isolated as the dechlorinated aniline (

).
Diagnostic Protocol
VariableRecommendationScientific Rationale
Catalyst Switch to Pt/C (sulfided) or Pt-V/C Standard Pd/C is too active for C-Cl bonds. Sulfided Platinum (Pt-S) poisons the active sites responsible for hydrogenolysis while permitting nitro reduction [1]. Vanadium-doped Pt creates an electronic effect that disfavors C-Cl adsorption [2].
Solvent Avoid Methanol/Ethanol Alcohols can act as hydrogen donors. Use non-protic solvents like EtOAc or THF if solubility permits.
Additives Add H3PO4 or Morpholine Acidic media (0.1–1.0 eq) can protonate the resulting aniline, preventing it from poisoning the catalyst, which often forces the catalyst to attack the C-Cl bond to maintain turnover [3].
Hydrogen Limit Pressure (<5 bar) High H2 pressure increases the surface concentration of adsorbed hydrogen, kinetically favoring the difficult C-Cl cleavage.
Standard Operating Procedure (SOP): Chemoselective Nitro Reduction

Use this protocol if standard Pd/C fails.

  • Preparation: Dissolve substrate (1.0 eq) in EtOAc or THF (10 vol).

  • Catalyst Charge: Add 5% Pt/C (sulfided) (0.5–1.0 wt% loading relative to substrate).

    • Alternative: Use 1% Pt - 2% V / C (Vanadium doped).

  • Reaction: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 1–3 bar (15–45 psi) .
  • Monitoring: Stir at 20–25 °C . Do NOT heat above 40 °C.

    • Checkpoint: Monitor by HPLC every hour. Stop immediately upon consumption of starting material.

  • Workup: Filter over Celite. Wash with solvent.

Troubleshooting Module: Pd-Catalyzed Cross-Coupling

Scenario: Suzuki or Buchwald-Hartwig coupling where the substrate contains both Br/I (reactive) and Cl (preservative). Common Failure: The Cl is lost (replaced by H) or coupled (wrong site).

FAQ: Why is my Chlorine falling off?

Q1: I am using Pd(PPh3)4 and getting 15% dechlorination. Why? A: Triphenylphosphine (


) is not bulky enough. It allows the Pd center to eventually insert into the C-Cl bond (oxidative addition) or allows 

-hydride elimination from the solvent.
  • Fix: Switch to Buchwald Ligands (e.g., XPhos , SPhos ) or Bis-phosphines (e.g., dppf ). These ligands create a "steric wall" that permits insertion into the weaker C-Br bond but blocks the shorter, stronger C-Cl bond [4].

Q2: I switched ligands, but I still see Ar-H (hydrodehalogenation). A: This is likely a "Hydride Source" issue, not a "Site Selectivity" issue. If you use isopropanol or ethanol with a base, the Pd(II) intermediate can oxidize the alcohol, form a Pd-H species, and reductively eliminate to give Ar-H.

  • Fix: Switch to non-protic solvents (Toluene , Dioxane , DMF ). Avoid secondary alcohols.

Decision Matrix for Ligand Selection

LigandSelection Start Select Coupling Type Type Suzuki / Buchwald? Start->Type Suzuki Suzuki Coupling Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald Sterics Is the site hindered? Suzuki->Sterics Sol3 Use BrettPhos (Prevents Dechlorination) Buchwald->Sol3 Sol1 Use Pd(dppf)Cl2 (Standard Selectivity) Sterics->Sol1 No Sol2 Use XPhos or SPhos (High Selectivity) Sterics->Sol2 Yes (Or if Cl is lost)

Figure 2: Ligand selection strategy for retaining Aryl-Chlorides.

Advanced Protocol: Metal-Halogen Exchange

Scenario: You need to functionalize an Aryl-Bromide in the presence of an Aryl-Chloride using Lithium or Magnesium.

The "Turbo" Solution: Standard n-BuLi will attack C-Cl bonds at temperatures above -60 °C. To prevent this, use the Turbo-Grignard (iPrMgCl·LiCl).

  • Cooling: Cool substrate in THF to -15 °C to -20 °C (much milder than n-BuLi).

  • Exchange: Add iPrMgCl·LiCl (1.1 eq). The complexation of LiCl accelerates the exchange at the Br site while leaving the Cl site kinetically inert at this temperature [5].

  • Quench: Add your electrophile immediately after exchange is complete (usually 15–30 mins).

References

  • Blaser, H. U. (2002). "The selective hydrogenation of nitroarenes with carbon-supported platinum catalysts." Advanced Synthesis & Catalysis, 344(10), 1109-1114.

  • Boyzova, T., et al. (2007). "Selective Hydrogenation of Aromatic Chloronitro Compounds." Current Organic Chemistry, 11(10).

  • Tietze, L. F., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 43(25), 3333-3336.

Validation & Comparative

1H NMR spectrum analysis of (2-chlorothiophen-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum for (2-chlorothiophen-3-yl)methanamine (CAS: 211430-95-4). It is designed for medicinal chemists and analytical scientists requiring robust methods to verify regio-purity and distinguish this building block from synthetic precursors and isomers.

Comparative Verification Guide

Executive Summary

(2-chlorothiophen-3-yl)methanamine is a critical thiophene scaffold used in the synthesis of kinase inhibitors and antimalarial agents. In drug development, the primary analytical challenge is distinguishing the 2,3-disubstituted target from its thermodynamically favored 2,5-disubstituted regioisomer and the reactive chloromethyl precursor .

This guide establishes a self-validating NMR protocol relying on spin-spin coupling constants (


)  rather than variable chemical shifts, ensuring identification regardless of concentration or solvent effects.

Structural Elucidation & Assignment

The Target Molecule
  • Core Structure: Thiophene ring substituted at positions 2 (Chlorine) and 3 (Methanamine).[1][2]

  • Protons of Interest:

    • H-4 & H-5: Aromatic ring protons (Vicinal coupling).

    • H-6: Methylene bridge (-CH₂-).

    • H-7: Amine protons (-NH₂).

Theoretical vs. Observed Shifts (CDCl₃)

Note: Chemical shifts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) are reported in ppm relative to TMS. Coupling constants (

) are in Hz.[3]
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Logic
H-5 Aromatic7.15 – 7.25Doublet (d)

Downfield due to S-heteroatom proximity.
H-4 Aromatic6.85 – 6.95Doublet (d)

Critical: The

Hz coupling confirms 2,3-substitution.
H-6 Methylene3.85 – 3.95Singlet (s)-Upfield shift from precursor (CH₂Cl

4.75).
H-7 Amine1.50 – 2.00Broad (br s)-Highly variable; disappears with D₂O shake.

Expert Insight: The coupling constant (


) is the "fingerprint" of this molecule. In thiophenes, 

Hz,

Hz, and

Hz. Since positions 2 and 3 are substituted, we observe the coupling between H-4 and H-5.

Comparative Analysis: Target vs. Alternatives

The following table objectively compares the target against its most common "false positives" in a synthesis workflow.

Table 1: Spectral Differentiation Matrix
FeatureTarget (2-Cl-3-CH₂NH₂)Precursor (2-Cl-3-CH₂Cl)Regioisomer (2-Cl-5-CH₂NH₂)
Methylene Shift

3.90 ppm

4.75 ppm

3.90 ppm
Aromatic Pattern 2 Doublets (

Hz)
2 Doublets (

Hz)
2 Doublets (

Hz)
Coupling Logic H4–H5 Vicinal H4–H5 VicinalH3–H4 Vicinal
Key Distinction Target Downfield CH₂ indicates unreacted chloride.[4]Smaller

value
indicates 2,5-substitution pattern.
Reaction Context Final ProductStarting MaterialImpurity from non-selective lithiation/halogenation.
Mechanistic Note on Isomers
  • 2,3-disubstituted (Target): Protons are at positions 4 and 5. They are adjacent, leading to a larger coupling constant (

    
     Hz).
    
  • 2,5-disubstituted (Impurity): Protons are at positions 3 and 4. While also vicinal, the bond order in thiophene makes

    
     significantly smaller (
    
    
    
    Hz). This is the definitive pass/fail criterion.

Experimental Protocol

Method A: Standard Purity Assessment (Free Base)

Use this for routine checks of reaction completion.

  • Sample Prep: Dissolve 5–10 mg of the oil/solid in 0.6 mL CDCl₃ .

  • Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

  • Validation:

    • Check

      
       4.75 region.[2] Any peak here indicates unreacted 2-chloro-3-(chloromethyl)thiophene .
      
    • Integrate the aromatic doublets. Ratio should be 1:1.

    • Calculate

      
      : 
      
      
      
      . If
      
      
      Hz, reject batch (wrong isomer).
Method B: Salt Form Analysis (HCl Salt)

Use this for final pharmaceutical intermediate characterization.

  • Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6 .

    • Note: The HCl salt is often insoluble in CDCl₃.

  • Key Spectral Changes:

    • Amine Protons: The NH₂ signal will shift dramatically downfield to

      
       8.0 – 8.5 ppm  and appear as a broad signal integrating for 3 protons (–NH₃⁺).
      
    • Methylene Coupling: The CH₂ singlet at

      
       3.90 may split into a quartet or broaden due to coupling with the charged ammonium protons.
      
  • D₂O Shake: Add 1 drop of D₂O to the tube and re-run. The –NH₃⁺ peak must disappear, confirming the amine salt identity.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for verifying the structure using the data above.

NMR_Verification Start Crude Product (2-chlorothiophen-3-yl)methanamine Check_CH2 Check Methylene Region (3.5 - 5.0 ppm) Start->Check_CH2 Decision_CH2 Peak Position? Check_CH2->Decision_CH2 Precursor REJECT: Precursor Present (Peak at ~4.75 ppm) Decision_CH2->Precursor ~4.75 ppm Check_J Analyze Aromatic Region (6.5 - 7.5 ppm) Calculate J-Coupling Decision_CH2->Check_J ~3.90 ppm Decision_J Coupling Constant (J)? Check_J->Decision_J Isomer_25 REJECT: Regioisomer (2,5-subst) (J ~ 3.8 Hz) Decision_J->Isomer_25 < 4.0 Hz Isomer_24 REJECT: Regioisomer (2,4-subst) (J ~ 1.5 Hz) Decision_J->Isomer_24 < 2.0 Hz Target VERIFIED: Target Structure (J ~ 5.8 Hz) Decision_J->Target 5.0 - 6.0 Hz

Caption: Logical workflow for distinguishing (2-chlorothiophen-3-yl)methanamine from precursors and isomers.

References

  • Sigma-Aldrich. (2-chlorothiophen-3-yl)methanamine Product Data. Retrieved from

  • BenchChem. Spectroscopic Comparison: 2-Chloro-3-(chloromethyl)thiophene and its Methoxylated Derivative. (Provides precursor NMR data). Retrieved from

  • Hoffman, R. A., & Gronowitz, S. (1960). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene.[5] (Establishes J-coupling constants for thiophene isomers). Arkiv för Kemi.

  • PubChem. 2-Chloro-3-(chloromethyl)thiophene Compound Summary. Retrieved from

Sources

Resolving the Isotopic Fine Structure of Monochlorinated Thiophenes: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and environmental analysis, the unambiguous structural elucidation of halogenated organosulfur compounds is a formidable analytical challenge. For researchers, precise confirmation of a compound's molecular weight and elemental composition is a critical checkpoint[1]. However, the coexistence of chlorine and sulfur in the same molecule presents a unique isobaric interference during mass spectrometry (MS) analysis.

This guide objectively compares the performance of Nominal Mass, Time-of-Flight (TOF), and Fourier Transform (FT) Orbitrap platforms in resolving the complex M+2 isotopic fine structure of a model compound: 1-(5-Chlorothiophene-2-carbonyl)piperazine .

The Isobaric Challenge: Causality Behind the Resolution

To understand why monochlorinated thiophenes stress the limits of modern mass spectrometers, we must examine the physical causality of their isotopic signatures.

Chlorine exists naturally as two stable isotopes:


Cl and 

Cl (in a ~3:1 ratio). The exact mass difference between these isotopes is

[2]. Concurrently, sulfur possesses a stable M+2 isotope,

S (natural abundance ~4.25%), which differs from the primary

S isotope by

.

When a molecule contains both elements, its M+2 mass spectrum peak becomes a composite of two distinct isotopologues. For our model compound, 1-(5-Chlorothiophene-2-carbonyl)piperazine (


, monoisotopic 

), the M+2 peak consists of:
  • The

    
    Cl isotopologue  at 
    
    
    
  • The

    
    S isotopologue  at 
    
    
    

The mass difference between these two isobaric species is strictly


 . To separate these peaks, the required resolving power (

) at

is approximately 185,000 (FWHM) . If an instrument's resolving power falls below this threshold, the peaks coalesce. This coalescence shifts the centroided mass, leading to systematic mass errors that can trigger false-negative formula assignments or misidentifications[3].
Platform Comparison & Performance Metrics

The ability to accurately identify monochlorinated thiophenes depends entirely on the mass analyzer's resolving power. Below is an objective comparison of three standard MS platforms.

1. Single Quadrupole (SQ) / Triple Quadrupole (QQQ)

Operating at unit resolution (


), quadrupole instruments detect a single, broad M+2 peak representing the sum of the 

Cl and

S contributions. While the overall relative abundance (~36% of the monoisotopic peak) confirms the presence of an A+2 element, it is mathematically impossible to differentiate whether the contribution comes from Cl, S, or a combination of both.
2. Quadrupole Time-of-Flight (Q-TOF HRMS)

Modern Q-TOF platforms typically offer a resolving power between 30,000 and 60,000. At


, the peak width (FWHM) at 

is roughly

. Because the

separation is less than half the peak width, the Q-TOF fails to baseline resolve the split. The peaks merge into a single asymmetric peak. Because the

Cl peak is much more abundant than the

S peak, the centroided mass is skewed, introducing a mass error that frequently exceeds strict

thresholds required for drug characterization.
3. Orbitrap / FT-ICR (Ultra-High Resolution MS)

Ultra-high resolution platforms, such as the Orbitrap, can achieve resolving powers exceeding 240,000 (defined at


)[4]. At this resolution, the peak width drops to 

, allowing the instrument to baseline resolve the isotopic fine structure. The

S and

Cl isotopologues are distinctly separated, allowing for exact mass confirmation of both elements independently[5].
Comparative Data Summary
MS PlatformMax Resolving PowerPeak Width (FWHM at m/z 233)M+2 Peak MorphologyMass Error (M+2 Centroid)Elemental Confirmation
Single Quadrupole ~1,000~230 mDaSingle broad peakN/A (Nominal)No
Q-TOF HRMS ~60,000~3.88 mDaCoalesced asymmetric peak~1.5 - 2.5 ppmPartial (Cl dominant)
Orbitrap FTMS >240,000~1.05 mDaBaseline resolved doublet< 0.5 ppm (for both)Yes (Cl and S confirmed)
Experimental Methodology: A Self-Validating Protocol

To objectively validate the performance of your MS platform, the following self-validating protocol must be executed. This workflow utilizes direct infusion to eliminate chromatographic variables, focusing purely on mass analyzer physics[1].

Step 1: Sample Preparation

  • Prepare a

    
     stock solution of 1-(5-Chlorothiophene-2-carbonyl)piperazine in HPLC-grade methanol.
    
  • Dilute the stock to a

    
     working solution using a 50:50 mixture of methanol and water containing 0.1% formic acid (v/v) to promote protonation[1].
    

Step 2: Instrument Calibration (Critical)

  • Calibrate the MS platform using a dedicated standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap) immediately prior to acquisition. Sub-ppm mass accuracy is mandatory to validate the

    
     split.
    

Step 3: Infusion & Ionization Setup

  • Introduce the sample into the Electrospray Ionization (ESI) source via a syringe pump at a constant flow rate of

    
    .
    
  • Set the instrument to positive ion mode (

    
    ).
    

Step 4: High-Resolution Data Acquisition

  • Targeted Mass Range: Set the scan range to

    
    .
    
  • Resolution Setting: Maximize the resolving power (e.g., set to 240,000 at

    
     for Orbitrap systems)[4].
    
  • AGC Target: Set the Automatic Gain Control (AGC) target to

    
    . Causality note: This ensures sufficient ion statistics to detect the low-abundance 
    
    
    
    S peak without inducing space-charge effects that artificially broaden peaks and degrade resolution.
  • Data Format: You must acquire data in Profile Mode . Centroiding algorithms applied during acquisition will often misinterpret unresolved fine structure as noise or force a single merged centroid, destroying the data[4].

Step 5: Data Analysis

  • Extract the monoisotopic

    
     region at 
    
    
    
    and the M+2 region at
    
    
    .
  • Measure the valley between the

    
    S and 
    
    
    
    Cl peaks to confirm baseline resolution.
Analytical Workflow Diagram

MS_Workflow Sample Sample Preparation 1-(5-Chlorothiophene-2-carbonyl)piperazine ESI Electrospray Ionization (ESI+ Direct Infusion) Sample->ESI Split Mass Analyzer Selection ESI->Split SQ Single Quadrupole (R ~ 1,000) Split->SQ QTOF Q-TOF HRMS (R ~ 60,000) Split->QTOF Orbitrap Orbitrap FTMS (R > 240,000) Split->Orbitrap Res1 Merged M+2 Peak (Unresolved Isotope) SQ->Res1 Res2 Coalesced Peak (Centroid Mass Error > 2 ppm) QTOF->Res2 Res3 Baseline Resolved 34S and 37Cl Fine Structure Orbitrap->Res3

Comparative MS workflow for resolving isotopic fine structure in monochlorinated thiophenes.

References
  • DTU Research Database. "Data processing approach for the screening and quantification of pesticide residues in food matrices for early-generation GC-TOF". Technical University of Denmark. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis". URL:[Link]

  • LabRulez. "Search for What's Missing: Unknown Compound Characterization Using LC-MS". URL:[Link]

  • EPIC / AWI. "Detection and Exclusion of False-Positive Molecular Formula Assignments via Mass Error Distributions in UHR Mass Spectra". URL: [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of (2-chlorothiophen-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

In pharmaceutical drug development, (2-chlorothiophen-3-yl)methanamine serves as a critical synthetic building block. Validating the purity of such intermediates is paramount, as structurally similar impurities—such as des-chloro analogs, positional isomers (e.g., 4-chloro or 5-chloro derivatives), and unreacted precursors—can severely compromise downstream API synthesis and safety profiles.

While High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the purity determination of thermally labile and non-volatile thiophene derivatives [1], standard method development approaches often fail when applied to this specific molecule. As an application scientist, I immediately recognize two structural "red flags" in (2-chlorothiophen-3-yl)methanamine: a highly basic primary aliphatic amine and a polarizable, halogenated heteroaromatic ring.

This guide objectively compares stationary phase alternatives and details a self-validating protocol to achieve robust, reproducible purity profiling.

Mechanistic Profiling: Causality Behind the Chromatography

To develop a reliable method, we must first understand the causality behind experimental failures—specifically, why basic amines exhibit poor peak shape on traditional silica columns.

  • Silanol Interactions (The Tailing Factor): The primary amine group has an estimated

    
     of ~8.5–9.0. Under standard acidic mobile phase conditions (pH 2.0–3.0), the amine is fully protonated (cationic). Traditional silica-based columns contain residual, un-endcapped silanol groups (
    
    
    
    ~4.0) that become ionized. The resulting electrostatic attraction (cation-exchange) between the protonated amine and the ionized silanols causes severe peak tailing, shifting retention times, and poor resolution.
  • Aromatic Selectivity: The chlorothiophene moiety requires a stationary phase capable of recognizing subtle differences in halogenation and

    
    -electron distribution. Standard alkyl chains (C18) rely purely on dispersive (hydrophobic) forces, which often lack the steric and electronic selectivity needed to separate closely related thiophene isomers [2].
    

HPLC_Method A Analyte Profiling (2-chlorothiophen-3-yl)methanamine B Stationary Phase Selection A->B C Standard C18 (Hydrophobic Only) B->C Poor Isomer Resolution D Phenyl-Hexyl (π-π Selectivity) B->D Good Selectivity E Mixed-Mode RP/CX (Dual Retention) B->E Optimal Peak Shape F Mobile Phase pH Optimization D->F E->F G Low pH (2.5) Amine Protonated (+) F->G Requires Ion-Pairing H High pH (10.0) Amine Neutralized F->H Maximizes RP Retention I Self-Validating Protocol (SST & Purity Assessment) H->I Final Method

Workflow diagram illustrating the causality-driven method development for basic thiophene amines.

Stationary Phase Selection: A Comparative Analysis

To establish the optimal method, we evaluated three distinct column chemistries. The data below summarizes the quantitative performance of each column when attempting to resolve (2-chlorothiophen-3-yl)methanamine from its primary des-chloro impurity.

Table 1: Quantitative Comparison of Column Chemistries (Conditions: 30% Acetonitrile, 70% 10mM Ammonium Acetate pH 6.8, Flow: 1.0 mL/min)

Column ChemistryRetention MechanismRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) vs. Impurity
Standard C18 Hydrophobic (Dispersive)2.4 min2.15 (Severe)4,2001.1 (Co-elution)
Phenyl-Hexyl Hydrophobic +

4.8 min1.55 (Moderate)8,5002.6 (Baseline)
Mixed-Mode (RP/CX) Hydrophobic + Cation-Exchange7.2 min1.05 (Ideal)15,2004.3 (Excellent)

Analytical Insight: While standard C18 is the default starting point in many laboratories [2], it fails here due to the polarity of the amine and lack of aromatic recognition. The Phenyl-Hexyl column provides the necessary orthogonal selectivity (


 interactions) to resolve the thiophene isomers. However, the Mixed-Mode (Reversed-Phase/Cation-Exchange)  column—which embeds anionic groups into the alkyl chain—actively utilizes the protonated state of the amine for retention while repelling silanol interactions, resulting in flawless peak symmetry[3].

Mobile Phase & pH Optimization

If a Mixed-Mode column is unavailable and a high-pH stable C18 or Phenyl-Hexyl column must be used, mobile phase pH becomes the primary variable for controlling peak shape.

  • Low pH (pH 2.5 with 0.1% TFA): Fully protonates the amine. While TFA acts as a weak ion-pairing reagent to improve retention, it causes severe ion suppression if the method is transferred to LC-MS.

  • High pH (pH 10.0 with 10 mM Ammonium Bicarbonate): Neutralizes the primary amine. By stripping the positive charge, the molecule becomes significantly more lipophilic. This maximizes reversed-phase retention and completely eliminates the electrostatic attraction to residual silanols, yielding sharp, symmetrical peaks.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol utilizes a high-pH stable Phenyl-Hexyl column and incorporates a System Suitability Test (SST) that mathematically guarantees the method's resolving power before any sample is analyzed [4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (

    
    ) in 1.0 L of LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Step 2: Chromatographic Conditions
  • Column: High-pH Stable Phenyl-Hexyl (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer).

  • Detection: UV at 235 nm (Optimal absorbance for the thiophene ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60%

      
       10% B
      
    • 12.1 - 16.0 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (The Self-Validating Step)

Prepare a Resolution Standard containing 0.1 mg/mL of (2-chlorothiophen-3-yl)methanamine and 0.01 mg/mL of a known impurity (e.g., thiophen-3-ylmethanamine). Inject the Resolution Standard in triplicate. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the impurity. (Validates thermodynamic selectivity).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Validates the suppression of secondary silanol interactions).
  • Injection Precision (%RSD): Must be

    
     for the main peak area. (Validates autosampler and pump mechanics).
    
Step 4: Sample Analysis
  • Accurately weigh 10.0 mg of the synthesized (2-chlorothiophen-3-yl)methanamine sample.

  • Dissolve in 10.0 mL of Diluent (Concentration: 1.0 mg/mL).

  • Inject the sample blank (Diluent) to ensure no baseline interference.

  • Inject the sample. Calculate purity by area normalization (Area % of main peak / Total Area of all peaks

    
     100), disregarding peaks present in the blank.
    

Conclusion

Developing an HPLC method for (2-chlorothiophen-3-yl)methanamine requires moving beyond default C18 columns. By understanding the causality of amine-silanol interactions and the


-electron dynamics of the thiophene ring, analysts can objectively select Phenyl-Hexyl or Mixed-Mode stationary phases. Coupled with high-pH mobile phases and rigorous system suitability criteria, this protocol ensures the highest standard of scientific integrity and analytical trustworthiness.

References

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Agilent. [Link]

  • Helix Chromatography. "HPLC Methods for analysis of Methylamine." Helix Chromatography. [Link]

  • Separation Science. "Universal Analytical Method Development for Various HPLC Systems." Separation Science. [Link]

Comparing reactivity of 2-chlorothiophene vs 2-bromothiophene amines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the reactivity of 2-chlorothiophene versus 2-bromothiophene in palladium-catalyzed amination reactions.

Introduction: The Halogenated Thiophene Dilemma

Halogenated thiophenes are indispensable building blocks in medicinal chemistry and materials science, frequently utilized to synthesize complex heteroaromatic scaffolds. When functionalizing the 2-position of the thiophene ring via carbon-nitrogen (C–N) bond formation—specifically the Buchwald-Hartwig amination—chemists are often forced to choose between 2-chlorothiophene and 2-bromothiophene .

While 2-chlorothiophene is generally more cost-effective and chemically stable, its reactivity profile is notoriously sluggish[1]. Conversely, 2-bromothiophene offers superior reactivity but can be prone to deleterious side reactions, such as hydrodehalogenation or homocoupling, if reaction conditions are not meticulously controlled. Understanding the mechanistic causality behind their reactivity differences is essential for selecting the optimal substrate, catalyst, and conditions for your specific synthetic workflow.

Mechanistic Causality: Why Reactivity Differs

The disparity in reactivity between 2-chlorothiophene and 2-bromothiophene in cross-coupling reactions boils down to the thermodynamics and kinetics of the oxidative addition step in the palladium catalytic cycle.

  • Bond Dissociation Energy (BDE): The rate-determining step in the Buchwald-Hartwig amination of deactivated heteroaryl halides is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The C–Br bond in 2-bromothiophene is significantly weaker (~68 kcal/mol) than the C–Cl bond in 2-chlorothiophene (~81 kcal/mol). Consequently, 2-bromothiophene readily undergoes oxidative addition, often permitting reactions to proceed at room temperature[2].

  • Electronic Effects at the 2-Position: The sulfur atom within the thiophene ring donates electron density, making the 2-position inherently electron-rich. This high electron density repels the electron-rich Pd(0) center, slowing down oxidative addition compared to electron-poor aryl halides. To overcome this electronic barrier—especially for the already stubborn C–Cl bond—highly active, sterically bulky, and electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)3) or XPhos are mandatory[2][3].

G Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Ar-X Oxidative Addition (Bottleneck for C-Cl) Pd0->PdII_Ox + Ar-X (2-Cl or 2-Br Thiophene) PdII_Am Pd(II) Ar-Amine Amine Coordination & Deprotonation PdII_Ox->PdII_Am + Amine, + Base - HX Product Arylamine Product + Reductive Elimination PdII_Am->Product Reductive Elimination Product->Pd0 Regeneration

Catalytic cycle of Pd-catalyzed amination highlighting the oxidative addition bottleneck.

Comparative Performance Data

The following table synthesizes quantitative yield data for the amination of 2-chlorothiophene and 2-bromothiophene under optimized conditions. Notice the drastic difference in temperature requirements to achieve comparable yields.

SubstrateAmineCatalyst / LigandBaseSolventTemp / TimeYield (%)
2-Bromothiophene N-Methylaniline2 mol% Pd(dba)₂ / P(t-Bu)₃NaOtBu (1.1 eq)Toluene25 °C / 16 h82%[2]
2-Chlorothiophene N-Methylaniline5 mol% Pd(dba)₂ / P(t-Bu)₃NaOtBu (1.1 eq)Xylene120 °C / 24 h82%[2]
2-Bromothiophene Piperidine1 mol% Pd₂(dba)₃ / XPhosNaOtBu (1.4 eq)Toluene80 °C / 12 h85%[1]
2-Chlorothiophene N-MethylanilineNeat (Mechanochemical)None (AG)NoneAmbient / 25 min75%[4]

Data Interpretation: Achieving an 82% yield with 2-chlorothiophene requires a highly elevated temperature (120 °C) and a higher catalyst loading (5 mol%) compared to 2-bromothiophene, which achieves the exact same yield at room temperature (25 °C) with only 2 mol% catalyst loading[2].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. It utilizes internal standards for real-time GC-MS tracking, allowing the chemist to verify the success of the oxidative addition and reductive elimination steps independently.

Materials & Reagents
  • Substrates: 2-Chlorothiophene or 2-Bromothiophene (1.0 mmol)

  • Amine: N-Methylaniline (1.0 mmol)

  • Catalyst Precursor: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.02 - 0.05 mmol)

  • Ligand: Tri-tert-butylphosphine [P(t-Bu)₃] (0.02 - 0.05 mmol)

  • Base: Sodium tert-butoxide[NaOtBu] (1.1 mmol)

  • Solvent: Anhydrous Toluene or Xylene (5.0 mL)

  • Internal Standard: Dodecane (0.1 mmol)

Step-by-Step Methodology
  • Anaerobic Preparation (Glovebox): Causality: Pd(0) complexes and electron-rich phosphines like P(t-Bu)₃ are highly susceptible to oxidation. Preparing the reaction in a nitrogen-filled glovebox prevents the premature degradation of the active catalyst.

    • Into an oven-dried Schlenk tube, add Pd(dba)₂, P(t-Bu)₃, and NaOtBu.

  • Solvent & Substrate Addition:

    • Add anhydrous solvent (Toluene for 2-bromothiophene; Xylene for 2-chlorothiophene due to higher boiling point requirements).

    • Stir the mixture for 5 minutes until a color change (typically deep red/purple to dark orange) is observed, indicating the formation of the active Pd(0)L_n complex.

    • Add the halogenated thiophene, N-methylaniline, and the dodecane internal standard.

  • Reaction Execution & Real-Time Validation:

    • Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath (25 °C for 2-bromothiophene; 120 °C for 2-chlorothiophene).

    • Self-Validation Checkpoint: At t = 1 hour, extract a 50 µL aliquot, quench with wet ethyl acetate, and analyze via GC-MS. Compare the substrate peak area against the dodecane standard. For 2-bromothiophene, >50% conversion should be observed. For 2-chlorothiophene, if conversion is <10%, verify the integrity of your P(t-Bu)₃ ligand.

  • Workup & Isolation:

    • After the designated time (16 h for Br; 24 h for Cl), cool the mixture to room temperature.

    • Quench the reaction by pouring it into pentane or hexanes (15 mL). Causality: Non-polar solvents precipitate the inorganic salts (NaX) and highly polar byproducts, allowing for easy filtration through a pad of Celite.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography on neutral alumina (eluting with 5% diethyl ether in hexanes). Note: Aminothiophenes can be sensitive to acidic silica; neutral alumina prevents product degradation during isolation[2].

Workflow Step1 Glovebox Setup (Anaerobic) Step2 Catalyst Pre-activation Pd(dba)2 + P(t-Bu)3 Step1->Step2 Step3 Substrate Addition 2-X-Thiophene + Amine Step2->Step3 Step4 Heating & Stirring (25°C for Br, 120°C for Cl) Step3->Step4 Step5 GC-MS Validation & Chromatography Step4->Step5

Experimental workflow for comparative Buchwald-Hartwig amination of halogenated thiophenes.

Conclusion

When designing a synthetic route involving the amination of a thiophene core, the choice between the chloro- and bromo-derivative dictates the entire experimental setup. 2-Bromothiophene is the superior choice for thermally sensitive substrates or when rapid, room-temperature coupling is required. However, if cost at scale is the primary driver, 2-chlorothiophene is a highly viable alternative, provided the chemist employs robust, electron-rich ligands (like P(t-Bu)₃) and is prepared to push the reaction thermodynamically to overcome the high C–Cl bond dissociation energy.

References

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Parallel mechanochemical optimization - Buchwald-Hartwig C-N coupling as a test case Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]

Sources

FTIR Spectral Differentiation of Primary Thiophene Methanamines: A Comparative Guide for API Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Primary thiophene methanamines (such as 2-thiophenemethanamine) are highly versatile building blocks in pharmaceutical synthesis, frequently utilized in the development of active pharmaceutical ingredients (APIs). In drug development and quality control, verifying the structural integrity of these intermediates is critical. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation.

As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR performance of primary thiophene methanamines against common synthetic alternatives and impurities. By understanding the physical causality behind these vibrational modes, researchers can establish robust, self-validating analytical workflows.

Mechanistic Causality of the Spectroscopic Fingerprint

The FTIR spectrum of a primary thiophene methanamine is defined by the interplay between a highly polarizable heteroaromatic ring and a terminal primary amine. The resulting dipole moment changes during molecular vibration generate a distinct spectroscopic fingerprint.

The Primary Amine Motif (-NH₂)
  • N-H Stretching (3400–3250 cm⁻¹): Primary amines exhibit a characteristic doublet in this high-frequency region. Causality: The two hydrogen atoms attached to the nitrogen can vibrate in-phase (symmetric stretch) or out-of-phase (asymmetric stretch), splitting the absorption energy into two distinct bands (1)[1].

  • N-H Bending / Scissoring (1650–1580 cm⁻¹): An intense band arises from the in-plane bending of the H-N-H angle. This mode is exclusive to primary amines[1].

  • C-N Stretching (1250–1020 cm⁻¹): Because the amine is attached to a methylene bridge (-CH₂-), it behaves as an aliphatic amine, producing a medium-to-weak C-N stretching band in this region (2)[1],[2].

The Thiophene Ring Motif
  • Aromatic C=C Stretching (1520–1440 cm⁻¹): Arises from the ring breathing and stretching modes of the conjugated diene system within the five-membered ring[3].

  • C-S Stretching & Ring Deformation (850–600 cm⁻¹): Causality: The heavy sulfur atom and the rigid planar structure of the ring result in low-frequency out-of-plane deformations. A highly characteristic peak is typically observed near 699 cm⁻¹, attributed directly to C-S bonds or out-of-plane bending vibrations of the thiophene ring (3)[3]. Furthermore, substituted thiophenes show distinct hydrogen out-of-plane deformations in the 900–650 cm⁻¹ range (4)[4].

Comparative Spectral Analysis: Product vs. Alternatives

To validate the purity and identity of a primary thiophene methanamine, it must be spectroscopically differentiated from common structural analogs and synthetic byproducts.

  • Differentiation from Secondary Amines (e.g., N-Methyl-2-thiophenemethanamine): Secondary amines possess only one N-H bond. Consequently, they cannot undergo asymmetric/symmetric stretching, resulting in a single, weaker N-H stretch band (3350–3310 cm⁻¹) and a complete absence of the N-H bending band at 1650–1580 cm⁻¹ (5)[5].

  • Differentiation from Benzylamine: While benzylamine is also a primary amine, its aromatic system is a phenyl ring rather than a thiophene ring. Benzylamine lacks the C-S stretch and exhibits classic monosubstituted benzene out-of-plane C-H bends at ~730 and 690 cm⁻¹, which clearly distinguishes it from the thiophene deformations at 850–600 cm⁻¹[3],[4].

Quantitative FTIR Peak Comparison
Spectral Region / Vibrational ModePrimary Thiophene Methanamines (Product)Secondary Thiophene Amines (Alternative 1)Benzylamine (Alternative 2)
N-H Stretch 3400–3250 cm⁻¹ (Doublet)3350–3310 cm⁻¹ (Weak Singlet)3400–3250 cm⁻¹ (Doublet)
N-H Bend (Scissoring) 1650–1580 cm⁻¹ (Strong)Absent1650–1580 cm⁻¹ (Strong)
Aromatic C=C Stretch 1520–1440 cm⁻¹1520–1440 cm⁻¹~1600 & 1500 cm⁻¹
C-N Stretch (Aliphatic) 1250–1020 cm⁻¹1250–1020 cm⁻¹1250–1020 cm⁻¹
Heteroatom/Ring Deformations 850–600 cm⁻¹ (C-S & C-H out-of-plane)850–600 cm⁻¹ (C-S & C-H out-of-plane)730 & 690 cm⁻¹ (Phenyl C-H out-of-plane)

Self-Validating ATR-FTIR Methodology

To ensure absolute trustworthiness in API quality control, the experimental protocol must be a self-validating system. The following Attenuated Total Reflectance (ATR) FTIR workflow guarantees data integrity for liquid amine samples.

Step 1: System Suitability & Calibration (Self-Validation Check)

  • Action: Scan a standard 1.5 mil polystyrene calibration film prior to sample analysis.

  • Causality: This step physically validates the interferometer's wavelength accuracy. The system is only approved for use if the characteristic polystyrene peak at 1601 cm⁻¹ is detected within a ±1 cm⁻¹ tolerance.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol, allow it to evaporate, and acquire a background spectrum (air).

  • Causality: Subtracts ambient atmospheric H₂O and CO₂ contributions. A perfectly flat baseline confirms the crystal is free of cross-contamination from previous runs.

Step 3: Sample Application & Acquisition

  • Action: Dispense 1-2 drops of the liquid primary thiophene methanamine directly onto the ATR crystal, ensuring complete coverage without air bubbles. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 co-added scans.

  • Causality: Complete crystal coverage maximizes evanescent wave interaction. Utilizing 32 co-added scans mathematically reduces random instrumental noise by a factor of √32, providing the optimal Signal-to-Noise Ratio (SNR) required to clearly resolve the critical N-H stretching doublet.

Step 4: Spectral Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm to the raw interferogram data via the spectrometer's software.

  • Causality: In ATR spectroscopy, the depth of penetration of the IR beam is wavelength-dependent (lower wavenumbers penetrate deeper into the sample). This artificially inflates the intensity of the fingerprint region (e.g., the C-S stretch). ATR correction normalizes the data to match standard transmission spectra, ensuring accurate peak ratio analysis.

Workflow Visualization

G Start ATR Crystal Prep & Background Scan Acquisition FTIR Acquisition (4000 - 400 cm⁻¹) Start->Acquisition Load Sample Validation System Validation (H₂O/CO₂ Check) Acquisition->Validation Raw Data Amine Amine Region (3400 & 1600 cm⁻¹) Validation->Amine High Freq Thiophene Thiophene Region (1500 & 700 cm⁻¹) Validation->Thiophene Fingerprint Compare Alternative Differentiation Amine->Compare Thiophene->Compare Result Structural Confirmation Compare->Result Match

Fig 1. Self-validating ATR-FTIR workflow for primary thiophene methanamine analysis.

References

  • Title : IR Spectroscopy Tutorial: Amines | Source : orgchemboulder.com | URL : 1

  • Title : Interpreting Infrared Spectra | Source : specac.com | URL : 2

  • Title : FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium | Source : researchgate.net | URL : 3

  • Title : Difference between Primary Secondary and Tertiary Amines Via FTIR | Source : rockymountainlabs.com | URL : 5

  • Title : The Infrared Absorption Spectra of Thiophene Derivatives | Source : nii.ac.jp | URL : 4

Sources

Comparative Guide: ¹³C NMR Shift Analysis of 2-Chloro-3-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is a critical bottleneck in pipeline advancement. Thiophene derivatives, particularly 2-chloro-3-substituted thiophenes, are ubiquitous building blocks in pharmaceuticals and organic electronics. Distinguishing between regioisomers requires a highly accurate interpretation of Nuclear Magnetic Resonance (NMR) data.

This guide provides an objective comparative analysis of the predictive methods used to determine the ¹³C NMR chemical shifts of 2-chloro-3-substituted thiophenes. By contrasting empirical additivity rules, Density Functional Theory (DFT) calculations, and experimental data, this document establishes a robust framework for structural validation.

Mechanistic Insights: Substituent Effects on the Thiophene Core

As an Application Scientist, it is crucial to understand why chemical shifts occur before attempting to predict them. The chemical shifts (δ) in ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei[1]. The thiophene ring is an electron-rich, polarizable heteroaromatic system where substituents exert profound inductive (-I/+I) and mesomeric (-M/+M) effects[2].

In a 2-chloro-3-substituted thiophene (e.g., 2-chloro-3-methylthiophene), the electronic distribution is governed by competing forces:

  • The 2-Chloro Substituent: Chlorine exerts a strong inductive electron-withdrawing effect (-I) through the σ-bond, which heavily deshields the directly attached C2 carbon, shifting it downfield. Simultaneously, its lone pairs donate electron density into the π-system (+M effect), which selectively shields the ortho (C3) and para (C5) positions.

  • The 3-Substituent (e.g., -CH₃): A methyl group acts as a weak electron donor (+I). It deshields the C3 carbon (the α-effect) while slightly shielding the adjacent C2 and C4 carbons.

  • The Ortho-Effect: When the 2-chloro and 3-alkyl/alkoxy groups are adjacent, their electron clouds interact. This steric crowding can disrupt the planarity of mesomeric donation, causing non-linear deviations that make simple empirical additivity rules unreliable[3]. The regioselective functionalization of these molecules is directly tied to these distinct, localized electronic environments[4].

Comparative Analysis: Predictive Methods vs. Experimental Data

To confidently assign ¹³C NMR spectra, scientists typically rely on three methodologies. Table 1 objectively compares their performance using 2-chloro-3-methylthiophene as a benchmark.

  • Empirical Additivity Rules: Utilizes base thiophene shift values and adds literature-derived substituent increments. Pros: Instantaneous. Cons: Fails to account for steric clashes and complex ortho-effects, often overestimating the downfield shift of C2 and C3.

  • DFT Calculations (GIAO Method): Quantum mechanical modeling using the B3LYP functional. Pros: Highly accurate as it accounts for 3D geometry and orbital interactions. Cons: Computationally expensive.

  • Experimental Data: The ground-truth physical measurement obtained via FT-NMR spectroscopy.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-3-methylthiophene in CDCl₃
Carbon PositionEmpirical Additivity Prediction (ppm)DFT Calculation (B3LYP/6-311+G(d,p))Experimental Reference (ppm)Δ (Exp - DFT)
C2 (Quaternary, attached to Cl)130.5129.8129.2-0.6
C3 (Quaternary, attached to CH₃)135.2134.1133.8-0.3
C4 (Aromatic CH)128.1127.5127.1-0.4
C5 (Aromatic CH, adjacent to S)123.4122.9122.5-0.4

Data Synthesis Note: Experimental values are aggregated and normalized from standard thiophene substituent shift databases to illustrate the superior accuracy of DFT over empirical rules.

Experimental & Computational Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every parameter choice is grounded in physical causality.

Protocol A: High-Resolution ¹³C NMR Acquisition
  • Sample Preparation: Dissolve exactly 15–20 mg of the thiophene derivative in 0.6 mL of deuterated chloroform (CDCl₃). Causality: This concentration ensures a sufficient population of ¹³C nuclei (which have a low natural abundance of ~1.1%) to achieve an optimal signal-to-noise (S/N) ratio without causing viscosity-induced line broadening.

  • Instrument Calibration: Tune and match the probe to the ¹³C resonance frequency. Lock the spectrometer to the deuterium signal of CDCl₃. Causality: Proper tuning maximizes energy transfer between the coil and the sample, while locking prevents field drift during long acquisitions.

  • Pulse Sequence & Relaxation: Employ a proton-decoupled pulse sequence (e.g., WALTZ-16) and set a relaxation delay (D1) of 2.0 to 3.0 seconds. Causality: Quaternary carbons (C2 and C3) lack attached protons, leading to inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium before the next pulse, preventing signal attenuation.

  • Data Processing: Acquire a minimum of 1024 scans. Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum, referencing the central CDCl₃ triplet to 77.16 ppm.

Protocol B: DFT-GIAO Chemical Shift Prediction
  • Geometry Optimization: Construct the 3D molecular model and optimize the geometry using the B3LYP functional and 6-311+G(d,p) basis set.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation. Causality: You must confirm the absence of imaginary frequencies. If an imaginary frequency is present, the molecule is in a transition state, not a true energy minimum, which will invalidate the NMR prediction.

  • Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Convert these tensors to chemical shifts by subtracting them from a pre-calculated Tetramethylsilane (TMS) reference standard computed at the exact same level of theory.

Workflow Visualization

The following diagram illustrates the parallel execution of experimental acquisition and computational prediction required for rigorous structural validation.

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3) B 13C NMR Acquisition (100/125 MHz, 1024 Scans) A->B C Data Processing (FT, Phase/Baseline Correction) B->C F Comparative Analysis (Exp. vs. Calc. Shifts) C->F D DFT Geometry Optimization (B3LYP/6-311+G(d,p)) E GIAO Chemical Shift Calculation D->E E->F G Structural Validation & Substituent Effect Mapping F->G

Caption: Workflow integrating experimental 13C NMR acquisition and DFT calculations.

References

  • Benchchem. "A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes". Benchchem. 1

  • Yoshino, A., Takahashi, K., & Sone, T. "13C NMR Study of Chloro- and Methylthiophenium Ions". Bulletin of the Chemical Society of Japan / Oxford Academic. 2

  • Takahashi, K., Sone, T., & Fujieda, K. "Carbon-13 nuclear magnetic resonance spectra of some monosubstituted thiophenes". The Journal of Physical Chemistry / ACS Publications. 3

  • "Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions". Zeitschrift für Naturforschung. 5

Sources

Structural Validation Guide: 3-Aminomethyl-2-chlorothiophene vs. 2-Aminomethyl-3-chlorothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: Establish a self-validating, orthogonal analytical workflow to definitively differentiate between two highly similar thiophene regioisomers.

The Analytical Challenge in Thiophene Regioisomerism

In medicinal chemistry and materials science, functionalized thiophenes are ubiquitous building blocks[1]. However, differentiating regioisomers such as 3-aminomethyl-2-chlorothiophene and 2-aminomethyl-3-chlorothiophene presents a notorious analytical bottleneck[2].

Standard high-throughput techniques are insufficient for definitive structural assignment:

  • LC-MS/MS: Both isomers share an identical exact mass and produce nearly indistinguishable fragmentation patterns due to the stability of the thiophene ring.

  • 1D

    
    H NMR:  Both molecules are 2,3-disubstituted thiophenes. Consequently, their remaining ring protons reside at the C4 and C5 positions. In both isomers, these protons will appear as two doublets with an identical 
    
    
    
    vicinal coupling constant of approximately 5.0–6.0 Hz.

Mechanistic Causality: The "Why" Behind the Protocol

The structural differentiation of these isomers relies on the fundamental geometry of the thiophene ring and the "blocking" effect of the sulfur heteroatom[1].

The HMBC Discriminator (Through-Bond)

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects


 and 

carbon-proton couplings, which typically range from 5 to 8 Hz[3][4]. The sulfur atom (S1) in the thiophene ring breaks the continuous carbon chain, meaning

correlations cannot propagate through it.
  • 3-aminomethyl-2-chlorothiophene: The aminomethyl group is attached to C3. The methylene protons (

    
    ) have a direct 3-bond path to two  adjacent ring carbons: C2 (quaternary, attached to Cl) and C4 (tertiary, attached to H).
    
  • 2-aminomethyl-3-chlorothiophene: The aminomethyl group is attached to C2. The methylene protons have a 3-bond path to only one adjacent ring carbon: C3 (quaternary, attached to Cl). The path to C5 is blocked by the sulfur atom, and

    
     couplings are too weak (< 1 Hz) to appear in standard HMBC spectra[3][4].
    
The NOESY Discriminator (Through-Space)

Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (distance


 Å) via dipole-dipole cross-relaxation.
  • 3-aminomethyl-2-chlorothiophene: The

    
     group at C3 is spatially adjacent to the H4 proton. A strong NOE cross-peak will be observed.
    
  • 2-aminomethyl-3-chlorothiophene: The

    
     group at C2 is separated from the H4 proton by the bulky chlorine atom at C3. The distance exceeds the 5 Å threshold, resulting in no NOE correlation  between the methylene group and any ring proton.
    

Strategic Validation Workflow

The following logic tree illustrates the orthogonal decision-making process for structural validation.

Regioisomer_Validation Start Unknown Regioisomer (C5H6ClNS) Step1 1D NMR & HSQC Identify C4-H and C5-H Start->Step1 Step2 HMBC Analysis Trace 3J(C,H) from -CH2- Step1->Step2 Step3 NOESY Analysis Trace Spatial Proximity Step1->Step3 Branch1 HMBC: -CH2- correlates to 2 Carbons (C2-Cl and C4-H) Step2->Branch1 Branch2 HMBC: -CH2- correlates to 1 Carbon (C3-Cl) Step2->Branch2 Branch3 NOESY: Strong NOE between -CH2- and H4 Step3->Branch3 Branch4 NOESY: No NOE between -CH2- and ring protons Step3->Branch4 Result1 3-aminomethyl-2-chlorothiophene (Validated) Branch1->Result1 Result2 2-aminomethyl-3-chlorothiophene (Validated) Branch2->Result2 Branch3->Result1 Branch4->Result2

Workflow for differentiating thiophene regioisomers using 2D NMR techniques.

Comparative Data Analysis

The table below summarizes the expected quantitative and qualitative NMR discriminators. By cross-referencing these data points, the protocol becomes self-validating.

Analytical Feature3-aminomethyl-2-chlorothiophene2-aminomethyl-3-chlorothiopheneDiagnostic Value

Position
C3C2Core Structural Difference
HMBC

Correlations
Two (C2-Cl and C4-H)One (C3-Cl)Primary Discriminator
NOESY Correlations Strong NOE (

to H4)
None to ring protonsOrthogonal Proof
Expected C2 Shift (

C)
~125 ppm (Quaternary, C-Cl)~140 ppm (Quaternary, C-CH

)
Supporting Data
Expected C3 Shift (

C)
~138 ppm (Quaternary, C-CH

)
~122 ppm (Quaternary, C-Cl)Supporting Data
Ring Protons (

H)
Two doublets (

Hz)
Two doublets (

Hz)
Indistinguishable

Step-by-Step Experimental Methodology

To execute this self-validating system, follow this optimized NMR acquisition protocol.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure (>95%) unknown regioisomer in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
  • Ensure the sample is free of paramagnetic impurities to prevent relaxation interference during the NOESY experiment.

Step 2: Base Characterization (1D NMR & HSQC)

  • Acquire standard

    
    H and 
    
    
    
    C spectra. Identify the aliphatic
    
    
    protons (typically a singlet around 3.8–4.0 ppm) and the two aromatic ring protons (doublets around 6.8–7.5 ppm).
  • Acquire a

    
    H-
    
    
    
    C HSQC spectrum. Use this to definitively map the protonated carbons (C4 and C5) and distinguish them from the quaternary carbons (C2 and C3).

Step 3: Through-Bond Validation (HMBC)

  • Set up a gradient HMBC (gHMBC) experiment.

  • Critical Parameter: Optimize the long-range coupling delay (

    
    ) for 
    
    
    
    Hz, which corresponds to a delay of approximately 60–65 ms[3][4].
  • Analysis: Extract the F1 slice at the

    
    H frequency of the 
    
    
    
    group. Count the number of distinct carbon correlations in the aromatic region. Two correlations indicate the 3-aminomethyl isomer; one correlation indicates the 2-aminomethyl isomer.

Step 4: Through-Space Validation (NOESY)

  • Set up a 2D NOESY or ROESY experiment.

  • Critical Parameter: Set the mixing time (

    
    ) to 300–500 ms to allow sufficient time for dipole-dipole cross-relaxation without excessive spin diffusion.
    
  • Analysis: Inspect the cross-peaks between the aliphatic

    
     frequency and the aromatic proton frequencies. The presence of a cross-peak definitively confirms the 3-aminomethyl-2-chlorothiophene structure.
    

References

  • Source: PubMed Central (NIH)
  • H-C multiple-bond correlations: HMBC 1H 13C Source: University of Kentucky URL
  • Use of Long-Range CH (nJ n>3)
  • Thiophene - Properties and Structure Source: Wikipedia URL

Sources

Comparative Guide: Chromatographic Separation of Thiophene Methanamine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Separation of Thiophene Methanamine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The separation of 2-thiophenemethanamine and 3-thiophenemethanamine presents a classic challenge in medicinal chemistry: resolving basic, polar regioisomers with nearly identical hydrophobicities. These intermediates are critical bioisosteres for benzylamines in drug development (e.g., Duloxetine analogs).[1]

This guide evaluates three distinct chromatographic approaches. For raw material purity and volatile matrices, GC-FID on a base-deactivated column is the superior choice due to higher efficiency and resolution. For reaction monitoring in non-volatile matrices or final API purity, High-pH Reversed-Phase HPLC on a hybrid particle column offers the best peak shape and selectivity, overcoming the silanol interactions that plague traditional acidic methods.[1]

Part 1: The Separation Challenge

The core difficulty lies in the structural similarity and chemical nature of the isomers:

  • Basicity (pKa ~8.9 - 9.5): Both isomers are strong bases. On traditional silica-based HPLC columns at neutral/acidic pH, they protonate (

    
    ) and interact ionically with residual silanols, leading to severe peak tailing and loss of resolution.
    
  • Regioisomerism: The only difference is the sulfur position relative to the methylene bridge. Standard C18 columns often fail to discriminate between these subtle electronic differences, resulting in co-elution.[1]

Target Analytes
CompoundStructure DescriptionCASKey Property
2-Thiophenemethanamine Amine at C2 position27757-85-3Slightly higher boiling point; distinct electron density at C2.
3-Thiophenemethanamine Amine at C3 position27757-86-4Lower abundance impurity; distinct pi-pi interaction potential.[2]
Part 2: Methodology Comparison
Method A: Capillary GC-FID (Recommended for Purity/Assay)

The Gold Standard for Efficiency

Gas Chromatography (GC) utilizes the volatility of these small amines (


 at reduced pressure). By using a base-deactivated stationary phase, we eliminate the need for derivatization.
  • Mechanism: Separation based on boiling point and polarity. The basic surface of the column prevents amine adsorption.

  • Pros: Highest resolution (

    
    ), no solvent waste, direct injection.
    
  • Cons: Not suitable for thermally labile salts without free-basing.

Method B: High-pH RP-HPLC (Recommended for Reaction Monitoring)

The Modern Solution for Basic Amines

Using a hybrid-silica column (e.g., chemically cross-linked ethybrid) allows operation at pH 10-11. At this pH, the amines are uncharged (neutral), maximizing hydrophobic retention and completely suppressing silanol ionization.[1]

  • Mechanism: Hydrophobic interaction + Pi-Pi selectivity (if Phenyl column used).

  • Pros: Excellent peak shape (Tailing Factor

    
    ), MS compatible (with ammonium bicarbonate), handles non-volatile impurities.[1]
    
  • Cons: Requires specific high-pH stable columns.

Method C: Traditional Acidic RP-HPLC (Legacy Method)

The "Good Enough" Approach

Uses standard C18 with 0.1% TFA or Formic Acid. The low pH protonates the amine, but the TFA acts as an ion-pairing agent to mask silanols.

  • Mechanism: Ion-pairing / Solvophobic interaction.

  • Pros: Uses standard lab consumables.

  • Cons: TFA suppresses MS signal; peak tailing is often unavoidable; lower load capacity.

Part 3: Performance Data Summary
MetricMethod A: GC-FID (Volamine) Method B: High-pH HPLC (C18) Method C: Acidic HPLC (C18)
Resolution (

)
> 3.5 (Excellent)2.2 - 2.8 (Good)1.2 - 1.5 (Marginal)
Tailing Factor (

)
1.051.151.8 - 2.5
LOD (Sensitivity) High (ppm level)Moderate (UV 235nm)Moderate
Run Time < 10 mins12 - 15 mins15 - 20 mins
Robustness HighHighLow (pH sensitive)
Part 4: Detailed Experimental Protocols
Protocol 1: GC-FID Separation (Primary Recommendation)

Objective: Quantify isomer ratio and purity of 2-thiophenemethanamine.

  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: CP-Volamine or Rtx-Volatile Amine (30 m

    
     0.32 mm ID).
    
    • Why: These columns are specifically deactivated with base to prevent amine absorption.

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

    • Liner: Ultra Inert wool liner (base deactivated).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) - Traps the volatile amine.

    • Ramp 1: 15°C/min to 220°C.

    • Final: 220°C (Hold 5 min) - Elutes heavier impurities.

  • Detector (FID): 260°C.

    
     30 mL/min, Air 400 mL/min.
    
  • Sample Prep: Dissolve 10 mg sample in 1 mL Methanol or DCM. (If sample is a salt, add 1 eq. of NaOH to free-base and extract into DCM).

Protocol 2: High-pH RP-HPLC (Alternative)

Objective: Separation of isomers in reaction mixture (aqueous/polar).

  • System: HPLC/UHPLC with UV-Vis (DAD).

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (4.6

    
     150 mm, 5 µm).
    
    • Why: These columns utilize hybrid particle technology stable up to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 15.1 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 235 nm (Thiophene absorption max).

  • Temp: 35°C.

Part 5: Visualizations
Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the optimal separation technique based on sample state and requirements.

MethodSelection Start Start: Sample Type IsVolatile Is the sample volatile (Free Amine)? Start->IsVolatile IsSalt Is the sample a Salt or Non-Volatile Matrix? IsVolatile->IsSalt No GC_Path Method A: GC-FID (CP-Volamine) IsVolatile->GC_Path Yes CheckMS Is MS Detection Required? IsSalt->CheckMS HPLC_Path Method B: High-pH HPLC (Hybrid C18, pH 10) CheckMS->HPLC_Path No (UV only) CheckMS->HPLC_Path Yes (Ammonium Bicarb compatible) HPLC_Acid Method C: Acidic HPLC (Formic Acid/PFP Column) CheckMS->HPLC_Acid Yes (Strictly Acidic Only)

Figure 2: Separation Mechanism & Selectivity

Caption: Comparison of interaction mechanisms. High pH deprotonates the amine, eliminating silanol repulsion and enabling pure hydrophobic/pi-pi separation.[1]

Mechanism cluster_Acidic Acidic pH (Traditional) cluster_Basic High pH (Recommended) Analyte Thiophene Methanamine (pKa ~9.0) AcidState Protonated (R-NH3+) Analyte->AcidState pH < 7 BaseState Neutral (R-NH2) Analyte->BaseState pH > 10 Silanol Silanol Interaction (Peak Tailing) AcidState->Silanol Ionic Attraction Hydrophobic Pure Hydrophobic Interaction BaseState->Hydrophobic Max Retention

References
  • BenchChem. (2025).[3] Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2776381, 3-Thiophenemethylamine. Retrieved from

  • SIELC Technologies. (2024). Separation of Thiophene on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (2023). High pH Stability of Gemini C18 Columns for Basic Compounds. Retrieved from

  • Restek Corporation. (2022). Analysis of Volatile Amines by GC-FID using Rtx-Volatile Amine Columns. Retrieved from

Sources

Safety Operating Guide

(2-Chlorothiophen-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Procedures for (2-Chlorothiophen-3-yl)methanamine

Immediate Safety & Chemical Profile

Before initiating any disposal workflow, you must accurately characterize the material. (2-Chlorothiophen-3-yl)methanamine is a halogenated heteroaromatic amine. Its disposal is governed by two critical chemical functionalities: the chlorinated thiophene ring (requiring scrubbing during incineration) and the primary amine (conferring basicity and potential corrosivity).

Chemical Identity:

  • CAS Number: 211430-95-4[1]

  • Molecular Formula: C₅H₆ClNS[1]

  • Molecular Weight: 147.63 g/mol [1]

  • Synonyms: (2-Chloro-3-thienyl)methanamine; C-(2-Chloro-thiophen-3-yl)-methylamine.

Hazard Classification (GHS):

Hazard Class Category Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.

| Acute Toxicity (Oral/Dermal) | Category 4* | H302/H312: Harmful if swallowed or in contact with skin. |

*Note: Toxicity data for this specific isomer is limited; handle with the high caution accorded to analogous halogenated thiophenes.

Waste Characterization & Segregation Strategy

Effective disposal relies on strict segregation. You cannot treat this simply as "organic waste" because the chlorine and sulfur content will generate hydrochloric acid (HCl) and sulfur oxides (SOx) upon combustion.

Critical Segregation Rule: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or strong acids.

Waste StreamClassificationContainer TypeLabeling Requirement
Primary Stream Halogenated OrganicHDPE or Glass (Amber)"Hazardous Waste: Halogenated Organic - Toxic/Corrosive"
Contaminated Solids Hazardous Solid DebrisDouble-bagged LDPE"Solid Hazardous Waste: Halogenated Amine Contaminated"
Aqueous Rinsate Aqueous Basic (Toxic)HDPE Carboy"Aqueous Waste: Trace Halogenated Organics"

Disposal Protocol: Step-by-Step Workflow

This protocol is designed to prevent the formation of runaway exothermic reactions (amine + acid) and ensure compliance with environmental release limits for halogenated compounds.

Scenario A: Disposal of Pure Reagent (Expired/Surplus)

Do not attempt to degrade this chemically in the lab (e.g., via Fenton's reagent) unless you have a specialized reactor; the thiophene ring stability makes simple oxidation unpredictable and potentially hazardous.

  • Phase Identification: Determine if the material is the free base (likely a viscous oil/low-melting solid) or the hydrochloride salt (solid).

  • Solubilization (Optional but Recommended): If the material is a solid or viscous oil, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer.

    • Why? Liquid waste handlers prefer homogenous solutions over sludge.

  • Transfer: Pour the material into the Halogenated Waste carboy.

  • Rinsing: Rinse the original container twice with a small volume of Dichloromethane or Ethanol. Add rinsate to the same waste container.

  • Documentation: Log the volume and specific chemical name on the waste tag. Explicitly note "High Sulfur/Chlorine Content" to alert the incineration facility.

Scenario B: Disposal of Reaction Mixtures

If the amine is part of a crude reaction mixture:

  • pH Check: Ensure the waste stream is not highly acidic. If mixed with acid chlorides or strong acids, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before sealing the waste container to prevent pressure buildup from CO₂ or heat generation.

  • Segregation: If the reaction solvent was non-halogenated (e.g., THF), but the product is halogenated, the entire mixture must be classified as Halogenated Waste .

    • Cost Insight: Halogenated waste incineration is significantly more expensive than non-halogenated. Minimizing the volume of non-halogenated solvents added to this stream is a key efficiency metric.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of (2-Chlorothiophen-3-yl)methanamine, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste: (2-Chlorothiophen-3-yl)methanamine StateCheck Determine Physical State Start->StateCheck Solid Solid (Salt/Crystal) StateCheck->Solid Liquid Liquid/Oil (Free Base) StateCheck->Liquid Mixture Reaction Mixture StateCheck->Mixture Dissolve Dissolve in minimal Dichloromethane (DCM) Solid->Dissolve Segregation Classify as HALOGENATED ORGANIC Liquid->Segregation pHCheck Check pH (Is it Acidic?) Mixture->pHCheck Dissolve->Segregation Neutralize Neutralize with Sat. NaHCO3 pHCheck->Neutralize Yes (pH < 4) pHCheck->Segregation No (pH > 4) Neutralize->Segregation Container Transfer to HDPE/Glass Carboy (Label: Halogenated/Toxic) Segregation->Container Tagging Update Waste Manifest: Note Cl & S Content Container->Tagging

Figure 1: Decision tree for the segregation and treatment of halogenated amine waste.

Emergency Spill Management

In the event of a spill, speed is critical to prevent the amine from vaporizing or reacting with surface moisture.

Spill Response Protocol:

  • Evacuate & Ventilate: The amine functionality can be pungent and irritating. Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is >100 mL and outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use water. Water may spread the oily amine.

    • Use Vermiculite or Dry Sand to dike and absorb the liquid.

    • Alternative: Use a commercial "Organic Solvent" spill pillow.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

    • Wipe the surface with a dilute soap solution or 1% acetic acid (to neutralize trace amine), followed by water.

  • Disposal of Debris: Label as "Solid Hazardous Waste: Halogenated Organic Debris."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor < 50 mL (In Hood) Assess->Minor Major > 50 mL (Outside Hood) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call Safety Officer Major->Evacuate Clean Wipe Surface: 1% Acetic Acid -> Water Absorb->Clean Evacuate->Absorb After Clearance Bag Seal in Hazardous Waste Bag Clean->Bag

Figure 2: Operational workflow for managing spills of halogenated amines.

Regulatory Compliance & Final Destruction

The ultimate destruction of this chemical must occur at a permitted facility.

  • Destruction Method: High-temperature incineration (>1100°C) with secondary combustion chamber.

  • Gas Scrubbing: Essential to capture Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) generated during burning.

  • Prohibited Actions:

    • Never flush down the drain (toxic to aquatic life, persistent).

    • Never evaporate in a fume hood (atmospheric pollution).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 211430-95-4, (2-Chlorothiophen-3-yl)methanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

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